4-propylphenyl chloroformate
Description
BenchChem offers high-quality 4-propylphenyl chloroformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-propylphenyl chloroformate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-propylphenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-3-8-4-6-9(7-5-8)13-10(11)12/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUJLOMLNOILSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Propylphenyl Chloroformate: Properties, Reactivity, and Synthetic Applications
Introduction
4-Propylphenyl chloroformate is a specialized organic reagent belonging to the chloroformate ester class of compounds.[1] Characterized by a propyl-substituted phenyl ring attached to a chloroformyl group, this molecule serves as a highly effective acylating agent in organic synthesis. Its structure combines the reactivity of an acid chloride with the specific properties imparted by the 4-propylphenyl moiety, making it a valuable tool for introducing a 4-propylphenoxycarbonyl group onto various nucleophiles.
In the fields of pharmaceutical research and drug development, chloroformates are pivotal for creating carbamate and carbonate linkages, which are common motifs in prodrugs, protecting groups, and biologically active molecules.[2][3] 4-Propylphenyl chloroformate, in particular, offers a lipophilic aromatic component that can be leveraged to modify the physicochemical properties of a parent molecule, such as its solubility, stability, or membrane permeability. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and professionals in the chemical sciences.
Physicochemical and Structural Properties
The fundamental properties of 4-propylphenyl chloroformate are crucial for its application in synthesis, dictating reaction conditions, solvent choice, and purification strategies.
| Property | Value | Source(s) |
| CAS Registry Number | 374568-22-6 | [4] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [4][5] |
| Molecular Weight | 198.64 g/mol | [4][5] |
| IUPAC Name | (4-propylphenyl) carbonochloridate | [4] |
| Appearance | Not specified, but related compounds are typically colorless to light yellow liquids.[1][6] | - |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Solubility | Expected to be soluble in common aprotic organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Chloroformates generally react with water and protic solvents like alcohols.[7][8] | - |
| Stability | Sensitive to moisture and heat.[1][7] Degrades in the presence of water to form 4-propylphenol, hydrochloric acid, and carbon dioxide.[7] | - |
Synthesis of 4-Propylphenyl Chloroformate
The standard and most direct method for synthesizing aryl chloroformates involves the reaction of the corresponding phenol with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[9][10]
The reaction is typically performed in an inert aprotic solvent, such as toluene or dichloromethane, at low temperatures to control the exothermicity and minimize side reactions. A base may be used to catalyze the reaction and scavenge the HCl byproduct, although it is not always required.
Illustrative Synthesis Workflow
The following diagram outlines the key steps in a typical laboratory-scale synthesis of 4-propylphenyl chloroformate from 4-propylphenol and triphosgene.
Caption: Workflow for the synthesis of 4-propylphenyl chloroformate.
Chemical Reactivity and Synthetic Applications
The reactivity of 4-propylphenyl chloroformate is dominated by the electrophilic nature of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, making it a versatile reagent.[1]
Key Reactions:
-
Reaction with Amines: Forms stable carbamates. This is one of the most important applications in drug development for creating prodrugs or linking molecules. The reaction proceeds rapidly, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[1][2]
-
Reaction with Alcohols: Forms carbonate esters. This reaction allows for the linkage of two different alcohol moieties.[1]
-
Reaction with Water (Hydrolysis): As a limitation, it reacts with water to decompose back to the parent phenol, CO₂, and HCl.[7] This necessitates the use of anhydrous conditions during reactions.
Reaction Mechanism: Carbamate Formation
The formation of a carbamate from an amine and 4-propylphenyl chloroformate follows a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group.
Caption: Mechanism of carbamate formation via nucleophilic acyl substitution.
Experimental Protocol: Synthesis of a Model Carbamate
This protocol describes a general, self-validating procedure for the synthesis of N-benzyl 4-propylphenyl carbamate. The success of the reaction is validated by the consumption of starting materials (monitored by TLC) and characterization of the purified product (e.g., by NMR, MS).
Materials:
-
4-Propylphenyl chloroformate (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 4-propylphenyl chloroformate (1.0 eq) in anhydrous DCM dropwise over 15-20 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aq. NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure carbamate product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety, Handling, and Storage
Chloroformates are hazardous reagents that demand careful handling.[7] While a specific Safety Data Sheet (SDS) for 4-propylphenyl chloroformate is not broadly available in the search results, the hazards are consistent with other aryl and alkyl chloroformates like phenyl chloroformate and n-propyl chloroformate.[6][7][11][12]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Storage:
References
-
Wikipedia. Chloroformate. [Link]
- Kurita, K., Matsumura, T., & Iwakura, Y. (1976). Trichloromethyl Chloroformate. Reaction with Amines, Amino Acids, and Amino Alcohols. The Journal of Organic Chemistry.
-
ChemicalRegister.com. 4-Propylphenyl chloroformate (CAS No. 374568-22-6) Suppliers. [Link]
-
Gao, S., et al. (2021). N-Dealkylation of Amines. National Institutes of Health (NIH). [Link]
-
Kurita, K., Matsumura, T., & Iwakura, Y. (1976). Trichloromethyl chloroformate. Reaction with amines, amino acids, and amino alcohols. ACS Publications. [Link]
-
Nagano, Y., et al. (2022). Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. National Institutes of Health (NIH). [Link]
-
Biosolve. 4-Nitrophenyl chloroformate Safety Data Sheet. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Nitrophenyl Chloroformate: Comprehensive Overview and Applications. [Link]
-
IPCS INCHEM. n-PROPYL CHLOROFORMATE. [Link]
-
ResearchGate. 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. [Link]
- Google Patents.
- Google Patents.
-
NIST WebBook. n-Propyl chloroformate. [Link]
-
NIST WebBook. n-Propyl chloroformate. [Link]
-
Researcher.Life. 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. [Link]
-
ResearchGate. 4‐Nitrophenylchloroformate. [Link]
-
ChemBK. chloroformic acid propyl ester. [Link]
Sources
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-Propylphenyl chloroformate (CAS No. 374568-22-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 5. 374568-22-6|4-Propylphenyl chloroformate|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. ICSC 1595 - n-PROPYL CHLOROFORMATE [inchem.org]
- 8. chembk.com [chembk.com]
- 9. JP2011001330A - Method for producing 4-nitrophenyl chloroformate - Google Patents [patents.google.com]
- 10. WO2006044575A1 - Method for the preparation of aliphatic chloroformates - Google Patents [patents.google.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
4-propylphenyl chloroformate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-Propylphenyl Chloroformate
This document provides a comprehensive technical guide for the synthesis, purification, and detailed characterization of 4-propylphenyl chloroformate. It is intended for an audience of researchers, scientists, and professionals in drug development who require a robust understanding of the practical and theoretical aspects of handling and preparing aryl chloroformates. This guide emphasizes safety, procedural rationale, and analytical validation.
Foundational Principles & Strategic Overview
4-Propylphenyl chloroformate is a valuable intermediate in organic synthesis, serving as a reactive building block for introducing the 4-propylphenoxycarbonyl moiety. This functional group is utilized in the development of pharmaceuticals, agrochemicals, and other complex organic molecules. Chloroformates are esters of the unstable chloroformic acid and are known for their reactivity, particularly as acylating agents for nucleophiles like amines and alcohols to form carbamates and carbonates, respectively.[1]
The synthesis of aryl chloroformates is traditionally achieved by reacting a phenol with phosgene, a highly toxic and hazardous gas.[2][3] To mitigate the significant risks associated with phosgene, modern laboratory and industrial syntheses preferentially employ solid phosgene surrogates.[4][5] This guide will focus on the use of bis(trichloromethyl) carbonate, commonly known as triphosgene, a stable, crystalline solid that serves as a safer and more convenient source of in situ phosgene.[4][6][7]
Our strategic approach involves the reaction of 4-propylphenol with triphosgene in the presence of a suitable base to neutralize the hydrogen chloride byproduct. The subsequent sections will detail the critical safety protocols, a step-by-step synthesis procedure, and a comprehensive analytical workflow for structural verification and purity assessment.
Critical Safety & Reagent Handling: A Non-Negotiable Prerequisite
Trustworthiness through Safety: A protocol's validity is predicated on its safe execution. The procedures described herein involve highly hazardous materials. Adherence to these safety guidelines is mandatory.
Triphosgene: The Primary Hazard Triphosgene is a stable solid, but it is not benign. Its toxicity is equivalent to that of phosgene, as it can decompose to phosgene upon heating or reaction with nucleophiles, including trace moisture.[6] Inhalation is potentially fatal, and it causes severe skin and eye burns.[8][9]
-
Engineering Controls: All manipulations of triphosgene, including weighing and addition to the reaction, MUST be conducted within a certified and properly functioning chemical fume hood.[8][10] The installation of a phosgene sensor in the laboratory is strongly recommended.[8]
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, splash goggles or a full face-shield, and appropriate chemical-resistant gloves (Viton gloves are recommended).[10][11][12] For weighing solid triphosgene, respiratory protection (e.g., an acid vapor cartridge/canister respirator) should be used.[11]
-
Handling & Storage: Triphosgene is sensitive to moisture and heat.[9] It should be stored in a tightly sealed container in a dry, well-ventilated, and secured area, preferably refrigerated (2-8 °C).[9] Avoid any contact with water, as this liberates toxic gas.[7]
-
Spill & Decontamination: In case of a spill, evacuate the area and avoid generating dust.[9][11] Spills should be carefully collected and neutralized (e.g., with an ammonia solution) by trained personnel wearing appropriate PPE. Do not allow the product to enter drains.[8][9]
Synthesis of 4-Propylphenyl Chloroformate via Triphosgene
This section details the laboratory-scale synthesis, including the rationale behind the choice of reagents and conditions.
Reaction Mechanism and Stoichiometry
The overall reaction involves the chloroformylation of 4-propylphenol. Triphosgene acts as a source of three equivalents of phosgene. A tertiary amine base, such as pyridine or triethylamine, is used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.
Reaction Pathway Diagram
Caption: Reaction scheme for the synthesis of 4-propylphenyl chloroformate.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of aryl chloroformates.[13][14]
Materials & Equipment:
-
4-Propylphenol
-
Triphosgene (BTC)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
5% Hydrochloric acid solution (aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution, aq.)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet/outlet
-
Ice-water bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup (Rationale: Maintain an inert and anhydrous environment to prevent hydrolysis of triphosgene and the product.)
-
A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet connected to a bubbler, is flame-dried under vacuum and allowed to cool to room temperature under a gentle stream of dry nitrogen.
-
Charge the flask with triphosgene (4.95 g, 16.7 mmol, 0.33 equivalents).
-
Add 100 mL of anhydrous toluene to the flask to dissolve the triphosgene. Cool the mixture to 0 °C using an ice-water bath.
-
-
Reactant Addition (Rationale: Slow, controlled addition at low temperature manages the exothermic reaction and minimizes the formation of side products like carbonates.)
-
In a separate flask, prepare a solution of 4-propylphenol (6.81 g, 50.0 mmol, 1.0 equivalent) and anhydrous pyridine (4.35 mL, 54.0 mmol, 1.08 equivalents) in 50 mL of anhydrous toluene.
-
Transfer this solution to the dropping funnel.
-
Add the 4-propylphenol/pyridine solution dropwise to the stirred triphosgene solution over approximately 60 minutes, ensuring the internal temperature is maintained between 0-5 °C.
-
-
Reaction Progression (Rationale: Allowing the reaction to warm to room temperature ensures it proceeds to completion.)
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for another 12-16 hours (overnight). The formation of a white precipitate (pyridinium hydrochloride) will be observed.
-
-
Work-up and Isolation (Rationale: A series of aqueous washes removes the base, its salt, and any unreacted starting material.)
-
Filter the reaction mixture through a pad of celite to remove the bulk of the pyridinium hydrochloride precipitate.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
100 mL of ice-cold water
-
2 x 100 mL of cold 5% HCl solution (to remove residual pyridine)
-
100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
100 mL of brine (to reduce the solubility of organic material in the aqueous phase)
-
-
Dry the resulting organic layer over anhydrous magnesium sulfate.
-
-
Purification (Rationale: Vacuum distillation is required to purify the product, as chloroformates can be thermally sensitive.) [15]
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator (water bath temperature should not exceed 40 °C).
-
The crude product, a pale yellow oil, is then purified by vacuum distillation to yield 4-propylphenyl chloroformate as a colorless liquid.
-
Analytical Characterization: Validation of Structure and Purity
Self-Validating System: Each analytical technique provides orthogonal data that, when combined, confirms the identity and purity of the synthesized compound with a high degree of confidence.
Characterization Workflow Diagram
Caption: Workflow for the purification and characterization of the final product.
Expected Analytical Data
The following table summarizes the predicted and characteristic data for 4-propylphenyl chloroformate (Molecular Formula: C₁₀H₁₁ClO₂, Molecular Weight: 198.65 g/mol ). This data is based on established values for similar chemical structures.[16][17][18][19]
| Technique | Parameter | Expected Observation | Rationale / Assignment |
| ¹H NMR | Chemical Shift (δ) | ~ 7.2-7.4 ppm (d, 2H) | Aromatic protons ortho to the oxygen |
| ~ 7.1-7.2 ppm (d, 2H) | Aromatic protons meta to the oxygen | ||
| ~ 2.6 ppm (t, 2H) | Benzylic -CH₂- of propyl group | ||
| ~ 1.6 ppm (sextet, 2H) | Central -CH₂- of propyl group | ||
| ~ 0.9 ppm (t, 3H) | Terminal -CH₃ of propyl group | ||
| ¹³C NMR | Chemical Shift (δ) | ~ 150-152 ppm | Carbonyl carbon (O-C=O) |
| ~ 148-150 ppm | Aromatic C-O | ||
| ~ 142-144 ppm | Aromatic C-propyl | ||
| ~ 129-130 ppm | Aromatic C-H | ||
| ~ 120-121 ppm | Aromatic C-H | ||
| ~ 37 ppm | Benzylic -CH₂- | ||
| ~ 24 ppm | Central -CH₂- | ||
| ~ 14 ppm | Terminal -CH₃ | ||
| FT-IR | Wavenumber (cm⁻¹) | 1775 - 1790 cm⁻¹ (strong) | C=O stretch (characteristic of chloroformate) |
| 1100 - 1250 cm⁻¹ | C-O stretch | ||
| 2850 - 3000 cm⁻¹ | Aliphatic C-H stretch | ||
| ~ 3050 cm⁻¹ | Aromatic C-H stretch | ||
| Mass Spec. | m/z | ~ 198/200 (M⁺) | Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| ~ 163 | Loss of Cl radical | ||
| ~ 135 | Loss of COCl radical | ||
| ~ 107 | Propylphenol fragment |
Conclusion
This guide provides a robust and safety-conscious framework for the synthesis and characterization of 4-propylphenyl chloroformate. By substituting hazardous phosgene gas with solid triphosgene and adhering to rigorous safety and analytical protocols, researchers can confidently and reliably produce this valuable chemical intermediate. The detailed explanation of the causality behind each procedural step is intended to empower scientists to not only replicate this synthesis but also to intelligently adapt it for related targets.
References
-
Department of Chemistry, University of Toronto. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. University of Toronto. [Link]
-
He, L., et al. (1993). Safe handling of diphosgene, triphosgene. ACS Publications - American Chemical Society. [Link]
-
Wikipedia. Triphosgene. Wikipedia. [Link]
-
Au, F. D., et al. (2016). A decade review of triphosgene and its applications in organic reactions. RSC Advances. [Link]
- Siddiqui, S. A., et al. (2005). Process for preparing alkyl/aryl chloroformates.
- Buysch, H., et al. (1982). Process for the preparation of chloroformic acid aryl esters.
- Buysch, H., et al. (1993). Preparation of aryl chloroformates.
-
ResearchGate. Acid Chloride/ chloroformate purification?. ResearchGate. [Link]
-
Justia Patents. Process for preparing alkyl/aryl chloroformates. Justia Patents. [Link]
-
Kobe University Repository. Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Kobe University. [Link]
-
UCSB Environmental Health & Safety. Phosgene Safety Guideline. University of California, Santa Barbara. [Link]
-
Centers for Disease Control and Prevention (CDC). Phosgene | Medical Management Guidelines. ATSDR. [Link]
-
University of Washington Environmental Health & Safety. Phosgene Standard Operating Procedure Template. University of Washington. [Link]
-
Wikipedia. Chloroformate. Wikipedia. [Link]
-
ResearchGate. Phosgene. ResearchGate. [Link]
-
Chemicals Knowledge Hub. SAFE HANDLING OF PHOSGENE AT VALSYNTHESE. C&EN. [Link]
-
PubChem. 4-Chlorophenyl chloroformate. National Institutes of Health. [Link]
-
PubChem. Propyl chloroformate. National Institutes of Health. [Link]
-
PubChem. Phenyl chloroformate. National Institutes of Health. [Link]
-
ChemicalRegister.com. 4-Propylphenyl chloroformate (CAS No. 374568-22-6) Suppliers. ChemicalRegister.com. [Link]
- Montedison, S. P. A. (1976). Method for producing chloroformates.
- Brunelle, D. J., et al. (2006). Method for the preparation of aliphatic chloroformates.
-
Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. [Link]
-
PubChem. 4-Nitrophenyl chloroformate. National Institutes of Health. [Link]
- Japan Patent Office. Method for producing 4-nitrophenyl chloroformate.
-
NINGBO INNO PHARMCHEM CO.,LTD. Unveiling Propyl Chloroformate: A Deep Dive into its Role in Chemical Synthesis. Ningbo Inno Pharmchem. [Link]
-
PubChem. Isopropyl chloroformate. National Institutes of Health. [Link]
-
ResearchGate. 1 H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl 3 ). ResearchGate. [Link]
-
National Institute of Standards and Technology. n-Propyl chloroformate. NIST WebBook. [Link]
Sources
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. Phenyl chloroformate synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triphosgene - Wikipedia [en.wikipedia.org]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. ehs.ucsb.edu [ehs.ucsb.edu]
- 13. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. 4-Chlorophenyl chloroformate | C7H4Cl2O2 | CID 139059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Propyl chloroformate | C4H7ClO2 | CID 7998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. n-Propyl chloroformate [webbook.nist.gov]
A Technical Guide to 4-Propylphenyl Chloroformate: Applications in Synthesis, Analysis, and Materials Science
This guide provides an in-depth technical overview of 4-propylphenyl chloroformate (CAS No. 374568-22-6), a versatile yet specialized reagent. We will move beyond a simple catalog of uses to explore the chemical principles that make this molecule a valuable tool for researchers, scientists, and drug development professionals. The focus will be on the causality behind its applications, providing a framework for its practical use in organic synthesis, analytical derivatization, and the design of advanced materials.
Compound Profile and Core Reactivity
4-Propylphenyl chloroformate belongs to the chloroformate class of organic compounds, which are esters of chloroformic acid. Its structure, featuring a reactive chloroformate group attached to a 4-propylphenyl ring, dictates its utility. The propylphenyl moiety provides specific steric and electronic properties, while the chloroformate is a highly reactive electrophile, essentially acting as a transferable carbonyl group.
Table 1: Physicochemical Properties of 4-Propylphenyl Chloroformate
| Property | Value |
|---|---|
| CAS Number | 374568-22-6[1][2] |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 200.65 g/mol |
| Appearance | Typically a liquid |
| Boiling Point | ~115-117 °C at 15 mmHg |
| Density | ~1.14 g/cm³ |
Note: Physical properties are based on supplier data and may vary.
The core utility of 4-propylphenyl chloroformate stems from its reaction with nucleophiles. The chlorine atom is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is the foundation of its primary applications.
Figure 1: Core reaction pathways of 4-propylphenyl chloroformate with common nucleophiles.
Application in the Synthesis of Biologically Active Molecules
The formation of carbamates—functional groups with excellent chemical and proteolytic stability—is a cornerstone of modern drug design.[3] The carbamate moiety can act as a stable peptide bond surrogate, improve cell membrane permeability, and participate in crucial hydrogen bonding interactions with biological targets.[3]
4-Propylphenyl chloroformate serves as an efficient reagent for introducing the 4-propylphenoxycarbonyl group onto amine-containing molecules, a common strategy in the synthesis of pharmaceuticals and agrochemicals.[4] While direct literature for this specific reagent is sparse, its reactivity can be confidently extrapolated from closely related compounds like 4-nitrophenyl chloroformate, a widely used coupling agent in synthesizing ureas, carbamates, and carbonates.[5]
This protocol is adapted from established methods for aryl chloroformates and illustrates the expected procedure for reacting 4-propylphenyl chloroformate with a primary amine.
Objective: To synthesize N-Benzyl-(4-propylphenoxy)carboxamide.
Materials:
-
4-Propylphenyl chloroformate
-
Benzylamine
-
Triethylamine (TEA) or Pyridine (as a base)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction flask, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 eq) to the solution to act as an HCl scavenger. Cool the mixture to 0 °C in an ice bath.
-
Chloroformate Addition: Slowly add a solution of 4-propylphenyl chloroformate (1.05 eq) in anhydrous DCM to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-propylphenyl carbamate.
Figure 2: A typical experimental workflow for the synthesis of a 4-propylphenyl carbamate.
Application as a Derivatizing Agent for Chromatography
Gas chromatography (GC) and GC-Mass Spectrometry (GC-MS) are powerful analytical techniques, but they are often unsuitable for analyzing polar, non-volatile compounds like amino acids, phenols, and biogenic amines.[6][7] Derivatization chemically modifies these analytes to increase their volatility and thermal stability, making them amenable to GC analysis.[8]
Alkyl and aryl chloroformates are excellent derivatizing agents because they react rapidly and quantitatively with active hydrogens on amines, alcohols, and carboxylic acids in an aqueous environment.[6][9] Propyl chloroformate, in particular, has been successfully used for the automated GC-MS analysis of amino acids in physiological samples.[10] 4-Propylphenyl chloroformate can be employed similarly to produce stable, volatile derivatives with unique mass fragmentation patterns useful for identification and quantification.
The reaction proceeds in two main steps in an aqueous/alcohol/base medium:
-
N-Acylation: The amine nucleophilically attacks the chloroformate, forming a carbamate.
-
Esterification: The carboxylic acid group is activated by the chloroformate to form a mixed anhydride, which is then esterified by an alcohol present in the reaction medium.[9]
This one-pot, two-step derivatization is efficient and easily automated.
This protocol is based on well-established methods for alkyl chloroformate derivatization.[9][10]
Objective: To derivatize an aqueous sample of Alanine for GC-MS analysis.
Materials:
-
Aqueous sample containing Alanine
-
Pyridine
-
Propanol (or other suitable alcohol)
-
4-Propylphenyl chloroformate
-
Chloroform (or other extraction solvent)
-
Vortex mixer, centrifuge, GC vials
Procedure:
-
Sample Preparation: To 100 µL of the aqueous amino acid sample in a vial, add 50 µL of a pyridine/propanol mixture (e.g., 4:1 v/v).
-
Derivatization: Add 10 µL of 4-propylphenyl chloroformate. Cap the vial and vortex vigorously for 30 seconds. An instantaneous reaction should occur, forming the N-(4-propylphenoxycarbonyl) amino acid propyl ester.
-
Extraction: Add 200 µL of chloroform to the vial. Vortex for 1 minute to extract the derivative into the organic phase.
-
Phase Separation: Centrifuge the vial for 2 minutes to ensure complete separation of the aqueous and organic layers.
-
Analysis: Carefully transfer the lower organic layer to a GC vial with an insert. Inject 1 µL into the GC-MS system.
Table 2: Expected Mass Fragments for Derivatized Alanine
| Derivative Structure | Key Mass Fragment (m/z) | Fragment Identity |
|---|---|---|
| N-(4-propylphenoxycarbonyl)-Alanine propyl ester | M⁺ | Molecular Ion |
| [M - 59]⁺ | Loss of propyl ester group (-COOC₃H₇) | |
| [M - 101]⁺ | Loss of propyl ester and carboxyl group | |
| 163 | 4-Propylphenoxycarbonyl ion [C₁₀H₁₁O₂]⁺ |
| | 121 | Propylphenyl ion [C₉H₁₁]⁺ |
Application in Liquid Crystal Synthesis
The molecular structure of 4-propylphenyl chloroformate—a rigid aromatic core with a flexible alkyl chain—is highly suggestive of its use as a precursor in the synthesis of liquid crystals (LCs).[11] Many nematic and smectic liquid crystals incorporate the propylphenyl moiety as a terminal group to fine-tune the material's mesomorphic properties, such as its clearing point and viscosity.[12][13][]
The chloroformate group provides a convenient chemical handle to link the 4-propylphenol core to another mesogenic unit via a stable carbonate linkage. This allows for the modular construction of complex liquid crystal molecules with desired electro-optical properties.
Figure 3: Proposed synthesis of a biphenyl-based liquid crystal using 4-propylphenyl chloroformate.
This synthetic strategy would involve reacting 4-propylphenyl chloroformate with a hydroxyl-containing mesogenic core, such as a derivative of 4-cyanobiphenyl, in the presence of a base. The resulting carbonate linkage connects the two fragments, creating a larger, anisotropic molecule capable of forming liquid crystalline phases. The 4-propylphenyl group contributes to the overall molecular shape and influences the intermolecular forces that govern the material's phase behavior.[11][12]
Safety and Handling
Like other chloroformates, 4-propylphenyl chloroformate is a reactive and hazardous chemical that must be handled with appropriate precautions.
-
Corrosive: Causes severe skin burns and eye damage.
-
Toxicity: Harmful if swallowed and potentially toxic if inhaled.
-
Reactivity: Reacts with water and moisture, releasing corrosive hydrogen chloride gas. It should be stored under an inert atmosphere in a cool, dry place.
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
Conclusion
4-Propylphenyl chloroformate is a valuable reagent whose utility is derived from the predictable and efficient reactivity of its chloroformate group. Its primary applications lie in:
-
Organic Synthesis: As a building block for introducing the 4-propylphenoxycarbonyl group, particularly in the formation of stable carbamates for pharmaceutical and agrochemical development.
-
Analytical Chemistry: As an effective derivatizing agent that transforms polar, non-volatile analytes into derivatives suitable for GC and GC-MS analysis.
-
Materials Science: As a logical and promising precursor for the modular synthesis of liquid crystals, where the 4-propylphenyl moiety helps define the material's mesomorphic properties.
By understanding the fundamental reactivity and leveraging established protocols for analogous compounds, researchers can effectively integrate 4-propylphenyl chloroformate into a wide range of scientific and developmental workflows.
References
-
Szybowska, M., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry C, 119(13), 7335–7345. Available from: [Link]
- Koden, M. (1995). Liquid crystal compound and liquid crystal composition containing the same. Google Patents. (WO1995020021A1).
-
Kasal, P., et al. (2012). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology, 828, 165-81. Available from: [Link]
- David, F., & Sandra, P. (2017). Derivatization Methods in GC and GC/MS. In The Wiley-Blackwell Encyclopedia of Industrial Biotechnology.
- Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.
-
Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8. Available from: [Link]
-
ChemicalRegister.com. (n.d.). 4-Propylphenyl chloroformate (CAS No. 374568-22-6) Suppliers. Retrieved from [Link]
-
University of South Florida. (n.d.). Synthesis of Alkyl Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
- Al, T., et al. (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor. Google Patents. (US7531684B2).
-
Yoon, D. K., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1367. Available from: [Link]
-
Tenti, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(10), 4089–4125. Available from: [Link]
-
Reddit. (2022). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82129, 4-Nitrophenyl chloroformate. Retrieved from [Link].
-
Sammet, B., et al. (2009). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Synlett, 2009(18), 3050-3051. Available from: [Link]
Sources
- 1. 374568-22-6|4-Propylphenyl chloroformate|BLD Pharm [bldpharm.com]
- 2. 4-Propylphenyl chloroformate (CAS No. 374568-22-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.usf.edu [research.usf.edu]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. weber.hu [weber.hu]
- 9. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dakenchem.com [dakenchem.com]
- 12. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same - Google Patents [patents.google.com]
4-Propylphenyl Chloroformate: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of 4-propylphenyl chloroformate, a key reagent in organic synthesis, particularly for the development of novel therapeutic agents. This document details its chemical identity, a robust synthesis protocol, its physicochemical properties, and its critical role in the formation of carbamates—a structural motif prevalent in a wide array of bioactive molecules. Safety protocols and handling procedures are also thoroughly addressed to ensure its safe and effective use in a research environment.
Introduction: The Significance of Carbamate Linkages in Drug Discovery
The carbamate functional group is a cornerstone in modern medicinal chemistry, serving as a bioisosteric replacement for amide bonds to enhance metabolic stability, or acting as a crucial pharmacophore for interaction with biological targets.[1] The synthesis of these vital carbamate linkages often relies on the use of reactive precursors, among which chloroformates are paramount. 4-Propylphenyl chloroformate, with its distinct substitution pattern, offers a valuable building block for creating novel molecular architectures with potential therapeutic applications. This guide will serve as a comprehensive resource for researchers and drug development professionals on the synthesis, properties, and applications of this important reagent.
Chemical Identity and Structure
Chemical Name: 4-Propylphenyl chloroformate
CAS Number: 374568-22-6
Molecular Formula: C₁₀H₁₁ClO₂
Molecular Weight: 198.64 g/mol
Structure:
(A visual representation of the 4-propylphenyl chloroformate molecule, highlighting the propyl group, the phenyl ring, and the chloroformate functional group.)
Synthesis of 4-Propylphenyl Chloroformate
The synthesis of 4-propylphenyl chloroformate is typically achieved through the reaction of 4-propylphenol with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). Triphosgene is a safer, solid alternative to the highly toxic phosgene gas.[2][3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism where the phenolic oxygen attacks a carbonyl carbon of the phosgene equivalent.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aryl chloroformates.[5]
Materials:
-
4-Propylphenol
-
Triphosgene
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere, dissolve 4-propylphenol (1 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 equivalents) to the cooled solution.
-
Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane. Slowly add this solution to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench with deionized water. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with 1M HCl, deionized water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-propylphenyl chloroformate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of 4-propylphenyl chloroformate.
Physicochemical Properties
A summary of the key physicochemical properties of 4-propylphenyl chloroformate is presented in the table below. Data for related compounds are included for comparison.
| Property | 4-Propylphenyl Chloroformate (Predicted/Typical) | Propyl Chloroformate[6] | Phenyl Chloroformate[7] | 4-Nitrophenyl Chloroformate[8] |
| Appearance | Colorless to light yellow liquid | Colorless liquid | Colorless liquid | White to yellow-beige solid |
| Boiling Point | --- | 115 °C | 188-189 °C | 159-162 °C @ 19 mmHg |
| Melting Point | --- | < -70 °C | -28 °C | 77-79 °C |
| Density | ~1.1 g/mL | 1.09 g/cm³ | 1.234 g/mL | --- |
| Solubility | Soluble in common organic solvents | Reacts with water | Reacts with water | Decomposes in water |
| Stability | Moisture sensitive | Moisture sensitive | Moisture sensitive | Moisture sensitive, stable under dry conditions |
Reactivity and Mechanism of Action
The reactivity of 4-propylphenyl chloroformate is dominated by the electrophilic nature of the carbonyl carbon. The chlorine atom is a good leaving group, facilitating nucleophilic acyl substitution reactions. The primary application of this reactivity is in the formation of carbamates through reaction with primary or secondary amines.[1]
General Reaction Scheme for Carbamate Formation
Caption: The general reaction for the formation of a carbamate from 4-propylphenyl chloroformate and an amine.
The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the chloroformate, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion to form the stable carbamate product.
Applications in Drug Development and Medicinal Chemistry
The formation of carbamates using reagents like 4-propylphenyl chloroformate is a widely employed strategy in the synthesis of bioactive molecules.[9][10][11] The resulting carbamate moiety can impart desirable properties to a drug candidate, including:
-
Improved Metabolic Stability: Carbamates are often more resistant to enzymatic hydrolysis than esters or amides, leading to a longer in vivo half-life.[1]
-
Enhanced Bioavailability: The lipophilicity and hydrogen bonding capacity of the carbamate group can be tuned to improve a molecule's absorption and distribution.
-
Pharmacophore Interaction: The carbamate group can form crucial hydrogen bonds with target proteins, contributing to the overall binding affinity and efficacy of a drug.
While specific examples of drugs synthesized directly from 4-propylphenyl chloroformate are not extensively documented in publicly available literature, its utility as a synthetic intermediate can be inferred from the broad application of similar chloroformates in the synthesis of a wide range of therapeutic agents, including antiviral, anticancer, and neuroprotective agents.[1]
Safety, Handling, and Storage
As with all chloroformates, 4-propylphenyl chloroformate is a hazardous chemical and must be handled with appropriate safety precautions.
Potential Hazards:
-
Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.[13][14]
-
Lachrymator: Can cause irritation and tearing of the eyes.[8]
-
Reacts with Water: Contact with water or moisture will produce toxic and corrosive hydrogen chloride gas.[6][12]
Handling Procedures:
-
Always work in a well-ventilated chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][13]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Handle under an inert atmosphere (nitrogen or argon) to prevent decomposition by moisture.[13]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13]
-
Keep away from water, strong bases, and oxidizing agents.
-
Refrigeration is recommended for long-term storage.
Conclusion
4-Propylphenyl chloroformate is a valuable and versatile reagent for the synthesis of carbamate-containing molecules, which are of significant interest in drug discovery and development. A thorough understanding of its synthesis, properties, reactivity, and safe handling is crucial for its effective utilization in the laboratory. This guide provides a comprehensive foundation for researchers to confidently and safely incorporate this important building block into their synthetic strategies for the creation of novel bioactive compounds.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]
- Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research, 5(4), 47-51.
- Ganiu, M. O., Nepal, B., Van Houten, J. P., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(46), 131567.
- Falco, A., et al. (2018). Synthesis and biological evaluation of carbamates derived from aminocombretastatin A-4 as vascular disrupting agents. European Journal of Medicinal Chemistry, 148, 333-346.
-
Common Organic Chemistry. (n.d.). Triphosgene. Retrieved January 19, 2026, from [Link]
-
Ganiu, M. O., Nepal, B., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(46), 131567. [Link]
- Taliani, S., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 26(16), 4948.
-
University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Special Issue : Organic Synthesis and Application of Bioactive Molecules. Retrieved January 19, 2026, from [Link]
- Alcantara, A. R. (2018). Biotransformations in Drug Synthesis: A Green and Powerful Tool for Medicinal Chemistry. Current Medicinal Chemistry, 25(33), 4045-4063.
- Gong, Y.-D., et al. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Tetrahedron Letters, 54(42), 5674-5677.
-
National Center for Biotechnology Information. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN1803758A - Method for synthesizing 4-nitrobenzyl chloroformate.
-
National Center for Biotechnology Information. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Retrieved January 19, 2026, from [Link]
-
International Labour Organization. (n.d.). ICSC 1595 - n-PROPYL CHLOROFORMATE. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chlorophenyl chloroformate. PubChem Compound Database. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N 4 -Methyltalpinine. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. Retrieved January 19, 2026, from [Link]
-
Cheméo. (n.d.). n-Propyl chloroformate. Retrieved January 19, 2026, from [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triphosgene [commonorganicchemistry.com]
- 4. "A decade review of triphosgene and its applications in organic reactio" by Moshood O. Ganiu, Binod Nepal et al. [repository.lsu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ICSC 1595 - n-PROPYL CHLOROFORMATE [chemicalsafety.ilo.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 4-Nitrophenyl chloroformate | 7693-46-1 [chemicalbook.com]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis and biological evaluation of carbamates derived from aminocombretastatin A-4 as vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
physical and chemical properties of 4-propylphenyl chloroformate
An In-depth Technical Guide to 4-Propylphenyl Chloroformate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-propylphenyl chloroformate, a key reagent in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core physical and chemical properties, outlines its synthesis and reactivity, and discusses its applications, with a strong emphasis on safety and handling protocols.
Chemical Identity and Molecular Structure
4-Propylphenyl chloroformate is an aromatic chloroformate ester. The presence of the highly reactive chloroformate group (-O-C(O)-Cl) attached to a propyl-substituted benzene ring makes it a valuable intermediate for introducing the 4-propylphenoxycarbonyl moiety into various molecules. This is particularly useful in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.
Key Identifiers:
-
IUPAC Name: 4-propylphenyl carbonochloridate
-
CAS Number: 374568-22-6
-
Molecular Formula: C₁₀H₁₁ClO₂
-
Molecular Weight: 198.65 g/mol
Caption: Molecular Structure of 4-Propylphenyl Chloroformate.
Physicochemical Properties
While specific experimental data for 4-propylphenyl chloroformate is not extensively published, its properties can be reliably inferred from closely related aryl chloroformates. The data is summarized below for comparison. Chloroformates are generally colorless to light yellow liquids, soluble in common organic solvents, but react with protic solvents like water and alcohols.[1][2]
| Property | 4-Propylphenyl Chloroformate | Phenyl Chloroformate (Analogue) | 4-Chlorophenyl Chloroformate (Analogue) |
| Molecular Weight | 198.65 g/mol | 156.56 g/mol [3] | 191.01 g/mol [4] |
| Physical State | Liquid (Expected) | Colorless Liquid[3] | Liquid |
| Boiling Point | Data not available | 188-189 °C[3] | 100-102 °C at 12 mmHg |
| Melting Point | Data not available | -28 °C[3] | Data not available |
| Density | Data not available | 1.2 g/cm³ at 20 °C[3] | 1.365 g/mL at 25 °C |
| Solubility | Soluble in organic solvents; Reacts with water (Expected) | Reacts with water[3] | Soluble in organic solvents |
Chemical Reactivity and Core Applications
The reactivity of 4-propylphenyl chloroformate is dominated by the electrophilic carbonyl carbon of the chloroformate group, making it similar in reactivity to acyl chlorides.[2][5] This allows it to readily react with various nucleophiles. Aryl chloroformates are generally more stable than their alkyl counterparts.[1]
Key Reactions:
-
Carbamate Formation: Reacts with primary or secondary amines to form stable carbamate linkages. This reaction is fundamental in peptide synthesis for creating protecting groups and in the synthesis of pharmaceuticals and agrochemicals containing the carbamate moiety.[2]
-
Carbonate Formation: Reacts with alcohols or phenols in the presence of a base to yield mixed carbonate esters. This is a key step in the synthesis of polycarbonates and other specialized esters.[2]
-
Hydrolysis: Reacts with water or moisture, often vigorously, to hydrolyze into 4-propylphenol, carbon dioxide, and corrosive hydrochloric acid (HCl) gas.[1] This necessitates handling under anhydrous conditions.
These core reactions make 4-propylphenyl chloroformate a versatile reagent for introducing a specific molecular fragment that can act as a protecting group or a linker in a larger molecule.
Caption: Core reaction pathways of 4-propylphenyl chloroformate.
Synthesis Methodology
Aryl chloroformates are typically synthesized by reacting the corresponding phenol with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).[1][6] The reaction is usually performed in an inert solvent in the presence of a base (e.g., N,N-dimethylaniline, pyridine) to neutralize the HCl byproduct.[6][7]
Caption: General workflow for the synthesis of 4-propylphenyl chloroformate.
Representative Experimental Protocol
This protocol is adapted from the general synthesis of phenyl chloroformate and should be performed by trained personnel with appropriate safety measures.[6]
-
Inert Atmosphere: Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Reagent Preparation: Dissolve 4-propylphenol (1 equivalent) and triphosgene (approx. 0.35-0.40 equivalents) in an anhydrous inert solvent (e.g., toluene or dichloromethane).
-
Reaction Initiation: Cool the solution to 0-5°C in an ice bath.
-
Base Addition: Slowly add a tertiary amine base like pyridine (1 equivalent) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Quench the reaction by carefully adding cold water. Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 4-propylphenyl chloroformate.
Safety, Handling, and Storage
As a class, chloroformates are hazardous materials that demand strict adherence to safety protocols. They are corrosive, toxic, and reactive with water.[5][8]
Hazard Profile (based on analogous compounds):
| Hazard Type | GHS Classification & Statement | Pictogram |
|---|---|---|
| Acute Toxicity | Fatal if inhaled (Category 1/2). Harmful if swallowed (Category 4). | 💀 |
| Corrosivity | Causes severe skin burns and eye damage (Category 1B). | corrosive |
| Reactivity | Reacts with water to liberate toxic gas (HCl). May be corrosive to metals. | 💥 |
| Flammability | Flammable/Combustible Liquid. Vapors may form explosive mixtures with air. | 🔥 |
Hazard data is extrapolated from safety data sheets for phenyl chloroformate and n-propyl chloroformate.
Handling and Personal Protective Equipment (PPE)
-
Ventilation: All manipulations must be conducted inside a certified chemical fume hood.
-
PPE: Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.
-
Respiratory Protection: For operations with a risk of aerosol generation or spills, a full-face respirator with an appropriate acid gas/organic vapor cartridge is required.
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Prevent any contact with moisture.
Storage and Disposal
-
Storage: Store in a tightly sealed, corrosion-resistant container under an inert atmosphere (nitrogen or argon). Keep refrigerated (2-8°C) in a dry, well-ventilated, and fireproof area away from incompatible materials (water, bases, amines, alcohols, strong oxidizing agents).
-
Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.
Caption: Workflow for the safe handling of 4-propylphenyl chloroformate.
References
-
Pattison, V. A., Colson, J. G., & Carr, R. L. K. (1968). The Reaction of Aryl Chloroformates with Dimethylformamide. A Facile in Situ Synthesis of α-Chlorocresols. The Journal of Organic Chemistry, 33(3), 1084–1087. [Link]
-
National Research Council (US) Committee on Toxicology. (2012). Chloroformates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). [Link]
-
Wikipedia contributors. (2023). Chloroformate. In Wikipedia, The Free Encyclopedia. [Link]
-
Pattison, V. A., Colson, J. G., & Carr, R. L. K. (1968). Reaction of aryl chloroformates with dimethylformamide. Facile in situ synthesis of .alpha.-chlorocresols. The Journal of Organic Chemistry. [Link]
-
ChemicalRegister.com. (n.d.). 4-Propylphenyl chloroformate (CAS No. 374568-22-6) Suppliers. [Link]
-
PubChem. (n.d.). 4-Chlorophenyl chloroformate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Propyl chloroformate. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unveiling Propyl Chloroformate: A Deep Dive into its Role in Chemical Synthesis. [Link]
-
ResearchGate. (2017). 4-Nitrophenylchloroformate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). 4-Nitrophenyl Chloroformate: A Versatile Reagent for Chemical Synthesis. [Link]
-
National Institute of Standards and Technology. (n.d.). n-Propyl chloroformate. NIST Chemistry WebBook. [Link]
-
Sarl, C. L. (2020). Material Safety Data Sheet PROPYL CHLOROFORMATE. [Link]
-
PubChem. (n.d.). Phenyl chloroformate. National Center for Biotechnology Information. [Link]
-
Justia Patents. (2001). Process for the synthesis of aliphatic, cycloaliphatic or araliphatic chloroformates. [Link]
Sources
- 1. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorophenyl chloroformate | C7H4Cl2O2 | CID 139059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acyl Halides, Sulfonyl Halides, and Chloroformates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Phenyl chloroformate synthesis - chemicalbook [chemicalbook.com]
- 7. patents.justia.com [patents.justia.com]
- 8. valsynthese.ch [valsynthese.ch]
4-propylphenyl chloroformate safety data sheet (SDS) information
An in-depth technical guide on the safety of 4-propylphenyl chloroformate cannot be provided at this time. A thorough search for its Safety Data Sheet (SDS) and associated safety information has yielded no specific results for this chemical compound. The CAS Number, a unique identifier for chemical substances, could not be located for "4-propylphenyl chloroformate," which prevents access to authoritative safety and handling data.
It is possible that "4-propylphenyl chloroformate" is a novel compound with limited publicly available safety information or that the chemical name provided may contain a typographical error.
Safety data for several closely related chemical compounds were found, and are provided for informational purposes. It is crucial to note that while these compounds share structural similarities, their safety and toxicological profiles may differ significantly.
Related Compounds with Available Safety Information:
For the benefit of researchers and drug development professionals, here is a summary of safety information for analogous compounds. This information should not be used as a substitute for the specific SDS of 4-propylphenyl chloroformate.
n-Propyl Chloroformate (CAS: 109-61-5)
This compound is a colorless liquid with a pungent odor.[1][2] It is highly flammable and reacts with water and moisture to produce hydrogen chloride.[1]
Hazards:
-
Toxicity: It is considered toxic if swallowed, inhaled, or in contact with skin.[2][3] Inhalation can cause severe irritation to the respiratory tract and may lead to pulmonary edema, with symptoms possibly being delayed.[1][4]
-
Corrosivity: It is corrosive to the eyes, skin, and respiratory tract.[1] Direct contact can cause severe skin burns and eye damage.[3]
-
Flammability: It is a flammable liquid with a flashpoint of 26°C.[1][5]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from moisture, acids, alcohols, amines, bases, and oxidants.[1][4]
-
Containers should be tightly closed.[4]
-
Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[4]
Phenyl Chloroformate (CAS: 1885-14-9)
This compound is also highly hazardous and requires careful handling.
Hazards:
-
Toxicity: It is harmful if swallowed and fatal if inhaled.[6]
-
Corrosivity: Causes severe skin burns and serious eye damage.[6] It may also be corrosive to metals.[6]
Handling and Storage:
-
Store in a refrigerator in a tightly closed container.[6]
-
Keep away from heat and ignition sources.[6]
-
Handle only in a well-ventilated area and wear appropriate PPE.[6]
Hexyl Chloroformate (CAS: 6092-54-2)
This is another related compound with significant hazards.
Hazards:
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[7][8]
-
Flammability: It is a combustible liquid.[7]
Handling and Storage:
-
Store in a well-ventilated, cool place in a tightly closed container.[7][9]
-
Keep away from heat and open flames.[9]
-
Thoroughly wash after handling and use only in a well-ventilated area with appropriate PPE.[7][9]
General Safety Precautions for Chloroformates:
The following is a generalized workflow for handling potentially hazardous chemicals like chloroformates, based on common laboratory safety principles.
Caption: Emergency response protocol for a chemical spill or exposure.
Conclusion and Recommendation
Given the lack of specific safety data for 4-propylphenyl chloroformate, extreme caution is advised. It is strongly recommended to:
-
Verify the Chemical Identity: Double-check the chemical name and search for its CAS number to ensure you are researching the correct substance.
-
Consult the Supplier: If this compound was synthesized or purchased, the supplier is the primary source for obtaining the correct Safety Data Sheet.
-
Assume High Hazard: In the absence of data, treat the compound as highly toxic, corrosive, and reactive. Implement the most stringent safety protocols, including the use of a certified chemical fume hood and comprehensive personal protective equipment.
Until an authoritative SDS for 4-propylphenyl chloroformate is obtained, its handling should only be undertaken by experienced professionals with a thorough understanding of the potential risks associated with analogous compounds.
References
-
Chem Service. (2015, February 13). SAFETY DATA SHEET: n-Hexyl chloroformate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl chloroformate, 97%. Retrieved from [Link]
-
International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1595 - n-PROPYL CHLOROFORMATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propyl chloroformate. PubChem Compound Database. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Common Name: PROPYL CHLOROFORMATE HAZARD SUMMARY. Retrieved from [Link]
-
Valsynthese SA. (2025, May 20). Material Safety Data Sheet PROPYL CHLOROFORMATE. Retrieved from [Link]
-
International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1595 - n-PROPYL CHLOROFORMATE. Retrieved from [Link]
-
Valsynthese SA. (2025, May 26). Material Safety Data Sheet HEXYL CHLOROFORMATE. Retrieved from [Link]
Sources
- 1. ICSC 1595 - n-PROPYL CHLOROFORMATE [chemicalsafety.ilo.org]
- 2. Propyl chloroformate | C4H7ClO2 | CID 7998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. valsynthese.ch [valsynthese.ch]
- 4. nj.gov [nj.gov]
- 5. ICSC 1595 - n-PROPYL CHLOROFORMATE [inchem.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. valsynthese.ch [valsynthese.ch]
- 9. tcichemicals.com [tcichemicals.com]
A-Z Guide to Organic Solvent Solubility of 4-Propylphenyl Chloroformate: A Methodical Approach
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 4-propylphenyl chloroformate in various organic solvents. Given the sparse availability of public data on this specific compound, this document emphasizes a robust, first-principles approach. It combines theoretical grounding with a detailed, field-tested experimental protocol, enabling research teams to generate reliable and reproducible solubility data in-house.
Introduction: The "Why" of Solubility
In pharmaceutical development and fine chemical synthesis, understanding solubility is not merely an academic exercise; it is a critical parameter that dictates process efficiency, formulation feasibility, and ultimately, product viability. 4-Propylphenyl chloroformate, with its reactive chloroformate group and substituted phenyl ring, serves as a versatile intermediate. Its solubility profile governs:
-
Reaction Kinetics: The rate and completion of reactions often depend on the concentration of reactants in the solution phase.
-
Purification Strategies: Crystallization, a primary purification method, is entirely dependent on differential solubility in various solvent systems at different temperatures.
-
Process Safety and Handling: Knowledge of solubility aids in preventing unexpected precipitation and ensures safe handling and transfer of materials.
-
Formulation Development: For drug substances, solubility in various excipients and solvent systems is a cornerstone of developing stable and bioavailable dosage forms.
This guide will walk you through the fundamental principles of solubility and provide a practical, step-by-step method for its experimental determination.
Theoretical Bedrock: The Principle of "Like Dissolves Like"
The adage "like dissolves like" is the foundational concept in predicting solubility.[1][2][3] It posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[3][4]
-
Polar Solutes in Polar Solvents: Polar molecules, like water or ethanol, have distinct regions of partial positive and partial negative charge.[4][5] They effectively dissolve other polar molecules and ionic compounds by forming strong dipole-dipole interactions or hydrogen bonds.[4][5]
-
Nonpolar Solutes in Nonpolar Solvents: Nonpolar molecules, such as hexane or toluene, have a more uniform distribution of electron density and interact primarily through weaker London dispersion forces.[4][5] They readily dissolve other nonpolar solutes because the energy required to break the solute-solute and solvent-solvent interactions is balanced by the formation of new, similar solute-solvent interactions.[4]
Applying this to 4-Propylphenyl Chloroformate:
The structure of 4-propylphenyl chloroformate (C₁₀H₁₁ClO₂) presents a mixed character. The propyl-substituted phenyl ring is largely nonpolar (lipophilic), while the chloroformate group (-O-C(O)Cl) introduces significant polarity due to the electronegative oxygen and chlorine atoms. This duality suggests that its solubility will be nuanced, likely showing moderate solubility in a range of solvents rather than extreme solubility in purely polar or nonpolar ones. Predicting its behavior requires a systematic experimental approach.
A Validated Protocol for Solubility Determination: The Shake-Flask Method
To ensure scientific integrity, every protocol must be a self-validating system. The equilibrium shake-flask method is the gold standard for determining solubility due to its reliability and simplicity.[6] This method is consistent with guidelines from regulatory bodies and is designed to ensure that a true equilibrium is reached between the undissolved solute and the saturated solution.[6][7][8][9][10][11]
Core Principle
An excess amount of the solid solute (4-propylphenyl chloroformate) is agitated in a specific solvent for a sufficient period to reach equilibrium. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated supernatant is quantified using a suitable analytical technique.
Experimental Workflow Diagram
Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.
Step-by-Step Methodology
Materials & Equipment:
-
4-Propylphenyl chloroformate (ensure purity is known)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and solvent-resistant syringe filters (e.g., PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Calibrated analytical instrument (e.g., HPLC-UV, GC)
Procedure:
-
Solvent Selection: Choose a range of solvents that span the polarity spectrum. A recommended starting set includes:
-
Nonpolar: Hexane, Toluene
-
Moderately Polar (Aprotic): Dichloromethane (DCM), Ethyl Acetate (EtOAc)
-
Polar Aprotic: Acetone, Acetonitrile (ACN)
-
Polar Protic: Ethanol, Methanol
-
-
Preparation:
-
Add an excess amount of 4-propylphenyl chloroformate to a series of vials. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment. A starting point is ~20-50 mg of solid in 2-5 mL of solvent.
-
Accurately record the volume of solvent added to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.
-
Allow the mixture to equilibrate for at least 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure equilibrium is reached.[6]
-
Trustworthiness Check: To confirm equilibrium, take samples at different time points (e.g., 24h, 48h, and 72h). Equilibrium is reached when the measured concentration no longer increases.[6]
-
-
Phase Separation:
-
Once equilibrium is achieved, stop the agitation and allow the solid to settle.
-
To ensure a particle-free sample, either:
-
Centrifuge the vials to pellet the excess solid.
-
Filter the suspension using a syringe fitted with a chemical-resistant 0.22 µm filter. Self-Validation Step: Discard the first portion of the filtrate to avoid any adsorption effects from the filter material.
-
-
-
Quantification:
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method's calibration curve.
-
Analyze the diluted sample using a validated, specific analytical method (e.g., HPLC-UV is often suitable for aromatic compounds).
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The results of the experimental protocol should be recorded in a structured format.
Table 1: Solubility Data Template for 4-Propylphenyl Chloroformate at 25 °C
| Solvent | Solvent Class | Polarity Index | Measured Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Hexane | Nonpolar | 0.1 | Experimental Value | Calculated Value | e.g., Sparingly soluble |
| Toluene | Nonpolar Aromatic | 2.4 | Experimental Value | Calculated Value | e.g., Moderately soluble |
| Dichloromethane | Polar Aprotic | 3.1 | Experimental Value | Calculated Value | e.g., Freely soluble |
| Ethyl Acetate | Polar Aprotic | 4.4 | Experimental Value | Calculated Value | e.g., Freely soluble |
| Acetone | Polar Aprotic | 5.1 | Experimental Value | Calculated Value | e.g., Very soluble |
| Acetonitrile | Polar Aprotic | 5.8 | Experimental Value | Calculated Value | e.g., Soluble |
| Ethanol | Polar Protic | 4.3 | Experimental Value | Calculated Value | e.g., Soluble, slow decomp |
| Methanol | Polar Protic | 5.1 | Experimental Value | Calculated Value | e.g., Soluble, slow decomp |
Note: Chloroformates can react with protic solvents like alcohols, especially over time. Any observed degradation (e.g., color change, gas evolution) should be noted.
Interpreting the Results
Sources
- 1. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. filab.fr [filab.fr]
- 8. Water Solubility | Scymaris [scymaris.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
Introduction: The Significance of 4-Propylphenyl Carbamates
An In-Depth Technical Guide to the Reaction of 4-Propylphenyl Chloroformate with Amines
This guide provides a comprehensive examination of the reaction mechanism between 4-propylphenyl chloroformate and amines. Designed for researchers, scientists, and professionals in drug development, it delves into the core chemical principles, influential factors, and practical methodologies that govern this essential transformation. Our focus is on elucidating the causality behind experimental choices, ensuring a robust and reproducible understanding of the synthesis of 4-propylphenyl carbamates.
4-Propylphenyl chloroformate is a highly valuable reagent in modern organic synthesis. Its primary application lies in the formation of carbamates through reaction with primary and secondary amines. Carbamates are a critical functional group found in a vast array of pharmaceuticals, agrochemicals, and polymers (polyurethanes).[1][2] The reaction's utility stems from its efficiency and the stability of the resulting carbamate linkage, which often serves as a key structural motif or as a stable protecting group for amines in multi-step syntheses.[3][4] Understanding the intricacies of this reaction is paramount for optimizing yield, purity, and scalability in synthetic applications.
The Core Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway
The formation of a carbamate from 4-propylphenyl chloroformate and an amine is a classic example of a nucleophilic acyl substitution reaction .[5][6][7][8][9] The reactivity of the chloroformate is analogous to that of more common acyl chlorides, driven by the highly electrophilic carbonyl carbon.[4][6] The mechanism proceeds through a well-defined, multi-step pathway.
Mechanistic Steps:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile. This lone pair attacks the electron-deficient carbonyl carbon of the 4-propylphenyl chloroformate.[5]
-
Formation of a Tetrahedral Intermediate: This attack results in the breaking of the carbon-oxygen π-bond, with the electrons moving to the oxygen atom. This forms a transient, high-energy tetrahedral intermediate, characterized by a negative charge on the oxygen and a positive charge on the nitrogen.[5][9]
-
Collapse of the Intermediate and Leaving Group Expulsion: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the negatively charged oxygen reforms the carbon-oxygen double bond. Simultaneously, the chloride ion, being an excellent leaving group, is expelled.[5]
-
Deprotonation: The resulting protonated carbamate is a strong acid. A base present in the reaction mixture removes the proton from the nitrogen atom to yield the final, neutral N-substituted 4-propylphenyl carbamate product and the protonated base (e.g., a triethylammonium chloride salt).[4] This step is critical; without a base, the hydrochloric acid (HCl) generated would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][10][11]
Caption: Nucleophilic Acyl Substitution Mechanism.
Causality Behind Experimental Choices: Key Influential Factors
The success and efficiency of the carbamoylation reaction depend on the careful selection of several key parameters. Each choice is grounded in the principles of the underlying mechanism.
The Nature of the Amine
-
Primary and Secondary Amines: Both primary (R-NH₂) and secondary (R₂NH) amines are excellent nucleophiles for this reaction, readily forming N-substituted and N,N-disubstituted carbamates, respectively. Steric hindrance around the nitrogen atom can decrease the reaction rate; highly bulky secondary amines may require longer reaction times or slightly elevated temperatures.[12]
-
Tertiary Amines: Tertiary amines (R₃N) react differently. They initially form an unstable quaternary ammonium species. This intermediate can then undergo N-dealkylation, where one of the alkyl groups is cleaved to form an alkyl chloride and a carbamate derived from the remaining secondary amine.[13] This pathway is particularly relevant in medicinal chemistry for modifying complex alkaloids.[13]
-
Aromatic vs. Aliphatic Amines: Aliphatic amines are generally more basic and therefore more nucleophilic than aromatic amines (e.g., anilines). Consequently, reactions with aliphatic amines are typically faster and more exothermic. Aromatic amines may require slightly more forcing conditions to achieve comparable reaction rates.
The Indispensable Role of a Base
As highlighted in the mechanism, the reaction generates one equivalent of hydrochloric acid (HCl). The addition of a non-nucleophilic base is non-negotiable for achieving high yields.
-
Causality: In the absence of an added "scavenger" base, the generated HCl will protonate the starting amine, converting it into its corresponding ammonium salt (RNH₂ + HCl → RNH₃⁺Cl⁻). This salt is no longer nucleophilic, effectively poisoning the reactant and preventing the reaction from proceeding to completion.[4][10]
-
Common Choices: Typically, a tertiary amine like triethylamine (Et₃N) or pyridine is used in stoichiometric excess (e.g., 1.1 to 1.5 equivalents). These bases are nucleophilic enough to react with HCl but are generally poor nucleophiles toward the chloroformate, minimizing side reactions. An excess of the reacting amine can also serve as the base, but this requires using at least two equivalents of the amine, which can be inefficient if the amine is valuable.
Solvent Selection
The choice of solvent is critical to prevent unwanted side reactions and ensure reactant solubility.
-
Aprotic Solvents are Preferred: The chloroformate functional group is highly susceptible to hydrolysis (reaction with water) and alcoholysis (reaction with alcohols). Therefore, the reaction must be conducted in an anhydrous aprotic solvent . Common choices include:
-
Solvent Polarity: The solvent should be capable of dissolving both the amine and the chloroformate to ensure a homogeneous reaction mixture.[14]
Temperature Control
The reaction of a chloroformate with an amine is typically exothermic.
-
Causality: Uncontrolled temperature can lead to side reactions and the formation of impurities. To ensure a clean and selective transformation, the reaction is almost always initiated at a reduced temperature (e.g., 0 °C using an ice-water bath). The chloroformate is added slowly (dropwise) to the amine solution to allow for efficient dissipation of the heat generated.[14][15] After the addition is complete, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.[14]
Experimental Protocol: A Self-Validating Workflow
This section outlines a robust, generalized procedure for the synthesis of an N-substituted 4-propylphenyl carbamate. This protocol is designed as a self-validating system, where control over each parameter ensures a predictable and reproducible outcome.
Title: General Procedure for the Synthesis of N-Alkyl/Aryl-4-Propylphenyl Carbamate
Materials & Reagents:
-
Primary or Secondary Amine (1.0 eq)
-
4-Propylphenyl Chloroformate (1.05 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon inlet
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous DCM. Stir until the amine is fully dissolved.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath. Causality: This step is crucial to control the initial exotherm of the reaction upon addition of the highly reactive chloroformate.
-
Chloroformate Addition: Dissolve 4-propylphenyl chloroformate (1.05 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the chloroformate solution dropwise to the cold amine solution over 15-30 minutes with vigorous stirring. Causality: Dropwise addition prevents a rapid temperature increase, minimizing potential side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up & Quenching: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM.
-
Aqueous Washes:
-
Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine and any unreacted amine.
-
Wash with saturated NaHCO₃ to neutralize any remaining acid.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 4-propylphenyl carbamate.
Caption: Experimental Workflow for Carbamate Synthesis.
Data Presentation: Representative Reaction Parameters
The following table illustrates how data from a series of optimization or substrate scope experiments for this reaction would be presented.
| Entry | Amine Substrate | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Et₃N (1.2) | DCM | 0 → RT | 2 | 95 |
| 2 | Piperidine | Et₃N (1.2) | THF | 0 → RT | 2 | 98 |
| 3 | Aniline | Pyridine (1.5) | Toluene | 0 → RT | 4 | 89 |
| 4 | Di-n-butylamine | Et₃N (1.2) | DCM | 0 → RT | 3 | 92 |
| 5 | Benzylamine | None | DCM | 0 → RT | 4 | <10 |
Conclusion
The reaction of 4-propylphenyl chloroformate with amines is a cornerstone of synthetic chemistry, providing reliable access to the vital carbamate functional group. A thorough understanding of the nucleophilic acyl substitution mechanism is essential for rational experimental design. By carefully controlling the nature of the amine, ensuring the presence of a suitable base, selecting an appropriate anhydrous aprotic solvent, and managing the reaction temperature, researchers can consistently achieve high yields of pure product. The protocols and principles outlined in this guide provide a robust framework for the successful application of this reaction in diverse research and development settings.
References
- Process for the preparation of aromatic amines and the use of the amines so produced.
-
reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
N-Dealkylation of Amines. National Institutes of Health (NIH). [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. National Center for Biotechnology Information (NCBI). [Link]
-
Chloroformate. Wikipedia. [Link]
-
4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. ResearchGate. [Link]
-
Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]
-
Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. PubMed. [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]
-
Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
(PDF) Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. ResearchGate. [Link]
-
ethyl n-methylcarbamate. Organic Syntheses Procedure. [Link]
-
Material Safety Data Sheet PROPYL CHLOROFORMATE. Carl Roth. [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines. National Center for Biotechnology Information (NCBI). [Link]
-
4.5: Nucleophilic acyl substitution reactions. Chemistry LibreTexts. [Link]
-
Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. American Chemical Society. [Link]
-
Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. Reddit. [Link]
-
Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. National Center for Biotechnology Information (NCBI). [Link]
-
Kinetics of Model Reactions for Interfacial Polymerization. MDPI. [Link]
-
CHM2211 Nucleophilic acyl substitution reaction of acyl halides with amines. YouTube. [Link]
-
Cleavage of Tertiary Bases with Phenyl Chloroformate : The Reconversion of 21 -Deoxyajmaline into Ajmaline. RSC Publishing. [Link]
-
Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. National Institutes of Health (NIH). [Link]
-
Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. National Center for Biotechnology Information (NCBI). [Link]
-
Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N 4 -Methyltalpinine. MDPI. [Link]
-
Carbamate. Wikipedia. [Link]
-
Nucleophilic Acyl Substitution of Acid Chlorides. YouTube. [Link]
-
Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. ResearchGate. [Link]
-
21.2 Nucleophilic Acyl Substitution Reactions. OpenStax. [Link]
-
Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl... ResearchGate. [Link]
-
Carbamate – Knowledge and References. Taylor & Francis. [Link]
-
4-Nitrophenyl N-phenylcarbamate. National Center for Biotechnology Information (NCBI). [Link]
Sources
- 1. Carbamate - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroformate - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to the Stability and Storage of 4-Propylphenyl Chloroformate
Foreword: Navigating the Chemistry of Aryl Chloroformates
This guide provides an in-depth technical overview of the stability and optimal storage conditions for 4-propylphenyl chloroformate. As a member of the aryl chloroformate class of reagents, its reactivity is pivotal to its utility in organic synthesis, particularly in the introduction of the 4-propylphenoxycarbonyl moiety. However, this same reactivity necessitates a thorough understanding of its stability profile to ensure its efficacy, longevity, and safe handling.
It is important to note that while specific stability data for 4-propylphenyl chloroformate is not extensively published, the information herein is synthesized from the well-established chemical principles governing chloroformates and from data on closely related analogs, including phenyl chloroformate, 4-chlorophenyl chloroformate, and propyl chloroformate. This approach, grounded in chemical first principles, provides a robust framework for the safe and effective management of this reagent.
Chemical Identity and Physicochemical Properties of 4-Propylphenyl Chloroformate
4-Propylphenyl chloroformate is an ester of chloroformic acid and 4-propylphenol. The presence of the electron-donating propyl group on the phenyl ring subtly influences the reactivity of the chloroformate group compared to unsubstituted phenyl chloroformate.
Table 1: Physicochemical Properties of 4-Propylphenyl Chloroformate and Related Compounds
| Property | 4-Propylphenyl Chloroformate (Predicted) | Phenyl Chloroformate | Propyl Chloroformate |
| Molecular Formula | C₁₀H₁₁ClO₂ | C₇H₅ClO₂ | C₄H₇ClO₂ |
| Molecular Weight | 200.64 g/mol | 156.57 g/mol | 122.55 g/mol |
| Appearance | Colorless to light yellow liquid | Light yellow liquid[1] | Colorless liquid[2] |
| Boiling Point | Not available | 188-189 °C[1] | 115 °C[2] |
| Flash Point | Not available | 80 °C[1] | 26 °C[3] |
| Reactivity with Water | Reacts to form 4-propylphenol, HCl, and CO₂ | Hydrolyzes[1] | Reacts with water[2][4] |
The Intrinsic Instability of Chloroformates: A Mechanistic Perspective
The utility of 4-propylphenyl chloroformate as a reagent is derived from its electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This inherent reactivity is also the source of its instability. The primary degradation pathways are hydrolysis and, to a lesser extent, thermal decomposition.
Hydrolysis: The Ubiquitous Degradation Pathway
The most significant factor affecting the stability of 4-propylphenyl chloroformate is exposure to moisture. Chloroformates readily react with water in the air or from residual moisture in solvents to undergo hydrolysis.[5] This reaction is autocatalytic, as the hydrochloric acid produced can accelerate further degradation.
The hydrolysis of 4-propylphenyl chloroformate proceeds as follows:
C₃H₇-C₆H₄-O-C(O)Cl + H₂O → C₃H₇-C₆H₄-OH + HCl + CO₂
This process not only consumes the active reagent but also generates corrosive and potentially hazardous byproducts. The hydrolysis of propyl chloroformate in distilled water has a half-life of approximately 29.5 minutes at 24.8 °C, highlighting the rapid degradation in the presence of water.[2]
Thermal Decomposition
Aryl chloroformates are generally more thermally stable than their alkyl counterparts.[6] However, exposure to high temperatures can induce decomposition. For aryl chloroformates, thermal decomposition can lead to the formation of the corresponding aryl chloride and carbon dioxide.
C₃H₇-C₆H₄-O-C(O)Cl → C₃H₇-C₆H₄-Cl + CO₂
Strong heating should be avoided as it can also lead to the formation of explosive mixtures with air. It is crucial to adhere to recommended storage temperatures to minimize thermal degradation.
Figure 1: Primary degradation pathways for 4-propylphenyl chloroformate.
Recommended Storage Conditions for Optimal Stability
Proper storage is paramount to preserving the integrity of 4-propylphenyl chloroformate. The following conditions are recommended based on best practices for chloroformates.
Table 2: Recommended Storage Conditions for 4-Propylphenyl Chloroformate
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal decomposition and reduces vapor pressure. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents exposure to atmospheric moisture, thus inhibiting hydrolysis. |
| Container | Tightly sealed, amber glass bottle with a corrosion-resistant cap. For larger quantities, a polyethylene-lined metal drum is suitable.[3] | Protects from moisture and light, and prevents reaction with the container material. |
| Location | Cool, dry, well-ventilated, and designated corrosive materials storage area. | Ensures a stable environment and safe containment in case of a leak. |
Incompatible Materials
To prevent hazardous reactions and accelerated decomposition, 4-propylphenyl chloroformate must be stored separately from the following materials:
-
Strong bases (e.g., sodium hydroxide): Reacts vigorously.[4][7]
-
Alcohols and Amines: Reacts to form carbonates and carbamates, respectively.[4][7]
-
Strong oxidizing agents: Can lead to violent reactions.
-
Metals: Can catalyze decomposition.[3]
Handling and Safety Protocols: A Self-Validating System
The handling of 4-propylphenyl chloroformate requires stringent safety measures due to its corrosive and toxic nature.[4][8] Adherence to these protocols creates a self-validating system that minimizes risk.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton™). Nitrile gloves offer limited protection and should be changed immediately upon contamination.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood.[1] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Engineering Controls
-
Chemical Fume Hood: All transfers, aliquoting, and reactions involving 4-propylphenyl chloroformate must be conducted in a properly functioning chemical fume hood.
-
Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station must be in the immediate vicinity of the work area.
Figure 2: A workflow diagram for the safe handling of 4-propylphenyl chloroformate.
Experimental Protocol for Assessing the Stability of 4-Propylphenyl Chloroformate
To ensure the quality of 4-propylphenyl chloroformate, particularly after prolonged storage, a simple stability assessment can be performed. This protocol is designed to detect the presence of degradation products, primarily 4-propylphenol and hydrochloric acid.
Materials and Equipment
-
4-Propylphenyl chloroformate sample
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
-
Anhydrous silver nitrate solution in a non-polar solvent
-
pH indicator strips or a calibrated pH meter
-
FTIR spectrometer
-
NMR spectrometer
-
Argon or nitrogen gas supply
Step-by-Step Methodology
-
Visual Inspection: Carefully observe the sample. A pure sample should be a colorless to light yellow liquid. Significant darkening or the presence of a precipitate may indicate degradation.
-
Test for Acidity: a. In a fume hood, carefully open the container. b. Hold a moistened pH indicator strip near the opening of the container (do not touch the liquid). A significant drop in pH indicates the presence of HCl vapor, a sign of hydrolysis.
-
Qualitative Test for Chloride Ions: a. Under an inert atmosphere, dissolve a small amount of the sample in an anhydrous, non-polar solvent. b. Add a few drops of the anhydrous silver nitrate solution. The formation of a white precipitate (silver chloride) indicates the presence of chloride ions, which can result from hydrolysis.
-
Spectroscopic Analysis (FTIR): a. Acquire an FTIR spectrum of the sample. b. Look for the characteristic C=O stretch of the chloroformate at approximately 1775-1795 cm⁻¹. c. The presence of a broad O-H stretch around 3200-3600 cm⁻¹ would indicate the presence of 4-propylphenol, a hydrolysis product.
-
Spectroscopic Analysis (¹H NMR): a. Acquire a ¹H NMR spectrum of the sample in an anhydrous deuterated solvent (e.g., CDCl₃). b. The presence of signals corresponding to 4-propylphenol will confirm degradation. Compare the spectrum to that of a pure 4-propylphenol standard for confirmation.
Conclusion: A Commitment to Quality and Safety
The stability of 4-propylphenyl chloroformate is intrinsically linked to its handling and storage. By understanding the mechanisms of its degradation and implementing the rigorous protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this valuable reagent and maintain a safe laboratory environment. A proactive approach to storage and handling is not merely a best practice; it is a foundational element of sound scientific research.
References
-
New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Propyl Chloroformate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7998, Propyl chloroformate. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): n-PROPYL CHLOROFORMATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14, Chapter 2: Chloroformates. In Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Academies Press (US). Retrieved from [Link]
-
Wikipedia. (2023). Chloroformate. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Propyl chloroformate | C4H7ClO2 | CID 7998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 1595 - n-PROPYL CHLOROFORMATE [chemicalsafety.ilo.org]
- 4. nj.gov [nj.gov]
- 5. Chloroformate - Wikipedia [en.wikipedia.org]
- 6. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. valsynthese.ch [valsynthese.ch]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to the Reactivity of 4-Propylphenyl Chloroformate for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 4-propylphenyl chloroformate, a versatile reagent in organic chemistry. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from analogous aryl and alkyl chloroformates to offer a robust framework for its utilization. The content herein is structured to provide not only procedural guidance but also a deep understanding of the underlying chemical principles, empowering researchers in the pharmaceutical and chemical industries to effectively employ this reagent in their synthetic endeavors. The guide emphasizes safe handling practices, detailed reaction mechanisms, and practical applications, particularly in the synthesis of carbamates and carbonates, which are pivotal functional groups in numerous drug candidates and functional materials.
Introduction: The Role of 4-Propylphenyl Chloroformate in Modern Synthesis
Chloroformates are a class of organic compounds characterized by the ROC(O)Cl functional group.[1] They serve as highly efficient acylating agents, enabling the introduction of the oxycarbonyl moiety onto a variety of nucleophiles. 4-Propylphenyl chloroformate, with its unique combination of an aromatic ring and an alkyl substituent, presents a nuanced reactivity profile that can be strategically exploited in multi-step syntheses. The propyl group can influence properties such as solubility and lipophilicity, which are critical considerations in drug design and development.
This guide will delve into the fundamental aspects of 4-propylphenyl chloroformate, beginning with its synthesis and moving through its characteristic reactions. The principles of nucleophilic acyl substitution, the cornerstone of chloroformate chemistry, will be explored in detail, supported by mechanistic insights and illustrative diagrams.
Synthesis of 4-Propylphenyl Chloroformate: A Practical Approach
The synthesis of aryl chloroformates is typically achieved through the reaction of the corresponding phenol with phosgene or a phosgene equivalent.[2] Given the extreme toxicity of phosgene gas, safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) are now commonplace in laboratory and industrial settings.
General Synthetic Strategy
The preparation of 4-propylphenyl chloroformate proceeds via the reaction of 4-propylphenol with a phosgene surrogate in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: General workflow for the synthesis of 4-propylphenyl chloroformate.
Experimental Protocol (Exemplary)
This protocol is based on established procedures for the synthesis of analogous aryl chloroformates and should be adapted and optimized for 4-propylphenyl chloroformate.
Materials:
-
4-Propylphenol
-
Triphosgene
-
Pyridine (or another suitable non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-propylphenol (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve triphosgene (0.34 equivalents) in anhydrous DCM.
-
Slowly add the triphosgene solution to the stirred solution of 4-propylphenol via the dropping funnel.
-
To this mixture, add pyridine (1 equivalent) dropwise, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with cold dilute HCl, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-propylphenyl chloroformate.
-
The product can be purified by vacuum distillation, though care must be taken as chloroformates can be thermally labile.
Core Reactivity: Nucleophilic Acyl Substitution
The reactivity of 4-propylphenyl chloroformate is dominated by nucleophilic acyl substitution at the carbonyl carbon.[3] The carbonyl group is highly electrophilic due to the inductive effect of the chlorine and oxygen atoms. The reaction generally proceeds through a tetrahedral intermediate via an addition-elimination mechanism.
Caption: General mechanism of nucleophilic acyl substitution on 4-propylphenyl chloroformate.
The facility of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of a base to scavenge the HCl produced.
Key Reactions and Applications in Drug Development
The ability of 4-propylphenyl chloroformate to react with a wide range of nucleophiles makes it a valuable tool for introducing the 4-propylphenoxycarbonyl group, which can act as a protecting group or as a key structural component of a target molecule.
Formation of Carbamates
4-Propylphenyl chloroformate reacts readily with primary and secondary amines to form stable carbamate linkages.[1] This reaction is fundamental in the synthesis of many pharmaceuticals, as the carbamate group is a common pharmacophore.
General Reaction: R₂NH + 4-Pr-Ph-OC(O)Cl → 4-Pr-Ph-OC(O)NR₂ + HCl
Experimental Protocol for Carbamate Synthesis (Exemplary):
-
Dissolve the amine (1 equivalent) in a suitable solvent such as DCM or THF.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of 4-propylphenyl chloroformate (1.05 equivalents) in the same solvent.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Workup typically involves washing with water and brine, followed by drying and purification by column chromatography or recrystallization.
Formation of Carbonates
Reaction with alcohols or phenols in the presence of a base yields carbonate esters.[1] These are important functional groups in their own right and also serve as versatile intermediates in further synthetic transformations.
General Reaction: R'OH + 4-Pr-Ph-OC(O)Cl → 4-Pr-Ph-OC(O)OR' + HCl
Experimental Protocol for Carbonate Synthesis (Exemplary):
-
Dissolve the alcohol or phenol (1 equivalent) in a solvent like DCM.
-
Add a base such as pyridine (1.1 equivalents).
-
Cool the solution to 0 °C.
-
Add 4-propylphenyl chloroformate (1.05 equivalents) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed.
-
The workup procedure is similar to that for carbamate synthesis.
| Reaction Type | Nucleophile | Product | Key Considerations |
| Carbamate Formation | Primary/Secondary Amine | N-substituted Carbamate | A base is required to neutralize HCl. |
| Carbonate Formation | Alcohol/Phenol | Carbonate Ester | Pyridine is often used as both a base and a catalyst. |
| Anhydride Formation | Carboxylic Acid | Mixed Anhydride | Useful for activating carboxylic acids. |
Safety and Handling
Based on the safety data for analogous compounds like phenyl chloroformate and n-propyl chloroformate, 4-propylphenyl chloroformate should be handled with extreme caution.[4][5]
-
Corrosive: Causes severe skin burns and eye damage.
-
Toxic: Harmful if swallowed, in contact with skin, or if inhaled.
-
Moisture Sensitive: Reacts with water and moisture to produce corrosive hydrogen chloride gas.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, safety goggles, and a face shield.
-
Work in a well-ventilated fume hood.
-
A lab coat and appropriate footwear are mandatory.
Conclusion
4-Propylphenyl chloroformate is a highly reactive and versatile reagent with significant potential in organic synthesis, particularly in the fields of drug discovery and materials science. Its ability to readily form carbamates and carbonates makes it an invaluable tool for introducing the 4-propylphenoxycarbonyl moiety. While specific, detailed experimental data for this compound is limited in the current literature, a thorough understanding of the reactivity of analogous chloroformates provides a solid foundation for its effective and safe use. Researchers are encouraged to perform small-scale optimization studies to determine the ideal reaction conditions for their specific applications. As with all reactive chemical reagents, strict adherence to safety protocols is paramount when handling 4-propylphenyl chloroformate.
References
- U.S. Patent 2,496,091.
- Lee, I., et al. Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2. 1995, (11), 2263-2268.
- Fisher Scientific.
-
International Labour Organization. International Chemical Safety Cards: n-PROPYL CHLOROFORMATE. [Link][6]
Sources
- 1. Phenyl chloroformate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 2. WO2006044575A1 - Method for the preparation of aliphatic chloroformates - Google Patents [patents.google.com]
- 3. METHOD FOR PRODUCING CHLOROFORMATE COMPOUND - Patent 3489216 [data.epo.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Amino Acid Derivatization using 4-Propylphenyl Chloroformate
Introduction: The Critical Role of Derivatization in Amino Acid Analysis
In the realms of proteomics, metabolomics, and clinical diagnostics, the precise quantification of amino acids is paramount. These fundamental building blocks of proteins and key metabolic intermediates offer a window into the physiological state of a biological system. However, the inherent properties of amino acids—high polarity, low volatility, and lack of a strong chromophore or fluorophore—present significant challenges for their direct analysis by modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
To overcome these analytical hurdles, a derivatization step is essential. This chemical modification process converts the native amino acids into derivatives with enhanced properties for detection and separation. An ideal derivatizing agent should react rapidly and completely with all amino acids under mild conditions to form stable, easily detectable products. While several reagents are commercially available, the search for novel agents with improved characteristics is a continuous endeavor in analytical chemistry.
This application note introduces 4-propylphenyl chloroformate as a promising derivatization reagent for amino acid analysis. We will delve into the mechanistic underpinnings of its reaction with amino acids, provide detailed protocols for its application, and discuss the subsequent analysis of the derivatives by HPLC and mass spectrometry (MS). The insights provided herein are tailored for researchers, scientists, and drug development professionals seeking a robust and reliable method for amino acid quantification.
The Chemistry of 4-Propylphenyl Chloroformate Derivatization
Chloroformate reagents, in general, are highly reactive compounds that readily form stable carbamate derivatives with the primary and secondary amino groups of amino acids.[1][2] The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the amino group nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of a stable N-acyl bond.
The derivatization of amino acids with 4-propylphenyl chloroformate simultaneously targets the amino group, forming a carbamate, and the carboxylic acid group, which is typically esterified by the alcohol solvent used in the reaction.[3] This dual derivatization is crucial as it masks the polar functional groups, thereby increasing the hydrophobicity and volatility of the amino acid derivatives.
The unique feature of 4-propylphenyl chloroformate lies in the presence of the 4-propylphenyl group. This moiety is expected to confer several advantages:
-
Enhanced Hydrophobicity: The propylphenyl group significantly increases the non-polar character of the derivatives, leading to improved retention and separation in reversed-phase HPLC.
-
UV Chromophore: The phenyl ring acts as a chromophore, enabling sensitive UV detection of the derivatized amino acids.
-
Increased Mass: The addition of the 4-propylphenyl group results in a substantial increase in the molecular weight of the derivatives, which can be advantageous for mass spectrometry analysis by shifting the mass-to-charge ratio (m/z) to a region with lower background noise.
Reaction Mechanism
The derivatization process with 4-propylphenyl chloroformate occurs in two main steps:
-
Carbamate Formation: The primary or secondary amine of the amino acid reacts with 4-propylphenyl chloroformate in a basic medium to form a stable N-(4-propylphenoxycarbonyl) derivative.
-
Esterification: The carboxylic acid group of the amino acid is esterified, typically with an alcohol like propanol, which is often used as the solvent or co-solvent in the reaction mixture.
Experimental Protocols
Reagent Preparation
-
Derivatization Reagent: Prepare a 25 mM solution of 4-propylphenyl chloroformate in anhydrous acetonitrile. Note: Chloroformates are sensitive to moisture and should be handled in a dry environment. Prepare this solution fresh daily.
-
Borate Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.5 with 1 M sodium hydroxide.
-
Esterification Reagent: A mixture of propanol and pyridine (4:1 v/v).
-
Amino Acid Standard Mixture: Prepare a 1 mM stock solution containing all 20 proteinogenic amino acids in 0.1 M HCl. Further dilute to the desired concentrations for calibration curves.
-
Internal Standard (IS): A 1 mM solution of a non-proteinogenic amino acid, such as norvaline, in 0.1 M HCl.
Sample Preparation
-
Plasma/Serum Samples: Deproteinize by adding 3 volumes of ice-cold acetone to 1 volume of sample. Vortex and incubate at -20°C for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Tissue Samples: Homogenize the tissue in a suitable buffer and deproteinize as described for plasma/serum samples.
-
Cell Culture Media: Centrifuge to remove any cells or debris. The supernatant can often be used directly.
Derivatization Protocol: A Step-by-Step Guide
-
Sample Aliquoting: To a microcentrifuge tube, add 50 µL of the prepared sample, standard, or blank.
-
Internal Standard Addition: Add 10 µL of the 1 mM internal standard solution.
-
pH Adjustment: Add 20 µL of the 0.1 M borate buffer (pH 9.5). Vortex briefly.
-
Derivatization: Add 50 µL of the 25 mM 4-propylphenyl chloroformate solution. Vortex immediately for 30 seconds.
-
Reaction Incubation: Allow the reaction to proceed for 5 minutes at room temperature.
-
Esterification: Add 100 µL of the propanol/pyridine mixture. Vortex for 30 seconds.
-
Esterification Incubation: Incubate the mixture at 60°C for 10 minutes in a heating block.[4]
-
Extraction: Add 200 µL of chloroform and 200 µL of ultrapure water. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Sample Collection: Carefully transfer the lower organic layer containing the derivatized amino acids to a new tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50% acetonitrile in water) for HPLC analysis.
Analytical Methodology: HPLC-UV and HPLC-MS/MS
The derivatized amino acids can be effectively separated and quantified using reversed-phase HPLC coupled with either UV or mass spectrometry detection.
HPLC-UV Conditions
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-70% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm |
HPLC-MS/MS Conditions
For enhanced selectivity and sensitivity, coupling the HPLC system to a tandem mass spectrometer is recommended.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions: The specific precursor-to-product ion transitions for each derivatized amino acid will need to be determined by infusing individual standards. The precursor ion will correspond to the [M+H]⁺ of the derivatized amino acid.
Data Visualization and Workflow
Workflow Diagram
Caption: Workflow for Amino Acid Derivatization and Analysis.
Chemical Reaction Diagram
Caption: General Reaction for Amino Acid Derivatization.
Trustworthiness and Self-Validation
To ensure the reliability and accuracy of this method, the following validation parameters should be assessed:
-
Linearity: Analyze a series of calibration standards over the expected concentration range of the samples. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
Accuracy and Precision: Perform replicate analyses of quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should be <15%.
-
Matrix Effect: Evaluate the influence of the sample matrix by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard.
-
Stability: Assess the stability of the derivatized samples at various storage conditions (e.g., room temperature, 4°C, -20°C) over time.
Conclusion and Future Perspectives
The use of 4-propylphenyl chloroformate for amino acid derivatization presents a promising avenue for robust and sensitive quantification. The enhanced hydrophobicity and UV-active properties of the resulting derivatives make them well-suited for modern chromatographic techniques. The detailed protocols and analytical conditions provided in this application note serve as a comprehensive guide for researchers to implement and further optimize this method in their laboratories. Future work could involve the synthesis of isotopically labeled 4-propylphenyl chloroformate to enable stable isotope dilution-based quantification, which is considered the gold standard for accuracy in mass spectrometry.
References
-
Krumpochova, K., et al. (2015). Analysis of propyl chloroformate derivatized amino acids by GC–MS in SIM mode. ResearchGate. Available at: [Link]
-
Hušek, P. (2013). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. PubMed. Available at: [Link]
-
van Eijk, H. M., et al. (1993). Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. PubMed. Available at: [Link]
-
Villas-Bôas, S. G., et al. (2011). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed. Available at: [Link]
-
Fan, T. W., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PubMed Central. Available at: [Link]
-
Dettmer, K., et al. (2013). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. ResearchGate. Available at: [Link]
-
Josefsson, B. (2005). HPLC of amino acids as chloroformate derivatives. ResearchGate. Available at: [Link]
-
Husek, P. (1998). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. Available at: [Link]
- Toru, O., et al. (1984). Method for producing p-nitrophenyl chloroformate. Google Patents.
- Larrow, J. F., et al. (2010). Process for preparing enantiomerically enriched amino-alcohols. Google Patents.
-
Chen, J., et al. (2018). Using 4-(Carbazole-9-yl)-benzyl Chloroformate as a Derivatization Reagent for the Measurement of Amino Acids in Tea Samples by High-Performance Liquid Chromatography with Fluorescence Detection. OUCI. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
Tsuchiya, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. Available at: [Link]
- Feng, Y., et al. (2006). Method for synthesizing 4-nitrobenzyl chloroformate. Google Patents.
Sources
protocol for derivatizing carboxylic acids with 4-propylphenyl chloroformate
An Application Note and Protocol for the Derivatization of Carboxylic Acids with 4-Propylphenyl Chloroformate
Authored by: Senior Application Scientist, Chemical Development
Publication Date: January 19, 2026
Abstract
The carboxylic acid moiety is a ubiquitous functional group in pharmacologically active agents and biological molecules. While crucial for target binding, its inherent polarity often poses significant challenges to a compound's pharmacokinetic profile, including poor membrane permeability and rapid clearance.[1] Derivatization is a cornerstone strategy in medicinal chemistry and analytical science to overcome these limitations. This document provides a comprehensive guide to the derivatization of carboxylic acids using 4-propylphenyl chloroformate, a versatile reagent for creating stable, less polar phenyl ester derivatives. We will delve into the underlying reaction mechanism, provide a detailed and robust experimental protocol, outline methods for purification and characterization, and discuss key applications relevant to researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization
In drug development, converting a carboxylic acid to an ester is a common prodrug strategy to enhance lipophilicity, thereby improving oral absorption and cell membrane penetration.[1] In analytical chemistry, derivatization is employed to increase the volatility and thermal stability of analytes for gas chromatography (GC) analysis or to introduce a chromophore for enhanced detection in high-performance liquid chromatography (HPLC).[2][3][4]
Chloroformate reagents are highly effective for this purpose. They react with carboxylic acids to form activated mixed anhydrides, which readily convert to the desired ester.[4][5][6] 4-Propylphenyl chloroformate is particularly useful as it imparts a significant nonpolar character to the parent molecule, and the phenyl group can serve as a chromophore for UV-based detection methods.
Reaction Mechanism: The Mixed Anhydride Pathway
The derivatization of a carboxylic acid with 4-propylphenyl chloroformate proceeds through a well-established mixed carbonic-carboxylic anhydride intermediate.[4][6] The reaction is typically facilitated by a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or N-methylmorpholine (NMM), which serves to neutralize the hydrogen chloride (HCl) generated during the reaction.[4][5]
The key mechanistic steps are:
-
Deprotonation: The tertiary amine base deprotonates the carboxylic acid, forming a carboxylate anion.
-
Nucleophilic Attack: The carboxylate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-propylphenyl chloroformate.
-
Formation of Mixed Anhydride: This attack displaces the chloride ion, forming a transient but highly reactive mixed carbonic-carboxylic anhydride.
-
Ester Formation: The mixed anhydride then undergoes decarboxylation and rearrangement, or reacts with a nucleophile (if present), to yield the final 4-propylphenyl ester product. The primary pathway in the absence of other strong nucleophiles is the formation of the ester and carbon dioxide.
Caption: Mechanism for ester formation via a mixed anhydride intermediate.
Safety and Handling Precautions
CRITICAL: Phenyl chloroformate and its analogues are highly toxic, corrosive, and lachrymatory substances. They are fatal if inhaled and cause severe skin burns and eye damage.[7][8][9][10] All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene), is mandatory.[7] Ensure an eyewash station and safety shower are immediately accessible.[8] Review the Safety Data Sheet (SDS) for 4-propylphenyl chloroformate and all other reagents before beginning work.[7][8][9][10]
Detailed Experimental Protocol
This protocol provides a general method for the derivatization of a generic carboxylic acid. Molar ratios and reaction times may require optimization depending on the specific substrate.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| Carboxylic Acid Substrate | ≥98% Purity | Must be dry. |
| 4-Propylphenyl Chloroformate | Synthesis Grade | Store under inert gas, protected from moisture. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Freshly distilled from CaH₂ recommended. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | From a solvent purification system or a sealed bottle. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Sol. | For work-up. |
| Brine | Saturated Aqueous Sol. | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | For drying. |
| Silica Gel | 230-400 mesh | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | For reaction monitoring. |
| Round-bottom flask, stir bar, septa | --- | Oven-dried before use. |
| Syringes, Needles | --- | For transfer of anhydrous reagents. |
| Inert Gas Supply (N₂ or Ar) | High Purity | For maintaining an anhydrous atmosphere. |
Step-by-Step Derivatization Procedure
Caption: General workflow for 4-propylphenyl ester synthesis.
-
Reaction Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Reagent Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: While stirring, add triethylamine (1.2 eq) dropwise via syringe. Stir for 5 minutes.
-
Chloroformate Addition: Slowly add 4-propylphenyl chloroformate (1.1 eq), either neat or as a solution in anhydrous DCM, to the reaction mixture. A precipitate of triethylammonium chloride may form.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., hexane/ethyl acetate). The disappearance of the starting carboxylic acid spot indicates completion.
Work-up and Purification
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the triethylammonium chloride salt. Rinse the flask and filter cake with a small amount of DCM.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 4-propylphenyl ester.[11]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the covalent structure of the ester, verifying the presence of the 4-propylphenyl group and the disappearance of the carboxylic acid proton.
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the derivatized product.
-
HPLC/GC: To assess the purity of the final compound. Derivatization with chloroformates is a common strategy to make polar compounds more volatile for GC analysis.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Wet reagents or solvent (chloroformates are moisture-sensitive).- Inactive carboxylic acid (steric hindrance).- Reagent degradation. | - Use freshly opened or distilled anhydrous solvents and reagents.- Increase reaction temperature or time.- Use fresh 4-propylphenyl chloroformate. |
| Incomplete Reaction | - Insufficient reaction time.- Incorrect stoichiometry. | - Allow the reaction to stir longer, monitoring by TLC.- Re-verify calculations and molar equivalents of reagents. |
| Multiple Products | - Presence of other nucleophilic groups (e.g., -OH, -NH₂) in the starting material.- Side reactions due to excess base or heat. | - Protect other nucleophilic functional groups prior to derivatization.- Maintain recommended temperature and stoichiometry. |
References
-
Chen, F. M., & Benoiton, N. L. (1993). Preparation of activated esters of N-alkoxycarbonylamino and other acids by a modification of the mixed anhydride procedure. International Journal of Peptide and Protein Research, 42(3), 278–283. [Link]
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. (While this reference is for Fmoc-Cl, the underlying chemistry of using a chloroformate to generate activated esters is analogous). [Link]
-
Jankech, T., et al. (2024). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
-
Fujiwara, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. [Link]
-
Matzner, M., Kurkjy, R. P., & Cotter, R. J. (1964). The Chemistry of Chloroformates. Chemical Reviews, 64(6), 645–687. [Link]
-
Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Current Pharmaceutical Analysis, 2(1), 23-43. [Link]
-
Baral, E. R., Lee, J. H., & Kim, J. G. (2021). Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media. The Journal of Organic Chemistry, 86(23), 16293–16299. [Link]
-
Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chloroformate - Wikipedia [en.wikipedia.org]
- 5. Preparation of activated esters of N-alkoxycarbonylamino and other acids by a modification of the mixed anhydride procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Application Notes & Protocols: The Strategic Use of 4-Propylphenyl Chloroformate in the Synthesis of Carbamates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Carbamate Moiety as a Cornerstone in Medicinal Chemistry
Carbamates (urethanes) are a pivotal functional group in modern drug design and development. Their unique structural and electronic properties allow them to serve diverse roles, from acting as stable bioisosteres for metabolically labile amide bonds to forming the core pharmacophore that interacts with biological targets.[1] The stability, hydrogen bonding capability, and conformational rigidity of the carbamate linkage are frequently exploited to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[2] Drugs like Rivastigmine, a carbamate inhibitor of acetylcholinesterase, exemplify the successful application of this moiety in treating neurodegenerative diseases.[1]
The synthesis of carbamates is therefore a critical process in medicinal chemistry. Among the various synthetic routes, the reaction of an amine with a chloroformate is one of the most reliable and widely used methods.[3] This guide provides an in-depth exploration of 4-propylphenyl chloroformate as a key reagent in this transformation, offering mechanistic insights, detailed protocols, and expert advice to empower researchers in their synthetic endeavors.
Reagent Profile: 4-Propylphenyl Chloroformate
4-Propylphenyl chloroformate is an aromatic chloroformate that serves as an efficient carbonyl-transfer agent for the synthesis of aryl carbamates. The presence of the 4-propyl group provides a handle to modulate the lipophilicity and steric bulk of the resulting carbamate, a feature that can be strategically employed in drug design to fine-tune compound properties for improved cell permeability or target engagement.
Like its parent compound, phenyl chloroformate, it is a reactive and moisture-sensitive liquid that requires careful handling.[4][5]
Table 1: Physicochemical and Safety Data for Phenyl Chloroformate Analogues
| Property | Phenyl Chloroformate | 4-Nitrophenyl Chloroformate | Notes & Handling |
|---|---|---|---|
| CAS Number | 1885-14-9[6] | 7693-46-1[7] | N/A |
| Molecular Formula | C₇H₅ClO₂ | C₇H₄ClNO₄ | 4-Propylphenyl Chloroformate: C₁₀H₁₁ClO₂ |
| Boiling Point | 188-189 °C[4] | 159-161 °C (15 mmHg) | Highly reactive; distillation not recommended in a standard lab setting. |
| Density | ~1.248 g/cm³[6] | N/A | Heavier than water. |
| Hazards | Corrosive, Fatal if inhaled, Causes severe skin burns and eye damage, Combustible.[5][8] | Corrosive, Causes severe skin burns and eye damage.[7] | Extreme caution required. Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE).[4] |
| Storage | Store under inert gas, refrigerated, and away from moisture and incompatible materials (bases, amines, strong oxidizing agents).[4] | Store locked up in a well-ventilated place.[7] | Use of a septa-sealed bottle under Argon or Nitrogen is highly recommended. |
The Chemistry of Carbamate Formation
2.1. Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of a carbamate from 4-propylphenyl chloroformate and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct.
Causality Behind the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the highly electrophilic carbonyl carbon of the chloroformate. The electrophilicity of this carbon is enhanced by the inductive effect of the chlorine and oxygen atoms.
-
Tetrahedral Intermediate: This attack forms a transient, zwitterionic tetrahedral intermediate. Kinetic studies on related chloroformates suggest that the formation of this intermediate is often the rate-determining step of the reaction.[9]
-
Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group. In this case, the 4-propylphenoxide is a better leaving group than the amino group.
-
Proton Transfer: The displaced 4-propylphenoxide or, more commonly, an added external base, deprotonates the positively charged nitrogen to yield the final, neutral carbamate product. The HCl byproduct is scavenged by the base, driving the reaction to completion.
Caption: Reaction mechanism for carbamate synthesis.
2.2. The Critical Role of the Base
The choice of base is a critical parameter that dictates the reaction conditions and workup procedure.
-
Tertiary Amine Bases (e.g., Triethylamine, Pyridine): These are used in stoichiometric amounts (typically 1.0-1.2 equivalents) in anhydrous organic solvents (e.g., DCM, THF). They act purely as an acid scavenger, precipitating out as the hydrochloride salt (e.g., triethylammonium chloride), which can often be removed by filtration.[1] This method is ideal for substrates sensitive to water.
-
Inorganic Bases (e.g., NaHCO₃, NaOH): These are often used in excess in a biphasic system (e.g., DCM/water or Ethyl Acetate/water), a method known as the Schotten-Baumann reaction. The amine reacts with the chloroformate in the organic phase, and the resulting HCl is neutralized by the base in the aqueous phase.[1][10] This is a robust method suitable for large-scale synthesis and for amines that are supplied as hydrochloride salts.
Experimental Protocols
3.1. General Protocol for Carbamate Synthesis (Anhydrous Conditions)
This protocol describes a general procedure for the reaction of an amine with 4-propylphenyl chloroformate using triethylamine as the base in dichloromethane (DCM).
Materials & Equipment:
-
Primary or secondary amine (1.0 equiv)
-
4-Propylphenyl chloroformate (1.05-1.1 equiv)
-
Triethylamine (NEt₃) (1.1-1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Septa and needles
-
Inert atmosphere line (Argon or Nitrogen)
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: Dissolve the amine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM.
-
Cooling: Cool the stirred amine solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize the formation of side products, such as ureas from the reaction of the carbamate with another molecule of amine.
-
Addition of Chloroformate: Add 4-propylphenyl chloroformate (1.05 equiv) dropwise to the cold, stirred solution via syringe over 10-15 minutes. A precipitate of triethylammonium chloride should begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure carbamate.
Caption: A typical experimental workflow for carbamate synthesis.
3.2. Example Reaction Conditions
The following table provides hypothetical starting points for the synthesis of various carbamates using 4-propylphenyl chloroformate. Optimization may be required.
Table 2: Example Conditions for Carbamate Synthesis
| Amine Substrate | Solvent | Base | Temp (°C) | Time (h) | Purification Method |
|---|---|---|---|---|---|
| Aniline | DCM | Pyridine | 0 to RT | 4 | Chromatography |
| Benzylamine | THF | NEt₃ | 0 to RT | 2 | Chromatography |
| Piperidine | DCM/H₂O | NaHCO₃ | 0 to RT | 1 | Extraction/Recrystallization |
| L-Valine Methyl Ester | Ethyl Acetate | NEt₃ | 0 to RT | 6 | Chromatography |
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of 4-propylphenyl chloroformate due to moisture. 2. Insufficient base to scavenge HCl. 3. Poorly reactive (sterically hindered or electron-deficient) amine. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. Use a fresh bottle of chloroformate. 2. Increase equivalents of base to 1.2-1.5. 3. Increase reaction temperature (e.g., reflux in THF) or use a more forcing base. Consider alternative coupling strategies. |
| Formation of Urea Side Product | 1. Reaction of the desired carbamate product with unreacted amine. 2. Reaction temperature is too high. | 1. Use a slight excess (1.05-1.1 equiv) of the chloroformate to ensure all amine is consumed. 2. Maintain low temperature (0 °C) during addition and for the initial phase of the reaction. |
| Difficult Purification | 1. Excess 4-propylphenol from hydrolysis. 2. Emulsion during aqueous workup. | 1. Include a dilute aqueous NaOH wash during workup to extract the acidic phenol into the aqueous layer. 2. Add brine to the separatory funnel to break the emulsion. |
Conclusion
4-Propylphenyl chloroformate is a valuable and versatile reagent for the synthesis of carbamates, a functional group of paramount importance in drug discovery. Its application allows for the introduction of a substituted aryl group, providing a strategic tool for modulating the physicochemical properties of lead compounds. By understanding the underlying reaction mechanism, carefully controlling reaction conditions, and employing robust purification techniques, researchers can effectively leverage this reagent to construct complex molecular architectures. The protocols and insights provided herein serve as a comprehensive guide to facilitate the successful and efficient synthesis of target carbamates, accelerating the pace of research and development.
References
- BenchChem. Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. Benchchem.
-
Hartman, W. W., & Brethen, M. R. Ethyl n-methylcarbamate. Organic Syntheses. Available from: [Link]
-
Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available from: [Link]
- MilliporeSigma. Safety Data Sheet for Phenyl chloroformate. Sigma-Aldrich.
- Fisher Scientific. Safety Data Sheet for Phenyl chloroformate. Fisher Scientific.
- TCI Chemicals. Safety Data Sheet for Phenyl Chloroformate. TCI Chemicals.
-
Castro, E. A., et al. (2004). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry, 69(25), 8690–8696. Available from: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]
- Google Patents. Production of phenyl carbamates.
- Alfa Aesar. Safety Data Sheet for Phenyl chloroformate. Alfa Aesar.
- DC Fine Chemicals. Safety Data Sheet for 4-Nitrophenyl chloroformate. DC Fine Chemicals.
- Google Patents. Process for the preparation of aromatic amines and the use of the amines so produced.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO1984001380A1 - Production of phenyl carbamates - Google Patents [patents.google.com]
Application of 4-Propylphenyl Chloroformate in Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the theoretical and practical application of 4-propylphenyl chloroformate as a coupling reagent in peptide synthesis. While direct literature for this specific reagent in peptide chemistry is nascent, its utility is extrapolated from the well-established principles of the mixed anhydride method. This guide offers detailed protocols for both solution-phase and solid-phase peptide synthesis (SPPS), grounded in the known reactivity of analogous aryl and alkyl chloroformates. The content herein is designed to equip researchers with the foundational knowledge and practical steps to explore the potential of 4-propylphenyl chloroformate in their synthetic workflows, aiming for high coupling efficiency and purity of the final peptide products.
Introduction: The Role of Chloroformates in Amide Bond Formation
Peptide synthesis is a cornerstone of chemical biology and drug discovery, demanding robust and efficient methods for the formation of amide bonds. The process involves the activation of a carboxylic acid group of an N-protected amino acid to facilitate its coupling with the amino group of another amino acid or a growing peptide chain.[1][2] Among the various activation strategies, the mixed anhydride method, which often employs chloroformate reagents, presents a rapid and effective approach.
Chloroformates react with the carboxylate of an N-protected amino acid in the presence of a tertiary amine base to form a highly reactive mixed carbonic-carboxylic anhydride intermediate. This activated species is then susceptible to nucleophilic attack by the amino component, leading to the formation of the desired peptide bond, with carbon dioxide and an alcohol as byproducts. The choice of the chloroformate's R-group can influence the reactivity of the mixed anhydride and the prevalence of side reactions.
This guide focuses on 4-propylphenyl chloroformate, a commercially available aryl chloroformate. The presence of the 4-propyl group on the phenyl ring is hypothesized to modulate the electronic properties and steric environment of the mixed anhydride intermediate, potentially offering advantages in terms of stability, solubility, and reduced side reactions compared to other chloroformates.
Proposed Mechanism of Action
The activation of an N-protected amino acid with 4-propylphenyl chloroformate proceeds via a two-step mechanism:
-
Formation of the Mixed Anhydride: The carboxylate of the N-protected amino acid, generated in situ by a tertiary amine base (e.g., N-methylmorpholine), attacks the electrophilic carbonyl carbon of 4-propylphenyl chloroformate. This results in the formation of a mixed carbonic-carboxylic anhydride and the displacement of the chloride ion.
-
Peptide Bond Formation: The free amino group of the second amino acid or peptide attacks the carbonyl carbon of the activated amino acid residue in the mixed anhydride. This nucleophilic acyl substitution leads to the formation of the peptide bond and the release of 4-propylphenol and carbon dioxide.
Figure 1: Proposed reaction mechanism for peptide coupling using 4-propylphenyl chloroformate.
Experimental Protocols
Solution-Phase Dipeptide Synthesis
This protocol outlines a general procedure for the synthesis of a dipeptide, for example, Fmoc-Ala-Phe-OMe, using 4-propylphenyl chloroformate in a solution-phase approach.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Fmoc-Ala-OH | Peptide Synthesis Grade | Various |
| H-Phe-OMe·HCl | Peptide Synthesis Grade | Various |
| 4-Propylphenyl chloroformate | ≥98.0% | BLD Pharm, etc.[3] |
| N-Methylmorpholine (NMM) | Anhydrous | Various |
| Tetrahydrofuran (THF) | Anhydrous | Various |
| Ethyl acetate (EtOAc) | ACS Grade | Various |
| 1 M Hydrochloric acid (HCl) | ACS Grade | Various |
| Saturated sodium bicarbonate (NaHCO₃) | ACS Grade | Various |
| Brine (saturated NaCl solution) | ACS Grade | Various |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Various |
Protocol:
-
Preparation of the Amino Component:
-
In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous THF.
-
Add N-methylmorpholine (NMM) (1.1 equivalents) and stir the mixture at room temperature for 15-20 minutes to generate the free amine.
-
-
Activation of the Carboxyl Component:
-
In a separate, dry round-bottom flask, dissolve Fmoc-Ala-OH (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -15 °C using a dry ice/acetone bath.
-
Add NMM (1.0 equivalent) to the cooled solution.
-
Slowly add 4-propylphenyl chloroformate (1.0 equivalent) dropwise, ensuring the temperature remains at -15 °C.
-
Stir the reaction mixture at -15 °C for 10-15 minutes to allow for the complete formation of the mixed anhydride.
-
-
Coupling Reaction:
-
To the mixed anhydride solution at -15 °C, add the prepared H-Phe-OMe solution from step 1.
-
Allow the reaction to proceed at -15 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated N-methylmorpholine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude dipeptide can be purified by silica gel column chromatography or recrystallization.
-
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a single coupling cycle for the addition of an amino acid to a resin-bound peptide using 4-propylphenyl chloroformate in an Fmoc-based SPPS strategy.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Fmoc-protected amino acid | SPPS Grade | Various |
| Rink Amide or Wang resin | 100-200 mesh | Various |
| 4-Propylphenyl chloroformate | ≥98.0% | BLD Pharm, etc.[3] |
| N,N'-Diisopropylethylamine (DIPEA) | SPPS Grade | Various |
| N,N-Dimethylformamide (DMF) | SPPS Grade | Various |
| Dichloromethane (DCM) | SPPS Grade | Various |
| 20% Piperidine in DMF | Prepared fresh | - |
| Acetic anhydride | ACS Grade | Various |
| Pyridine | Anhydrous | Various |
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes at room temperature.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Cool the solution to 0 °C.
-
Add DIPEA (3-5 equivalents).
-
Slowly add 4-propylphenyl chloroformate (3-5 equivalents) and let the activation proceed for 5-10 minutes at 0 °C.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (e.g., 10:5:85 v/v/v) for 20 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Figure 2: A single coupling cycle in solid-phase peptide synthesis (SPPS) using 4-propylphenyl chloroformate.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Incomplete activation of the amino acid.- Steric hindrance.- Aggregation of the peptide chain on the resin. | - Ensure all reagents and solvents are anhydrous.- Increase the activation time slightly (e.g., to 15-20 minutes at -15 °C).- Double couple the problematic residue.- Use a solvent mixture known to disrupt aggregation (e.g., with DMSO). |
| Racemization | - Prolonged activation time.- Excess base.- High reaction temperature. | - Maintain low temperatures (-15 °C) during the activation step.- Use a sterically hindered base like NMM or DIPEA instead of triethylamine.- Avoid using excess base. |
| Urethane Formation | - A known side reaction with chloroformates, where the amino component attacks the carbonate carbonyl. | - This is generally minimized by the higher reactivity of the activated carboxylic acid carbonyl and low temperatures. The bulky nature of the 4-propylphenyl group may also disfavor this side reaction. |
Safety and Handling
4-Propylphenyl chloroformate, like other chloroformates, is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Conclusion
While direct, peer-reviewed applications of 4-propylphenyl chloroformate in peptide synthesis are yet to be extensively documented, its chemical structure and the well-understood mechanism of the mixed anhydride method provide a strong theoretical basis for its use as an effective coupling reagent. The protocols and guidelines presented here, adapted from established procedures for analogous compounds, offer a robust starting point for researchers to explore its potential. The 4-propylphenyl moiety may confer unique properties to the reaction, and further empirical studies are warranted to fully characterize its performance in terms of coupling efficiency, racemization suppression, and overall utility in the synthesis of complex peptides.
References
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- BenchChem. (2025).
- Pattison, V. A., Colson, J. G., & Carr, R. L. K. (1967). Reaction of aryl chloroformates with dimethylformamide. Facile in situ synthesis of .alpha.-chlorocresols. The Journal of Organic Chemistry, 32(8), 2582–2584.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
- Chandrasekhar, S., & Kumar, D. S. (2002). Phenyl chloroformate: a new, efficient and cheap reagent for the dehydration of primary amides to nitriles. Tetrahedron Letters, 43(52), 9579-9581.
- Kent, S. B. H. (2009). Total chemical synthesis of proteins. Chemical Society Reviews, 38(2), 338-351.
-
ChemicalRegister.com. (n.d.). 4-Propylphenyl chloroformate (CAS No. 374568-22-6) Suppliers. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Carbonate Esters using 4-Propylphenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Carbonate Esters in Modern Chemistry
Carbonate esters are a versatile class of organic compounds characterized by the R-O-C(=O)-O-R' functional group.[1] While structurally related to esters, the presence of a second alkoxy group imparts unique chemical properties and reactivity. In the realm of drug development and medicinal chemistry, carbonate esters have emerged as a critical linker moiety for the creation of prodrugs.[2][3] The carbonate linkage can be engineered to be stable under physiological conditions but susceptible to cleavage by endogenous esterases, allowing for the controlled release of an active pharmaceutical ingredient (API).[3] This strategy can be employed to enhance the lipophilicity, membrane permeability, and oral bioavailability of polar drug molecules.[4]
4-Propylphenyl chloroformate is a valuable reagent for the synthesis of aryl carbonate esters. The 4-propylphenyl group provides a moderate level of lipophilicity, which can be advantageous in tuning the pharmacokinetic profile of a prodrug. The electron-donating nature of the propyl group can also subtly influence the reactivity of the chloroformate and the stability of the resulting carbonate ester. This guide provides a comprehensive overview of the synthesis of carbonate esters using 4-propylphenyl chloroformate, including a detailed reaction mechanism, step-by-step protocols, and characterization techniques.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a carbonate ester from 4-propylphenyl chloroformate and an alcohol or phenol proceeds via a nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[1]
The mechanism can be described in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol or phenol attacks the electrophilic carbonyl carbon of 4-propylphenyl chloroformate. This leads to the formation of a tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate is unstable and collapses, with the chloride ion acting as a good leaving group.
-
Deprotonation: The protonated carbonate ester is then deprotonated by the base to yield the final carbonate ester product and the corresponding ammonium salt.
Reaction Workflow Diagram
Caption: Workflow of carbonate ester synthesis.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Propylphenyl chloroformate | ≥98% | Varies | Handle with care in a fume hood. |
| Alcohol or Phenol | Anhydrous | Varies | Ensure dryness to prevent hydrolysis of the chloroformate. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Varies | Store over potassium hydroxide pellets. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Varies | Use a dry, inert solvent. |
| Saturated Sodium Bicarbonate Solution | Reagent Grade | Varies | For aqueous workup. |
| Brine (Saturated NaCl Solution) | Reagent Grade | Varies | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Varies | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Varies | For column chromatography. |
Step-by-Step Synthesis Protocol
Safety First: 4-Propylphenyl chloroformate is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the alcohol or phenol (1.0 eq).
-
Dissolve the alcohol/phenol in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Base and Chloroformate:
-
To the cooled solution, add triethylamine (1.1-1.5 eq) dropwise.
-
In a separate dry flask, dissolve 4-propylphenyl chloroformate (1.05-1.2 eq) in anhydrous DCM.
-
Add the 4-propylphenyl chloroformate solution to the reaction mixture dropwise over 15-30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol/phenol is consumed.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2x)
-
Water (1x)
-
Brine (1x)
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-propylphenyl carbonate ester.
-
Logical Flow of the Synthesis Protocol
Caption: Step-wise synthesis and purification workflow.
Characterization of 4-Propylphenyl Carbonate Esters
The successful synthesis of the target carbonate ester can be confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups in the product. The presence of a strong absorption band in the region of 1780-1740 cm⁻¹ is characteristic of the C=O stretch of the carbonate group.[4] Other important stretches include the C-O asymmetric and symmetric stretches, which typically appear in the fingerprint region between 1280-1000 cm⁻¹ .[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the 4-propylphenyl group, including aromatic protons (typically in the range of 7.0-7.4 ppm), the benzylic methylene protons of the propyl group (around 2.6 ppm), and the other aliphatic protons of the propyl group. The protons on the carbon adjacent to the carbonate oxygen from the alcohol/phenol moiety will also show a characteristic chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display a distinctive signal for the carbonyl carbon of the carbonate group in the range of 150-160 ppm . The aromatic and aliphatic carbons of the 4-propylphenyl group and the alcohol/phenol moiety will also be present at their expected chemical shifts.
Applications in Drug Development: The Prodrug Concept
The synthesis of 4-propylphenyl carbonate esters of drug molecules is a valuable strategy for developing prodrugs with improved pharmacokinetic properties. The 4-propylphenyl group can increase the lipophilicity of a polar drug, potentially enhancing its absorption and distribution. The carbonate linker is designed to be cleaved by esterases in the body, releasing the active drug at its site of action.[5][6]
Example Application: Consider a potent but poorly water-soluble phenolic drug. By converting the phenolic hydroxyl group to a 4-propylphenyl carbonate ester, the overall lipophilicity of the molecule is increased. This can lead to:
-
Improved Oral Bioavailability: The more lipophilic prodrug may be better absorbed from the gastrointestinal tract.
-
Enhanced Cellular Uptake: The prodrug may more readily cross cell membranes to reach its intracellular target.
-
Sustained Release: The rate of enzymatic cleavage of the carbonate ester can be tuned to provide a sustained release of the active drug, potentially reducing dosing frequency.
Troubleshooting and Key Considerations
-
Hydrolysis of Chloroformate: 4-Propylphenyl chloroformate is highly susceptible to hydrolysis. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Incomplete Reaction: If TLC analysis shows incomplete consumption of the starting material, consider increasing the reaction time, temperature (if the substrate is stable), or the amount of base and chloroformate.
-
Low Yields: Low yields can result from side reactions, such as the formation of symmetrical carbonates. Dropwise addition of the chloroformate at low temperatures can help minimize these side reactions.
-
Purification Challenges: The polarity of the 4-propylphenyl carbonate ester will depend on the nature of the alcohol/phenol moiety. Careful selection of the eluent system for column chromatography is crucial for obtaining a pure product.
References
-
Giraud, F., et al. (1995). Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. Journal of Medicinal Chemistry, 38(20), 3983-94. [Link]
-
Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]
- Supporting Information for a relevant chemical synthesis. (n.d.). The Royal Society of Chemistry.
-
Hu, R., et al. (2023). Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. ACS Infectious Diseases, 9(1), 136-149. [Link]
-
Wikipedia contributors. (2023). Carbonate ester. In Wikipedia, The Free Encyclopedia. [Link]
- Rautio, J., et al. (2018). Carbonate and Carbamate Prodrugs.
-
White, K. M., et al. (2020). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. ACS Chemical Biology, 15(10), 2796-2803. [Link]
-
SpectraBase. (n.d.). Carbonic acid, 4-[[(4-ethoxyphenyl)methylene]amino]phenyl propyl ester. [Link]
-
Sammet, B., et al. (2009). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Synlett, 2009(18), 3050-3051. [Link]
- Google Patents. (n.d.).
-
Ningbo Inno Pharmchem Co., Ltd. (2025). 4-Chlorophenyl Chloroformate: Comprehensive Overview and Applications. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of D[4.5] C-O-C ester. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]
-
ResearchGate. (n.d.). Synthesis of the carbonate prodrug 7. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). 1H NMR spectra of poly(ester-ether-carbonate). [Link]
-
The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] [Video]. YouTube. [Link]
-
Darensbourg, D. J., & Wilson, S. J. (2019). Novel Hydroxyl-Functional Aliphatic CO2-Based Polycarbonates: Synthesis and Properties. Macromolecules, 52(21), 8003-8012. [Link]
-
ResearchGate. (n.d.). Synthesis and applications of cyclic carbonate functional polymers in thermosetting coatings. [Link]
-
da Silva, G. P., et al. (2020). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. Molecules, 25(22), 5347. [Link]
-
Taylor & Francis. (n.d.). Carbonate esters – Knowledge and References. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2013). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. International Journal of Molecular Sciences, 14(11), 21546-21557. [Link]
-
Siriwardena, A., et al. (2022). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine. Molecules, 27(6), 1738. [Link]
Sources
- 1. Carbonate ester - Wikipedia [en.wikipedia.org]
- 2. Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonate and Carbamate Prodrugs [ebrary.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR20110017885A - Carbonate prodrugs and how to use them - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Detection of 4-Propylphenyl Chloroformate and Its Derivatives
Abstract
This comprehensive guide provides detailed analytical methodologies for the detection and quantification of 4-propylphenyl chloroformate and its key derivatives, such as carbamates. Given the reactive nature of chloroformates, these compounds are often encountered as intermediates in pharmaceutical and chemical synthesis. Their accurate detection is critical for process monitoring, quality control, and safety assurance. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), with a strong emphasis on derivatization strategies to enhance stability and detectability. Spectroscopic methods, including Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are also discussed for structural characterization. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for these reactive compounds.
Introduction: The Analytical Challenge of Chloroformates
4-Propylphenyl chloroformate is a reactive acylating agent. Its high reactivity, which makes it a valuable synthetic intermediate, also presents a significant analytical challenge. The primary difficulty lies in its susceptibility to hydrolysis, reacting readily with water and other nucleophiles. This instability necessitates analytical strategies that either analyze the compound quickly under anhydrous conditions or, more practically, convert it into a stable derivative for analysis.[1][2][3] This guide focuses on the latter approach, providing robust derivatization protocols that are central to reliable quantification.
The primary derivatives of interest are carbamates, formed by the reaction of 4-propylphenyl chloroformate with primary or secondary amines.[4][5][6] The detection and quantification of these carbamate derivatives are often the end goal in many synthetic processes.
Safety and Handling Precautions
4-Propylphenyl chloroformate and related compounds are hazardous. They are corrosive and can cause severe skin burns and eye damage.[7] Inhalation of vapors can be toxic and may lead to respiratory irritation.[8][9] All handling of these compounds should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
Storage: Store 4-propylphenyl chloroformate in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents, bases, and alcohols.[11] Refrigeration is often recommended to enhance stability.[7]
Chromatographic Methods for Analysis
Chromatographic techniques, particularly HPLC and GC-MS, are the cornerstones of quantitative analysis for 4-propylphenyl chloroformate derivatives. The choice of method often depends on the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful technique for the analysis of non-volatile or thermally labile derivatives. For aromatic compounds like the derivatives of 4-propylphenyl chloroformate, UV detection is a straightforward and sensitive option.
The key to successful HPLC analysis of these derivatives is to manage their chromatographic behavior. A reversed-phase C18 column is typically the stationary phase of choice due to its versatility in separating compounds of moderate polarity. The mobile phase composition, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good peak shape and resolution. The pH of the buffer can be critical, especially if the derivatives have ionizable groups.
This protocol is adapted from established methods for the analysis of derivatized phenols and aromatic amines.[7][11][12][13]
Objective: To quantify the concentration of a specific carbamate derivative in a sample matrix.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase modification)
-
Reference standard of the target carbamate derivative
Procedure:
-
Sample Preparation (Derivatization):
-
In a fume hood, to 1 mL of the sample solution containing the amine of interest, add a stoichiometric excess of 4-propylphenyl chloroformate in an aprotic solvent (e.g., dichloromethane).
-
Add a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[14]
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Quench the reaction by adding a small amount of water or a primary amine scavenger.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., starting with 60:40 acetonitrile:water, adjusted as needed for optimal separation). Acidify the aqueous phase with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of the carbamate derivative (typically in the range of 254-280 nm). A photodiode array (PDA) detector is useful for initial method development to determine the optimal wavelength.
-
-
Data Analysis:
-
Create a calibration curve using the reference standard of the carbamate derivative at a minimum of five concentration levels.
-
Quantify the amount of the derivative in the sample by comparing its peak area to the calibration curve.
-
Method Validation Parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of carbamate derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique suitable for volatile and thermally stable compounds. Chloroformate derivatives often require derivatization to increase their volatility and thermal stability for GC analysis.[2]
The primary challenge for GC-MS analysis is ensuring the analyte can be volatilized without degradation in the heated injector port. Derivatization with agents like ethyl chloroformate or silylating agents (e.g., BSTFA) can make the derivatives more amenable to GC analysis.[15][16] The choice of the GC column is also critical; a non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is often used for the separation of these types of derivatives. The temperature program of the GC oven is optimized to ensure good separation of the analyte from any matrix components.
This protocol is based on established methods for the GC-MS analysis of derivatized phenolic compounds and other aromatic molecules.[15][17][18][19][20][21]
Objective: To identify and quantify volatile derivatives of 4-propylphenyl chloroformate.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Autosampler
Reagents:
-
Derivatization agent (e.g., ethyl chloroformate or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Pyridine (as a catalyst for some derivatizations)
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time)
Procedure:
-
Sample Preparation (Derivatization):
-
To a dried sample residue in a GC vial, add the derivatization agent and a suitable solvent.
-
If using a silylating agent like BSTFA, the reaction is often carried out at an elevated temperature (e.g., 60-70 °C) for a set period (e.g., 30-60 minutes).[16][22]
-
If using a chloroformate for derivatization, the reaction is typically rapid and can be performed at room temperature in the presence of a catalyst like pyridine.[18][21]
-
After the reaction is complete, the sample is ready for injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
-
Data Analysis:
-
Identify the derivative peak based on its retention time and mass spectrum.
-
Quantify the derivative using the peak area of a characteristic ion (extracted ion chromatogram) relative to the internal standard.
-
Create a calibration curve with a series of standards to determine the concentration in unknown samples.
-
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of derivatized compounds.
Spectroscopic Methods for Structural Characterization
While chromatographic methods are ideal for quantification, spectroscopic techniques are indispensable for the structural confirmation of 4-propylphenyl chloroformate and its derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expected Characteristic Peaks:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Chloroformate) | ~1780-1760 | Strong, sharp carbonyl stretch |
| C-O (Chloroformate) | ~1180-1140 | C-O stretching vibration |
| C-Cl (Chloroformate) | ~700-600 | C-Cl stretching vibration |
| C=O (Carbamate) | ~1730-1680 | Carbonyl stretch, at a lower frequency than chloroformates |
| N-H (Carbamate) | ~3400-3200 | N-H stretching vibration (if present) |
| Aromatic C=C | ~1600-1450 | Aromatic ring stretching vibrations |
Note: The exact peak positions can vary depending on the molecular environment.
FTIR is particularly useful for monitoring the progress of a derivatization reaction, for example, by observing the disappearance of the chloroformate carbonyl peak and the appearance of the carbamate carbonyl peak.[23][24]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are valuable for characterizing 4-propylphenyl chloroformate and its derivatives.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Aromatic protons: δ 7.0-7.5 ppm
-
Propyl group protons:
-
-CH₂- (next to ring): δ ~2.6 ppm (triplet)
-
-CH₂- (middle): δ ~1.6 ppm (sextet)
-
-CH₃: δ ~0.9 ppm (triplet)
-
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
C=O (Chloroformate): δ ~150-155 ppm
-
Aromatic carbons: δ ~120-150 ppm
-
Propyl group carbons: δ ~13-38 ppm
Upon derivatization to a carbamate, the chemical shifts of the aromatic protons and the carbonyl carbon will change, providing clear evidence of the reaction.
Conclusion
The analytical detection of 4-propylphenyl chloroformate and its derivatives requires careful consideration of their reactive nature. Derivatization is a key strategy to enhance stability and allow for robust and reliable quantification by HPLC-UV or GC-MS. The protocols outlined in this guide, adapted from established methods for similar compounds, provide a solid foundation for developing and validating analytical methods for these important chemical entities. Spectroscopic techniques such as FTIR and NMR are essential for structural confirmation and for monitoring the derivatization process. By employing these integrated analytical approaches, researchers and drug development professionals can achieve accurate and reliable characterization of 4-propylphenyl chloroformate and its derivatives.
References
- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
- Fisher Scientific. (2010).
- TCI Chemicals. (2023).
- Fisher Scientific. (2009).
- ResearchGate. (n.d.).
- PubMed. (n.d.).
- Molecules. (2020).
- BenchChem. (n.d.).
- I.R.I.S. (2021).
- MDPI. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
- ResearchGate. (n.d.). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)
- MDPI. (2022).
- YouTube. (2023).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis.
- ResearchGate. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents.
- PubChem. (n.d.). phenyl N-(4-propylphenyl)
- PubMed. (2012). Synthesis and pharmacological evaluation of carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)
- The Royal Society of Chemistry. (n.d.).
- National Academies Press. (n.d.).
- Science.gov. (n.d.).
- Wikipedia. (n.d.).
- PubMed. (n.d.).
- MDPI. (2021).
- PMC - NIH. (n.d.).
- PubChem. (n.d.).
- ResearchGate. (n.d.).
- PMC - PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
- ResearchGate. (n.d.). Synthesis of the alkyl [3-/4-(bromoacetyl)
- PubMed. (2010). Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors.
- Chem Sci J. (2011).
- MDPI. (n.d.).
- PharmacologyOnLine - SILAE. (2020). STUDY OF STABILITY AND DETERMINATION OF RESIDUAL QUANTITY OF ORGANIC SOLVENT IN LIPOPHILIC EXTRACT OF PUMPKIN.
- ResearchGate. (n.d.).
- SpectraBase. (n.d.). Methyl N-(4-acetylphenyl)carbamate - Optional[Vapor Phase IR] - Spectrum.
Sources
- 1. nationalacademies.org [nationalacademies.org]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives as new analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propyl chloroformate | C4H7ClO2 | CID 7998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. scirp.org [scirp.org]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.cn]
- 17. researchgate.net [researchgate.net]
- 18. iris.uniroma1.it [iris.uniroma1.it]
- 19. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of phenolic acids as chloroformate derivatives using solid phase microextraction-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study | MDPI [mdpi.com]
Mastering Sample Preparation with 4-Propylphenyl Chloroformate: A Guide for Analytical Excellence
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Derivatization with 4-Propylphenyl Chloroformate
In the landscape of modern analytical chemistry, the derivatization of analytes is a cornerstone technique for enhancing detectability, improving chromatographic separation, and enabling robust quantification, particularly for challenging polar compounds such as biogenic amines, amino acids, and pharmaceuticals. Among the arsenal of derivatizing agents, chloroformates have long been valued for their reactivity and versatility. This application note introduces 4-propylphenyl chloroformate as a strategic choice for the derivatization of primary and secondary amines, offering unique advantages for both gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) applications.
The 4-propylphenyl moiety imparts a significant degree of hydrophobicity to the resulting carbamate derivative. This tailored modification enhances retention on reversed-phase chromatographic columns, often moving polar analytes into a more desirable elution window, away from the solvent front and potential matrix interferences. Furthermore, the aromatic ring provides a site for UV detection, while the overall increase in molecular weight and defined fragmentation pattern of the derivative are beneficial for mass spectrometric analysis. This guide provides a comprehensive overview of the underlying chemistry, detailed protocols for sample preparation, and insights into the analytical considerations when employing 4-propylphenyl chloroformate.
The Chemistry of Derivatization: A Mechanistic Overview
The derivatization of primary and secondary amines with 4-propylphenyl chloroformate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group, resulting in the formation of a stable N-alkyl/aryl carbamate. The reaction is typically carried out in a slightly alkaline medium to ensure the amine is in its deprotonated, nucleophilic state.
The reaction is generally rapid and can be performed at room temperature. The choice of solvent is critical; aprotic solvents such as acetonitrile or ethyl acetate are commonly used to prevent hydrolysis of the chloroformate reagent. For aqueous samples, a two-phase system or the addition of a water-miscible organic solvent is often employed.
Visualizing the Derivatization Workflow
To illustrate the process, the following diagram outlines the key steps in the derivatization of a primary amine with 4-propylphenyl chloroformate.
Caption: Workflow for the derivatization of primary amines using 4-propylphenyl chloroformate.
Detailed Application Protocol: Derivatization of a Primary Amine in an Aqueous Matrix for LC-MS Analysis
This protocol provides a step-by-step guide for the derivatization of a model primary amine in an aqueous sample, such as a diluted biological fluid, for subsequent analysis by LC-MS.
I. Materials and Reagents
-
Analyte: Standard solution of a primary amine (e.g., amphetamine, phenylethylamine) at a known concentration.
-
Derivatizing Reagent: 4-Propylphenyl chloroformate solution (10 mg/mL in anhydrous acetonitrile). Note: Due to the reactivity of chloroformates, it is recommended to prepare this solution fresh.
-
Base: 1 M Sodium bicarbonate solution.
-
Extraction Solvent: Hexane or ethyl acetate.
-
Reconstitution Solvent: Acetonitrile/water (50:50, v/v) with 0.1% formic acid.
-
Anhydrous Sodium Sulfate: For drying the organic extract.
-
Vials: 2 mL autosampler vials with PTFE-lined caps.
-
Standard laboratory equipment: Vortex mixer, centrifuge, nitrogen evaporator.
II. Step-by-Step Protocol
-
Sample Preparation:
-
Pipette 100 µL of the aqueous sample (or standard) into a 2 mL microcentrifuge tube.
-
If the sample contains proteins, perform a protein precipitation step by adding 300 µL of cold acetonitrile, vortexing for 1 minute, and centrifuging at high speed for 10 minutes. Transfer the supernatant to a new tube.[1]
-
-
Derivatization Reaction:
-
Add 100 µL of 1 M sodium bicarbonate solution to the sample to adjust the pH to approximately 8-9.
-
Add 100 µL of the 4-propylphenyl chloroformate solution.
-
Immediately cap the tube and vortex vigorously for 2 minutes at room temperature. The rapid mixing is crucial for efficient derivatization in a two-phase system.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
-
Extraction of the Derivative:
-
Add 500 µL of hexane (or ethyl acetate) to the reaction mixture.
-
Vortex for 1 minute to extract the hydrophobic 4-propylphenyl carbamate derivative into the organic phase.
-
Centrifuge for 5 minutes to achieve clear phase separation.
-
Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Finalization:
-
Transfer the dried organic extract to a clean 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex briefly and the sample is ready for LC-MS analysis.
-
III. Instrumental Analysis (LC-MS)
The following table provides a starting point for LC-MS method development. Optimization will be required based on the specific analyte and instrumentation.
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | The hydrophobic nature of the derivative is well-suited for retention and separation on a C18 stationary phase. |
| Mobile Phase A | Water with 0.1% formic acid | Promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | Start with a lower percentage of B and ramp up to elute the derivative. A typical starting point is 5-95% B over 10 minutes. | The increased hydrophobicity of the derivative will require a higher organic content for elution compared to the underivatized analyte. |
| Flow Rate | 0.3 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Carbamates generally ionize well in positive mode.[2][3] |
| MS/MS Transitions | Precursor ion: [M+H]+ of the derivative. Product ions: Characteristic fragments of the 4-propylphenyl moiety and the original amine. | Monitor for the protonated molecular ion and specific product ions for quantification and confirmation. |
Expected Outcomes and Troubleshooting
-
Improved Chromatography: Expect a significant increase in retention time for the derivatized analyte compared to its underivatized form. Peak shape should be sharp and symmetrical.
-
Enhanced MS Sensitivity: The derivatization can improve ionization efficiency, leading to higher signal intensity.
-
Troubleshooting:
-
Low derivative yield: Ensure the pH of the reaction mixture is alkaline, the chloroformate reagent is fresh, and mixing is vigorous.
-
Poor peak shape: This may indicate incomplete derivatization or issues with the chromatographic conditions.
-
Matrix effects: While derivatization can help, complex matrices may still require more extensive sample cleanup, such as solid-phase extraction (SPE).[1][4]
-
The Rationale Behind the Method: A Deeper Dive
The choice of 4-propylphenyl chloroformate is deliberate. The propyl group provides a balance of hydrophobicity without being excessively bulky, which could hinder the derivatization reaction with sterically hindered amines. The phenyl group allows for potential π-π interactions with certain stationary phases, offering an additional dimension of selectivity in chromatography.
The use of a two-phase (aqueous/organic) reaction system is a common and effective strategy for derivatizing analytes in biological fluids. The derivatization occurs at the interface of the two phases. The subsequent liquid-liquid extraction step serves a dual purpose: it isolates the derivatized analyte and provides a significant sample clean-up by leaving polar, underivatized matrix components in the aqueous phase.
Mechanism of Derivatization and Fragmentation
The following diagram illustrates the reaction of a primary amine with 4-propylphenyl chloroformate and a plausible fragmentation pathway in the mass spectrometer.
Caption: Reaction of a primary amine with 4-propylphenyl chloroformate and subsequent fragmentation.
Conclusion: A Powerful Tool for Sensitive and Selective Analysis
4-Propylphenyl chloroformate is a valuable reagent for the derivatization of primary and secondary amines in complex matrices. The resulting carbamates exhibit excellent chromatographic and mass spectrometric properties, enabling sensitive and selective quantification. The protocols and principles outlined in this application note provide a solid foundation for researchers to develop and validate robust analytical methods for a wide range of applications, from clinical diagnostics to environmental monitoring. By understanding the underlying chemistry and carefully optimizing the experimental parameters, scientists can fully leverage the power of 4-propylphenyl chloroformate to overcome analytical challenges and achieve their research goals.
References
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
ResearchGate. (2025). Effects of derivatization reagents consisting of n-alkyl chloroformate/n-alcohol combinations in LC–ESI-MS/MS analysis of zwitterionic antiepileptic drugs. Retrieved from [Link]
- Taira, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences, 11(13), 6217.
-
PubMed. (n.d.). Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Retrieved from [Link]
-
News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]
-
Acta Scientiarum Polonorum, Technologia Alimentaria. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE RESIDUES IN VEGETABLES. Retrieved from [Link]
Sources
- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. food.actapol.net [food.actapol.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Liquid-Liquid Extraction of 4-Propylphenyl Chloroformate Derivatives
Introduction: The Strategic Importance of Purifying Aryl Chloroformates
Aryl chloroformates, such as 4-propylphenyl chloroformate and its derivatives, are pivotal intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and polymers.[1] Their high reactivity, stemming from the acyl chloride functionality, makes them valuable for introducing carbonate and carbamate linkages.[2][3] However, this reactivity also presents a purification challenge. The synthesis of these compounds often results in a complex mixture containing unreacted starting materials (e.g., 4-propylphenol), catalysts, and byproducts. Liquid-liquid extraction (LLE) emerges as a robust and scalable technique for the selective removal of these impurities, ensuring the high purity required for subsequent synthetic steps.
This guide provides a comprehensive overview of the principles and a detailed protocol for the liquid-liquid extraction of 4-propylphenyl chloroformate derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven insights to achieve efficient and reliable purification.
Part 1: The Physicochemical Landscape of Extraction
The success of any LLE protocol is fundamentally dictated by the physicochemical properties of the target analyte and the impurities from which it is being separated.[4][5] For 4-propylphenyl chloroformate, a neutral molecule, the key is to exploit differences in polarity and solubility between the desired product and common impurities.
Analyte Profile: 4-Propylphenyl Chloroformate
-
Structure: The molecule consists of a moderately non-polar propylphenyl group and a highly reactive chloroformate group.
-
Polarity & Solubility: The aromatic ring and the propyl chain confer significant hydrophobic character, making it sparingly soluble in water but readily soluble in a range of organic solvents like dichloromethane, chloroform, ethyl acetate, and toluene.[3][7][8]
-
Stability: Aryl chloroformates are generally more thermally stable than their alkyl counterparts.[6] However, they are highly susceptible to hydrolysis in the presence of water or moisture, decomposing into the corresponding phenol (4-propylphenol), hydrochloric acid, and carbon dioxide.[3][9] This necessitates the use of anhydrous conditions and rapid processing. They are also incompatible with strong bases, acids, alcohols, and amines.[9][10]
Impurity Profile
Common impurities in the synthesis of 4-propylphenyl chloroformate include:
-
4-Propylphenol (Starting Material): This phenolic impurity is weakly acidic. By adjusting the pH of the aqueous phase to be basic (pH > 10), it can be deprotonated to form the highly water-soluble 4-propylphenoxide salt.[11] This principle is the cornerstone of the purification strategy.
-
Catalysts (e.g., Pyridine, Tertiary Amines): These are basic compounds that can be readily protonated and extracted into an acidic aqueous phase (e.g., dilute HCl).[12]
-
Hydrolysis Byproducts: As mentioned, the primary hydrolysis byproduct is 4-propylphenol, which can be removed via a basic wash.
Part 2: Designing the Extraction Workflow
The LLE workflow is a multi-step process designed to systematically remove different classes of impurities. The causality behind the sequence of washes is critical for achieving high purity.
Caption: LLE workflow for purifying 4-propylphenyl chloroformate.
Part 3: Detailed Application Protocols
This section provides a step-by-step protocol for the liquid-liquid extraction of a 4-propylphenyl chloroformate derivative from a crude reaction mixture.
Critical Parameter Optimization
Before proceeding with the protocol, consider the following key parameters:
| Parameter | Recommendation | Rationale & Justification |
| Extraction Solvent | Dichloromethane (DCM) or Chloroform | These solvents offer excellent solubility for the non-polar product.[8][13] Their density is greater than water, simplifying the separation of the lower organic layer. Ethyl acetate is a less toxic alternative but is less dense than water. |
| Aqueous Phase pH | Sequential acidic and basic washes are crucial. | An acidic wash (pH ~2) removes basic impurities like amine catalysts. A subsequent basic wash (pH > 10) deprotonates and removes acidic impurities, primarily the starting phenol.[4][11] |
| Solvent-to-Sample Ratio | A 2:1 to 3:1 ratio of organic solvent to aqueous sample is a good starting point. | While higher ratios (e.g., 7:1) can maximize recovery, they also require evaporating larger solvent volumes.[5] The optimal ratio balances recovery with processing time. |
| Temperature | Room temperature is generally sufficient. | Chloroformates are sensitive to heat, which can accelerate degradation.[10] All steps should be performed at ambient temperature.[14] |
| Mixing Technique | Gentle swirling or inverting of the separatory funnel. | Vigorous shaking can lead to the formation of emulsions, which are difficult to separate.[15] |
Step-by-Step Experimental Protocol
Safety First: Chloroformates are corrosive, toxic, and lachrymatory.[6][9] All operations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[16][17][18]
-
Preparation:
-
Dissolve the crude reaction mixture in an appropriate volume of dichloromethane (DCM).
-
Transfer the solution to a separatory funnel of a suitable size (the total volume should not exceed two-thirds of the funnel's capacity).
-
-
Acidic Wash (to remove basic impurities):
-
Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Stopper the funnel and gently invert it 5-10 times, ensuring to vent frequently to release any pressure buildup.
-
Place the funnel back on the ring stand and allow the layers to fully separate.
-
Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.
-
Return the organic layer to the separatory funnel.
-
-
Basic Wash (to remove acidic impurities):
-
Add an equal volume of 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Caution: Vent frequently as CO₂ gas may be evolved if residual acid is present and NaHCO₃ is used.
-
Gently mix by inverting as described in step 2.
-
Allow the layers to separate. The unreacted 4-propylphenol will be in the upper aqueous layer as its sodium salt.
-
Drain the lower organic layer into a clean flask. Discard the upper basic aqueous layer.
-
Repeat this basic wash one more time to ensure complete removal of phenolic impurities.
-
-
Brine Wash (to remove residual water):
-
Return the organic layer to the separatory funnel.
-
Add an equal volume of saturated sodium chloride (brine) solution. This helps to break any minor emulsions and reduces the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out".[15]
-
Gently mix and allow the layers to separate.
-
Drain the lower organic layer into a clean, dry Erlenmeyer flask.
-
-
Drying and Isolation:
-
Add a suitable amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the organic extract to remove any remaining traces of water.
-
Gently swirl the flask and let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-propylphenyl chloroformate derivative.
-
Part 4: Troubleshooting and Self-Validation
A robust protocol includes anticipating and addressing potential issues.
| Problem | Potential Cause | Solution |
| Emulsion Formation | Vigorous shaking; presence of surfactants or particulate matter. | - Allow the funnel to stand undisturbed.[19]- Add a small amount of brine (saturated NaCl) to increase the ionic strength of the aqueous phase.[15][20]- Gently stir the emulsion with a glass rod.[19]- As a last resort, filter the mixture through a pad of Celite or glass wool. |
| Poor Phase Separation | Similar densities of the two phases. | - Add more organic solvent or brine to alter the densities.- Centrifugation can be effective in breaking up indistinct layers.[14] |
| Product Loss/Low Yield | Incomplete extraction; hydrolysis of the product. | - Perform multiple extractions with smaller volumes of solvent rather than one large extraction.- Ensure all glassware is dry and work quickly to minimize contact time with aqueous phases.- Check the pH of the aqueous washes to ensure they are in the correct range for effective impurity removal. |
The effectiveness of the extraction can be validated by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of the final product.[21][22]
Part 5: Safety and Handling
Working with chloroformates and chlorinated solvents requires strict adherence to safety protocols.
-
Handling: Always handle chloroformates in a fume hood.[16] Avoid inhalation of vapors and direct contact with skin and eyes.[17][23] In case of a spill, absorb with an inert material like sand or vermiculite and dispose of as hazardous waste.[17]
-
Storage: Store chloroformates in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and alcohols.[3][16] Containers should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Disposal: All waste, including aqueous washes and solvent waste, must be disposed of according to institutional and local environmental regulations for hazardous chemical waste.
Caption: Key safety considerations for handling chloroformates.
References
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
- Google Patents. (n.d.). US6919471B2 - Process for preparing alkyl/aryl chloroformates.
-
PubMed. (n.d.). Analysis of phenolic acids as chloroformate derivatives using solid phase microextraction-gas chromatography. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Determination of Chlorophenols in Wastewater with Methyl Chloroformate Derivatization, Solid Phase Extraction, and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from [Link]
-
Economy Process Solutions. (n.d.). Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. Retrieved from [Link]
- Google Patents. (n.d.). WO2006044575A1 - Method for the preparation of aliphatic chloroformates.
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
- Google Patents. (n.d.). US5274164A - Preparation of aryl chloroformates.
-
ResearchGate. (2025). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Retrieved from [Link]
- Google Patents. (n.d.). US10370398B2 - Liquid-liquid extraction of DMF.
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]
-
ACS Publications. (n.d.). Reaction of aryl chloroformates with dimethylformamide. Facile in situ synthesis of .alpha.-chlorocresols. Retrieved from [Link]
-
Springer. (2018). GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
-
K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]
-
ResearchGate. (n.d.). Selection of Solvents or Solvent Mixtures for Liquid-Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank. Retrieved from [Link]
-
Biotage. (2023). How can I improve my liquid-liquid extraction process?. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorophenyl chloroformate. Retrieved from [Link]
-
Chemical Methodologies. (2025). Chloroform Extraction, Phytochemical Screening, GC-HRMS Analysis and Computational Investigation of Ehretia Laevis Roxb.. Retrieved from [Link]
-
PMC. (n.d.). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Chloroform - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Aston Publications Explorer. (2025). Phase Behavior of Green Aqueous Biphasic Systems Based on Ethyl Lactate and Choline Salts. Retrieved from [Link]
-
University of York. (n.d.). Problems with extractions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Retrieved from [Link]
-
Kobe University. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Retrieved from [Link]
-
ResearchGate. (2025). An efficient strategy based on liquid‐liquid extraction and pH‐zone‐refining counter‐current chromatography for selective enrichment, separation, and purification of alkaloids and organic Acids from natural products. Retrieved from [Link]
-
PMC. (2021). Phase Behavior of Aqueous Biphasic Systems with Choline Alkanoate Ionic Liquids and Phosphate Solutions: The Influence of pH. Retrieved from [Link]
-
PMC. (n.d.). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Retrieved from [Link]
-
Quora. (2021). Is chloroform a good extraction solvent?. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Preparation of Chloroformates Using Bis(Trichloromethyl)Carbonate. Retrieved from [Link]
-
EPA. (1984). Optimization Of Liquid-liquid Extraction Methods For Analysis Of Organics In Water. Retrieved from [Link]
-
ILO and WHO. (2021). ICSC 1595 - n-PROPYL CHLOROFORMATE. Retrieved from [Link]
Sources
- 1. US5274164A - Preparation of aryl chloroformates - Google Patents [patents.google.com]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. framochem.com [framochem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 4-Nitrophenyl chloroformate | 7693-46-1 [chemicalbook.com]
- 8. economysolutions.in [economysolutions.in]
- 9. ICSC 1595 - n-PROPYL CHLOROFORMATE [chemicalsafety.ilo.org]
- 10. valsynthese.ch [valsynthese.ch]
- 11. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 13. quora.com [quora.com]
- 14. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 20. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 21. Analysis of phenolic acids as chloroformate derivatives using solid phase microextraction-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nj.gov [nj.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Propylphenyl Chloroformate Derivatization
Welcome to the technical support center for improving the yield and purity of derivatization reactions using 4-propylphenyl chloroformate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their synthetic outcomes. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical field experience.
I. Understanding the Reaction: The Schotten-Baumann Condition
Derivatization with 4-propylphenyl chloroformate, typically targeting amines to form carbamates or alcohols to form carbonates, is most often conducted under Schotten-Baumann conditions. This involves reacting the chloroformate with a nucleophile (amine or alcohol) in the presence of a base. The reaction is versatile and widely used in organic synthesis.[1] A biphasic system, often consisting of an organic solvent and water, is frequently employed. The base, dissolved in the aqueous phase, neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1][2]
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in 4-propylphenyl chloroformate derivatizations can stem from several factors. The most common culprits are suboptimal reaction conditions, degradation of the chloroformate reagent, and competing side reactions.
Troubleshooting Guide for Low Yields:
-
Reagent Quality and Handling:
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Is your 4-propylphenyl chloroformate fresh? Chloroformates are sensitive to moisture and can hydrolyze over time, even from atmospheric humidity, to the corresponding phenol and HCl.[3][4] This depletes your active reagent.
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Protocol: Always use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[5] Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation of moisture on the cold surface.
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Reaction Stoichiometry and Order of Addition:
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Are you using the correct equivalents of reactants? Typically, a slight excess (1.05-1.2 equivalents) of the 4-propylphenyl chloroformate is used to ensure complete conversion of the nucleophile.
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What is your order of addition? For sensitive substrates, the order of addition can be critical. Adding the chloroformate slowly to a mixture of the nucleophile and base can help to minimize side reactions.
-
-
Inadequate pH Control:
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Is the pH of your reaction mixture optimal? For the derivatization of amines, maintaining a sufficiently high pH (typically >9) is crucial to ensure the amine is in its deprotonated, nucleophilic state.[6][7] If the pH is too low, the amine will be protonated and unreactive.
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For phenols and alcohols, the base generates the more nucleophilic alkoxide or phenoxide ion.
-
Protocol: Monitor the pH of the aqueous phase during the reaction and add base as needed to maintain the desired alkalinity.
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-
Competing Hydrolysis of the Chloroformate:
-
The hydroxyl ions in the aqueous base can also act as nucleophiles, leading to the hydrolysis of the 4-propylphenyl chloroformate. This is a common side reaction that consumes the reagent.
-
Protocol:
-
Use a biphasic solvent system (e.g., dichloromethane/water or diethyl ether/water) to keep the bulk of the chloroformate in the organic phase, minimizing its contact with the aqueous base.[1]
-
Stir the reaction vigorously to ensure efficient mixing at the interface, allowing the desired reaction with the nucleophile (which may also be in the organic phase or at the interface) to proceed.
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Consider lowering the reaction temperature (e.g., to 0-5 °C) to slow down the rate of hydrolysis relative to the rate of the desired derivatization.
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Q2: I am observing significant side product formation. How can I improve the purity of my product?
Side product formation is a common challenge. Besides the hydrolyzed chloroformate, other side reactions can occur depending on the nature of your nucleophile.
Troubleshooting Guide for Impurity Formation:
-
Over-alkylation of Primary Amines:
-
If you are derivatizing a primary amine, it is possible to get a double addition product, although this is generally less common with chloroformates than with more reactive acylating agents.
-
Protocol: Use a controlled stoichiometry of the chloroformate and consider a slower addition rate.
-
-
Reaction with Bifunctional Nucleophiles:
-
If your nucleophile has more than one reactive site (e.g., an amino acid with both an amine and a carboxylic acid group), you may get derivatization at multiple sites. Chloroformates can react with carboxylic acids to form mixed anhydrides.[8]
-
Protocol:
-
Employ protecting group strategies for the other functional groups.
-
Carefully control the reaction pH. For amino acids, a higher pH will favor reaction at the amine over the carboxylate.
-
-
-
Influence of the Propyl Group:
-
The 4-propyl group is an electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted phenyl chloroformate. This may make it less reactive, potentially allowing more time for side reactions to occur if the conditions are not optimized.
-
General Protocol for Improved Purity:
-
Purification: Standard purification techniques such as column chromatography, recrystallization, or preparative HPLC are often necessary to isolate the desired product from side products and unreacted starting materials.
III. Optimizing Reaction Parameters
The following table provides a starting point for optimizing your derivatization reaction. Remember that the ideal conditions will depend on the specific nucleophile you are using.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Strategy |
| Solvent System | Dichloromethane/Water (1:1 v/v) | A biphasic system minimizes chloroformate hydrolysis.[1] Other organic solvents like diethyl ether or toluene can also be used. |
| Base | 1-2 M Sodium Hydroxide (aq) | Provides the necessary alkalinity to deprotonate the nucleophile and neutralize the HCl byproduct.[6][7] |
| Base Equivalents | 2-3 equivalents | Ensures the reaction mixture remains basic throughout the reaction. |
| Temperature | 0-25 °C | Lower temperatures can reduce the rate of hydrolysis.[3] Start at 0 °C and allow the reaction to slowly warm to room temperature. |
| Reaction Time | 1-4 hours | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Stirring | Vigorous stirring | Essential for efficient mixing in a biphasic system to facilitate the reaction at the interface. |
IV. Visualizing the Workflow and Mechanism
To aid in understanding the experimental process and the underlying chemistry, the following diagrams illustrate a typical workflow and the reaction mechanism.
Caption: A typical experimental workflow for 4-propylphenyl chloroformate derivatization.
Caption: Mechanism of carbamate formation via nucleophilic acyl substitution.
V. Alternative Strategies for Challenging Derivatizations
Q3: My nucleophile is sterically hindered, and the reaction is very slow. What can I do?
Steric hindrance around the nucleophilic center can significantly slow down the reaction rate.[7]
Strategies for Hindered Nucleophiles:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful that this will also increase the rate of chloroformate hydrolysis. A careful balance is required.
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Use a More Reactive Chloroformate (if possible): While your goal is to use 4-propylphenyl chloroformate, for mechanistic studies or as a last resort, a more reactive chloroformate (e.g., one with an electron-withdrawing group on the phenyl ring like 4-nitrophenyl chloroformate) could be used to confirm if reactivity is the issue.[9]
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Employ a Non-Aqueous System with an Organic Base: For very water-sensitive reactions or to avoid hydrolysis completely, an anhydrous organic solvent (e.g., dichloromethane, THF) with a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.[6]
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Catalysis: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation of sterically hindered alcohols. DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with the chloroformate.
VI. References
-
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. (n.d.). Chem-Station. Retrieved January 19, 2026, from [Link]
-
Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.
-
Gikas, E., et al. (2018). Effects of derivatization reagents consisting of n-alkyl chloroformate/n-alcohol combinations in LC–ESI-MS/MS analysis of zwitterionic antiepileptic drugs. Journal of Pharmaceutical and Biomedical Analysis, 158, 334-342.
-
Schotten Baumann Reaction Mechanism Detailed Explanation. (2025, December 24). रसायन विज्ञान. Retrieved January 19, 2026, from [Link]
-
National Research Council. (2016). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. National Academies Press.
-
4-Nitrophenyl Chloroformate: A Versatile Reagent for Chemical Synthesis and Bioconjugation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. International journal of molecular sciences, 12(9), 6125–6136.
-
Schotten–Baumann reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Chapter: 2 Chloroformates Acute Exposure Guideline Levels. (n.d.). National Academies Press. Retrieved January 19, 2026, from [Link]
-
Villas-Boas, S. G., et al. (2005). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 822(1-2), 215–223.
-
phenyl N-(4-propylphenyl)carbamate. (2026, January 10). PubChem. Retrieved January 19, 2026, from [Link]
-
Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. (2024). Molecules, 29(11), 2539.
-
N-Dealkylation of Amines. (2011). Molecules, 16(5), 3948–3982.
-
Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Chemical modification of pullulan: 2. Chloroformate activation. (1993). Polymer, 34(1), 2-6.
-
Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Canadian Journal of Chemistry, 45(14), 1619-1629.
-
Synthesis of Alkyl Carbamates. (n.d.). University of South Florida Research & Innovation. Retrieved January 19, 2026, from [Link]
-
Paulo, L., et al. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 25(19), 4549.
-
Propyl chloroformate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. (2009). Synlett, 2009(16), 2703-2704.
-
Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). (2017). Metabolites, 7(2), 19.
-
Reaction mechanism of alkyl chloroformate derivatization reaction 44. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Yew, K. H., et al. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2263-2268.
-
Castro, E. A., et al. (2001). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of organic chemistry, 66(18), 6134–6139.
-
Process for preparation of phenyl carbamate derivatives. (2012). Google Patents. Retrieved January 19, 2026, from
-
Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2005(15), 2493-2500.
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). Molecules, 23(10), 2498.
-
Wang, C. S., & Husek, P. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of chromatography. A, 663(1), 71–78.
-
Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. (2011). Molecules, 16(9), 7804–7818.
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nationalacademies.org [nationalacademies.org]
- 5. Propyl chloroformate | C4H7ClO2 | CID 7998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Navigating the Synthesis of Carbamates: A Technical Support Guide to Side Reactions of 4-Propylphenyl Chloroformate with Primary Amines
Welcome to the technical support center for the utilization of 4-propylphenyl chloroformate in your research and development endeavors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of carbamate synthesis. We will move beyond standard protocols to explore the causality behind experimental choices, with a focus on identifying, troubleshooting, and mitigating common side reactions. Our goal is to empower you with the knowledge to execute self-validating and robust synthetic procedures.
Frequently Asked Questions (FAQs): Understanding the Core Reaction and Its Challenges
Here we address the most common initial queries regarding the reaction of 4-propylphenyl chloroformate with primary amines.
Q1: What is the desired reaction pathway when reacting 4-propylphenyl chloroformate with a primary amine?
A1: The intended reaction is a nucleophilic acyl substitution. The primary amine (R-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-propylphenyl chloroformate. This results in the displacement of the chloride leaving group and the formation of a stable N-alkyl-4-propylphenyl carbamate. A non-nucleophilic base, such as triethylamine or pyridine, is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]
Q2: What are the most common side reactions I should be aware of?
A2: The two most prevalent side reactions are the formation of a disubstituted urea and the hydrolysis of the chloroformate.
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Urea Formation: This occurs when the initially formed carbamate reacts with a second molecule of the primary amine. Alternatively, two equivalents of the primary amine can react with the chloroformate to directly form the urea. This is particularly problematic with highly reactive primary amines or when using an excess of the amine.
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Hydrolysis: 4-Propylphenyl chloroformate is sensitive to moisture.[2] Any water present in the reaction mixture, whether in the solvent, reagents, or from atmospheric humidity, can hydrolyze the chloroformate to the corresponding 4-propylphenol and hydrochloric acid. This reduces the yield of the desired carbamate.
Q3: Why is temperature control so critical in this reaction?
A3: Temperature plays a significant role in controlling the reaction's selectivity. While higher temperatures can accelerate the desired carbamate formation, they can disproportionately increase the rate of side reactions, particularly the formation of urea.[3][4] Running the reaction at elevated temperatures can also lead to the decomposition of the chloroformate. Therefore, maintaining a low temperature, typically between 0°C and room temperature, is crucial for achieving high product purity.
Q4: Can the choice of base influence the outcome of the reaction?
A4: Absolutely. The base is not just a simple acid scavenger. Its steric bulk and basicity can influence the reaction pathway. A sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred. It is less likely to compete with the primary amine in attacking the chloroformate. The pKa of the base should be sufficient to effectively neutralize the generated HCl without promoting unwanted side reactions.
Troubleshooting Guide: From Unexpected Products to Low Yields
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 4-propylphenyl N-alkyl carbamates.
Problem 1: My primary product is a disubstituted urea, not the expected carbamate.
Root Cause Analysis:
The formation of urea is a clear indication that a second molecule of the primary amine is reacting. This can be due to several factors related to stoichiometry, reaction rate, and temperature.
Troubleshooting Steps:
-
Re-evaluate Stoichiometry: Ensure you are using a strict 1:1 molar ratio of the primary amine to 4-propylphenyl chloroformate. An excess of the amine will significantly favor urea formation.
-
Control the Rate of Addition: Add the 4-propylphenyl chloroformate dropwise to a cooled solution of the primary amine and base. This maintains a low concentration of the chloroformate at any given time, minimizing the chance of a second amine molecule reacting.
-
Optimize Reaction Temperature: Lower the reaction temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. For highly reactive primary amines, maintaining the reaction at 0°C or even lower may be necessary.
-
Choice of Base: If using a less hindered base like triethylamine, consider switching to a more sterically hindered base such as diisopropylethylamine (DIPEA) to reduce the likelihood of the base promoting side reactions.
Problem 2: My yield is low, and I've isolated 4-propylphenol from the reaction mixture.
Root Cause Analysis:
The presence of 4-propylphenol points towards the hydrolysis of your starting material, 4-propylphenyl chloroformate. Chloroformates are highly susceptible to reaction with water.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure your primary amine and base are free of water.
-
-
Reagent Quality: Check the quality of your 4-propylphenyl chloroformate. Over time, improper storage can lead to gradual hydrolysis. It should be a clear liquid; any cloudiness may indicate decomposition.
-
Reaction Time: While longer reaction times can sometimes drive reactions to completion, they also increase the window for atmospheric moisture to interfere. Monitor the reaction by TLC or LC-MS and work it up promptly upon completion.
Problem 3: The reaction is sluggish or does not go to completion.
Root Cause Analysis:
A slow or incomplete reaction can be due to insufficient reactivity of the amine, steric hindrance, or improper reaction conditions.
Troubleshooting Steps:
-
Amine Nucleophilicity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly.[5] For these substrates, a slight increase in temperature (e.g., to room temperature or 40°C) may be necessary. Monitor carefully for the onset of side reactions. The basicity of an amine can be quantified by the pKa of its conjugate acid; a higher pKaH generally corresponds to a stronger base and often a better nucleophile.[6]
-
Steric Hindrance: If either your primary amine or the chloroformate is sterically hindered, the reaction rate will be slower. Extended reaction times may be required.
-
Base Strength: Ensure the base you are using is strong enough to effectively scavenge the HCl produced. The pKa of the conjugate acid of your chosen base should be higher than that of the HCl.
-
Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The choice of solvent can influence the reaction rate. For instance, the aminolysis of some chloroformates is concerted in acetonitrile but stepwise in water, indicating the solvent's role in stabilizing intermediates.[7]
Experimental Protocols
Here are detailed, step-by-step methodologies for a standard carbamate synthesis and a procedure for quenching the reaction to minimize side product formation.
Standard Protocol for the Synthesis of 4-Propylphenyl N-Alkyl Carbamates
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Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Chloroformate: Dissolve 4-propylphenyl chloroformate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the chloroformate solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Quenching Procedure to Minimize Side Reactions
For highly reactive primary amines where urea formation is a significant issue, a rapid quenching of the activated intermediate can be beneficial.
-
Follow the Standard Protocol for the addition of 4-propylphenyl chloroformate at 0°C.
-
Immediate Quench: Once the addition of the chloroformate is complete, immediately add a proton source to the reaction mixture to quench any remaining reactive species. A slightly acidic solution, such as a dilute aqueous solution of citric acid, can be used.
-
Workup: Proceed with the standard workup procedure as described above.
Data Presentation
The following table summarizes the key reaction parameters and their impact on the formation of the desired carbamate versus the urea byproduct.
| Parameter | Condition Favoring Carbamate | Condition Favoring Urea | Rationale |
| Temperature | Low (0°C to RT) | High (> RT) | Higher temperatures can disproportionately accelerate the secondary reaction of the amine with the carbamate.[4] |
| Amine:Chloroformate Ratio | 1:1 | > 1:1 | An excess of the amine nucleophile increases the probability of a second addition reaction. |
| Rate of Addition | Slow, dropwise addition of chloroformate | Rapid addition of chloroformate | Slow addition maintains a low concentration of the electrophile, favoring the 1:1 reaction. |
| Base | Sterically hindered (e.g., DIPEA) | Less hindered (e.g., Triethylamine) | A hindered base is less likely to participate in or catalyze side reactions. |
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the desired reaction pathway, the primary side reactions, and a logical workflow for troubleshooting common issues.
Caption: Reaction pathways for 4-propylphenyl chloroformate with a primary amine.
Caption: A logical workflow for troubleshooting common issues in carbamate synthesis.
References
-
Castro, E. A., et al. (2001). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry, 66(26), 8784-8789. [Link]
-
Salvatore, R. N., et al. (2001). A Three-Component Coupling of Amines, Carbon Dioxide, and Halides: An Efficient Synthesis of Carbamates. The Journal of Organic Chemistry, 66(3), 1035-1037. [Link]
-
Kevill, D. N., & D'Souza, M. J. (1997). Correlation of the rates of solvolysis of phenyl chloroformate. Journal of the Chemical Society, Perkin Transactions 2, (8), 1721-1724. [Link]
-
LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]
-
UreaKnowHow.com. (n.d.). Thermodynamics of the Urea Process. UreaKnowHow.com. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
UreaKnowHow.com. (n.d.). Carbamate Temperature Crystallization Calculator. UreaKnowHow.com. [Link]
-
Valpuesta, M., et al. (2009). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. Molecules, 14(11), 4527-4541. [Link]
- Google Patents. (n.d.).
-
Tundo, P., & Rossi, L. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 111-158. [Link]
-
Taylor & Francis. (n.d.). Chloroformate – Knowledge and References. Taylor & Francis Online. [Link]
-
Lascialfari, L., et al. (2018). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Gels, 4(3), 66. [Link]
-
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
-
Takeuchi, K., et al. (2021). One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2. Communications Chemistry, 4(1), 1-8. [Link]
-
Varvounis, G., & Rotas, G. (2020). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2020(3), M1145. [Link]
-
Synlett. (2001). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Synlett, 2001(1), 157-158. [Link]
-
Chen, W., et al. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology, 50(17), 9374-9382. [Link]
-
Katritzky, A. R., et al. (2003). Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. The Journal of Organic Chemistry, 68(14), 5720-5723. [Link]
-
Porco, J. A., & Han, C. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(8), 1808-1811. [Link]
-
Han, C., & Porco, J. A. (2007). Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes. Organic Letters, 9(8), 1517-1520. [Link]
-
UreaKnowHow.com. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. UreaKnowHow.com. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. [Link]
- Google Patents. (n.d.). Process for the preparation of aromatic amines and the use of the amines so produced.
-
Berti, D., et al. (2015). Urea vs. carbamate groups: a comparative study in a chiral C2 symmetric organogelator. Soft Matter, 11(40), 7959-7967. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International Journal of Molecular Sciences, 9(4), 546-563. [Link]
-
Clark, K. G., & Gaddy, V. L. (1927). THE HEAT OF FORMATION OF AMMONIUM CARBAMATE FROM AMMONIA AND CARBON DIOXIDE In the synthesis of urea from ammonia. UreaKnowHow.com. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
Abdel-Magid, A. F. (2018). N-Dealkylation of Amines. Molecules, 23(11), 2947. [Link]
- Google Patents. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. valsynthese.ch [valsynthese.ch]
- 3. ureaknowhow.com [ureaknowhow.com]
- 4. Carbamate Temperature Crystallization Calculator [vmgurea.appspot.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing hydrolysis of 4-propylphenyl chloroformate during reaction
Technical Support Center: 4-Propylphenyl Chloroformate
A Guide to Preventing Hydrolysis During Synthetic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and best practices for working with 4-propylphenyl chloroformate, focusing on the critical challenge of preventing its hydrolysis during chemical reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to design robust and reproducible experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when using 4-propylphenyl chloroformate.
Q1: What is 4-propylphenyl chloroformate hydrolysis and why is it a problem?
Hydrolysis is a chemical reaction where 4-propylphenyl chloroformate reacts with water. This unwanted side reaction breaks down the chloroformate into 4-propylphenol, hydrochloric acid (HCl), and carbon dioxide (CO2).[1] This is problematic for two main reasons: it consumes your starting material, leading to lower yields of your desired product, and it introduces 4-propylphenol as a significant impurity that can be difficult to separate from the final product.
Q2: My reaction yield is low, and I've isolated 4-propylphenol. What is the most likely cause?
The presence of 4-propylphenol is a definitive sign that hydrolysis has occurred. The most common culprit is the presence of water in your reaction. Water can be introduced through wet solvents, reagents, glassware, or even from atmospheric moisture on a humid day.
Q3: How sensitive is 4-propylphenyl chloroformate to hydrolysis?
All chloroformates are susceptible to hydrolysis, but the rate can vary. Aromatic chloroformates, like 4-propylphenyl chloroformate, generally hydrolyze more slowly at room temperature compared to lower alkyl chloroformates such as methyl or ethyl chloroformate.[1] However, they are still highly reactive and will readily degrade in the presence of moisture, especially at elevated temperatures or under basic conditions.[2]
Q4: What is the role of a base in my reaction, and can it accelerate hydrolysis?
In most reactions involving chloroformates, such as the formation of carbamates or carbonates, a base is used to neutralize the HCl byproduct.[3] This is crucial for driving the reaction to completion. However, if the base contains water (e.g., aqueous sodium hydroxide) or if it is a strong nucleophile, it can promote hydrolysis. It is critical to use a non-nucleophilic, anhydrous base, such as pyridine or triethylamine, and to ensure it is thoroughly dried before use.
Q5: How should I store 4-propylphenyl chloroformate to ensure its stability?
Proper storage is the first line of defense against degradation. Chloroformates should be stored in tightly sealed, opaque containers in a cool, dry, and well-ventilated area, ideally under an inert atmosphere (e.g., nitrogen or argon).[4] This protects the compound from both moisture and light.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving hydrolysis-related issues in your experiments.
Primary Issue: Detection of 4-Propylphenol Byproduct
If you have confirmed the presence of 4-propylphenol via analytical methods like TLC, NMR, or GC-MS, use the following guide to pinpoint the source of water contamination.
Caption: Troubleshooting flowchart for hydrolysis.
Detailed Protocols for Prevention
The single most critical factor is the exclusion of water. Do not rely on the label of a "sure-seal" bottle; always verify and prepare your solvents.
Protocol: Solvent Drying
-
Choice of Solvent: Select a solvent that is compatible with your reaction and can be effectively dried (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile).
-
Pre-Drying: For solvents with significant water content, pre-dry with a suitable agent like anhydrous magnesium sulfate or sodium sulfate.
-
Distillation: The gold standard. Distill the solvent from an appropriate drying agent under an inert atmosphere.
-
THF: Distill from sodium/benzophenone.
-
DCM, Toluene, Acetonitrile: Distill from calcium hydride (CaH₂).
-
-
Storage: Store the freshly distilled, anhydrous solvent over activated molecular sieves (3Å or 4Å) in a sealed flask with a septum under an inert atmosphere.
Table 1: Recommended Drying Agents for Common Reagents
| Reagent/Solvent | Primary Drying Agent | Notes |
| Dichloromethane | Calcium Hydride (CaH₂) | Distill before use. |
| Acetonitrile | Calcium Hydride (CaH₂) | Distill before use. |
| Triethylamine/Pyridine | Potassium Hydroxide (KOH) | Store over KOH pellets, then distill. |
| Amine/Alcohol Substrate | Molecular Sieves (3Å/4Å) | If liquid, stir over sieves. If solid, dry in a vacuum oven. |
Atmospheric moisture can compromise even the driest solvents. Setting up the reaction correctly is paramount.
Protocol: Anhydrous Reaction Setup
-
Glassware Preparation: Oven-dry all glassware (flasks, stir bars, dropping funnels) at >120°C overnight. Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen) via a manifold.
-
Inert Atmosphere: Maintain a gentle, positive flow of inert gas throughout the entire experiment. Use a bubbler to monitor the gas flow.
-
Reagent Transfer:
-
Dissolve your substrate (e.g., amine or alcohol) in the anhydrous solvent within the reaction flask.
-
Cool the mixture to the desired temperature (typically 0°C to prevent exotherms and slow side reactions).[5]
-
Add the anhydrous base (e.g., triethylamine) via a dry syringe.
-
Add the 4-propylphenyl chloroformate dropwise via a syringe or an equalizing dropping funnel. A rapid addition can cause localized heating and promote side reactions.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Once complete, proceed with the appropriate aqueous workup.
Understanding the mechanism underscores the need for anhydrous conditions. Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.
Caption: Mechanism of 4-propylphenyl chloroformate hydrolysis.
Analytical Methods for Detecting Hydrolysis
Proactive monitoring is key to successful synthesis. Use these techniques to assess the purity of your starting material and to check for byproducts in your reaction mixture.
-
Thin-Layer Chromatography (TLC): A quick and easy method. 4-propylphenol is more polar than the chloroformate and the desired product (carbamate/carbonate). It will typically have a lower Rf value. A common eluent system is 20-30% Ethyl Acetate in Hexanes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for quantifying the level of hydrolysis. Chloroformates are often used as derivatizing agents for GC analysis, making this a highly suitable technique.[3][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The phenolic proton of 4-propylphenol will appear as a broad singlet (typically 5-8 ppm), which is absent in the starting chloroformate. The aromatic protons will also show distinct shifts.
-
¹³C NMR: The carbonyl carbon of the chloroformate has a characteristic chemical shift (around 150 ppm) that will disappear upon hydrolysis.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
4-Propylphenyl Chloroformate: A strong C=O stretch around 1775-1790 cm⁻¹.
-
4-Propylphenol: A broad O-H stretch appears around 3200-3600 cm⁻¹, and the C=O peak is absent.
-
Purification Strategies
If hydrolysis has occurred, separation is necessary.
-
Aqueous Wash: During the workup, washing the organic layer with a mild base (e.g., 5% aqueous sodium bicarbonate) can help remove the acidic 4-propylphenol by converting it to its more water-soluble sodium salt. Be cautious, as a strong base can hydrolyze any remaining starting material or product.
-
Column Chromatography: This is the most effective method for separating 4-propylphenol from the desired, less polar product.[8] Use a gradient elution, starting with a non-polar solvent system (e.g., Hexanes) and gradually increasing the polarity (e.g., with Ethyl Acetate).
-
Crystallization: If your desired product is a solid, recrystallization from an appropriate solvent system can be an excellent way to exclude the often-oily 4-propylphenol impurity.[9][10]
By implementing these rigorous protocols and understanding the chemical principles at play, you can effectively prevent the hydrolysis of 4-propylphenyl chloroformate, leading to higher yields, purer products, and more reliable scientific outcomes.
References
-
How to Store Chloroform | Lab Alley . Lab Alley. [Link]
-
Chloroformates Acute Exposure Guideline Levels . National Center for Biotechnology Information (NCBI) - NIH. [Link]
-
Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water . ResearchGate. [Link]
-
Kinetics of the hydrolysis of thiochloroformate esters in pure water . Canadian Science Publishing. [Link]
-
Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone . Canadian Science Publishing. [Link]
-
Hydrolysis degree of different forms of the chloroformate (a) at room... . ResearchGate. [Link]
-
Chloroformate – Knowledge and References . Taylor & Francis. [Link]
-
Chloroformate - Wikipedia . Wikipedia. [Link]
-
Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents . ResearchGate. [Link]
-
Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Purification of Organic Compounds: from Crude Product to Purity . EMU Physics Department. [Link]
-
Learning Chemistry from Good and (Why Not?) Problematic Results: Kinetics of the pH-Independent Hydrolysis of 4‑Nitrophenyl Chloroformate . Pendidikan Kimia. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview . Master Organic Chemistry. [Link]
-
Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution . PubMed. [Link]
-
Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples . PubMed. [Link]
-
p-nitrophenyl chloroformate solvolysis: Topics by Science.gov . Science.gov. [Link]
-
How To Run A Reaction: Purification . University of Rochester Department of Chemistry. [Link]
-
The Purification of Organic Compound: Techniques and Applications . Reachem. [Link]
Sources
- 1. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chloroformate - Wikipedia [en.wikipedia.org]
- 4. laballey.com [laballey.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
optimizing reaction conditions for 4-propylphenyl chloroformate
Technical Support Center: 4-Propylphenyl Chloroformate
Welcome to the technical support hub for 4-propylphenyl chloroformate. This guide is designed to provide you with a comprehensive understanding of this versatile reagent, from its fundamental synthesis and handling to the nuanced optimization of its various reactions. We will address common challenges and frequently asked questions in a direct, problem-solution format to empower your research and development efforts.
Section 1: Frequently Asked Questions (FAQs)
This section covers the foundational knowledge required for working with 4-propylphenyl chloroformate.
Q1: What is 4-propylphenyl chloroformate and what are its primary applications?
4-Propylphenyl chloroformate is an organic compound belonging to the chloroformate class. Structurally, it is the ester of chloroformic acid and 4-propylphenol. Its primary utility in organic synthesis is as a reagent for introducing the 4-propylphenoxycarbonyl group to nucleophiles. This is particularly valuable in:
-
Carbamate Synthesis: Reaction with primary or secondary amines to form stable carbamates, which are common moieties in pharmaceuticals and agrochemicals.[1][2]
-
Carbonate Synthesis: Reaction with alcohols or phenols to produce carbonate esters.[1]
-
Protecting Group Chemistry: The 4-propylphenoxycarbonyl group can be used as a protecting group for amines, which can be cleaved under specific conditions.
Q2: How is 4-propylphenyl chloroformate typically synthesized?
The synthesis involves the reaction of 4-propylphenol with a phosgene equivalent. Due to the extreme toxicity of phosgene gas, solid and safer alternatives like triphosgene (bis(trichloromethyl) carbonate) are strongly preferred in a laboratory setting.[3][4][5] The general reaction involves reacting 4-propylphenol with triphosgene in the presence of a base to neutralize the HCl byproduct.[6]
Q3: What are the critical safety and handling precautions for 4-propylphenyl chloroformate?
Like all chloroformates, this reagent is corrosive, moisture-sensitive, and toxic.[7][8] Inhalation is particularly hazardous.[7][9]
-
Handling: Always handle 4-propylphenyl chloroformate in a well-ventilated chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]
-
Storage: Store the reagent in a tightly sealed, corrosion-resistant container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[10][12] Refrigeration is often recommended to minimize decomposition over time.[8][10]
-
Moisture Sensitivity: It reacts with water and moisture to release hydrochloric acid (HCl) and carbon dioxide.[12][13] This hydrolysis can degrade the reagent and create a hazardous pressure buildup in a sealed container. Therefore, anhydrous conditions are essential for both storage and reactions.[12]
Q4: How do I choose the correct base for my reaction?
The choice of base is critical for scavenging the HCl generated during the reaction with a nucleophile.[1] An inappropriate base can lead to side reactions or poor yields.
-
For Carbamate Formation (with amines): Often, a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal. Pyridine can also be used.[14] In some cases, an excess of the amine substrate can serve as the base, though this is only feasible if the starting material is inexpensive.[15] Inorganic bases like potassium or sodium carbonate can also be employed, particularly in biphasic systems.[6]
-
For Carbonate Formation (with alcohols): A strong, non-nucleophilic base is required to deprotonate the alcohol. Pyridine is a common choice. For less reactive alcohols, stronger bases may be necessary, but care must be taken to avoid base-induced decomposition of the chloroformate.
Section 2: Synthesis Protocol
Phosgene-Free Synthesis of 4-Propylphenyl Chloroformate Using Triphosgene
This protocol provides a reliable method for synthesizing the title compound from commercially available starting materials, avoiding the use of phosgene gas.
Caption: Workflow for the synthesis of 4-propylphenyl chloroformate.
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Reagent Preparation: In the reaction flask, add triphosgene (0.35 equivalents relative to the phenol) and a catalytic amount of N,N-dimethylformamide (DMF) to an anhydrous solvent like toluene.[6] Cool the mixture to 0°C in an ice bath.
-
Substrate Addition: Dissolve 4-propylphenol (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.
-
Reaction: Add the 4-propylphenol solution dropwise to the stirred triphosgene mixture at 0°C over 30-60 minutes. After the addition is complete, add a solid base like sodium carbonate (1.1 equivalents) to the mixture.[6]
-
Monitoring: Allow the reaction to stir at 0°C for several hours, gradually warming to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 4-propylphenol is consumed.
-
Workup: Once the reaction is complete, filter the mixture to remove the sodium carbonate and any precipitated salts.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude 4-propylphenyl chloroformate can then be purified by vacuum distillation to yield a colorless oil.
Section 3: Troubleshooting Guide for Reactions
This guide addresses specific issues that may arise when using 4-propylphenyl chloroformate.
Troubleshooting Logic Diagram
Caption: A logic tree for troubleshooting common reaction failures.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Reaction fails to start or proceeds very slowly. | 1. Degraded Reagent: The 4-propylphenyl chloroformate may have hydrolyzed due to improper storage.[12] 2. Low Nucleophilicity: The amine or alcohol substrate is too sterically hindered or electronically poor. 3. Insufficient Activation: The temperature is too low, or the base is not strong enough to deprotonate the nucleophile. | 1. Use a fresh bottle of the reagent or purify the existing stock by vacuum distillation. Ensure all glassware is flame-dried and solvents are anhydrous.[16] 2. Consider using a more reactive nucleophile if possible. For hindered nucleophiles, increasing the reaction temperature or using a stronger, non-nucleophilic base may be necessary. 3. Gradually increase the reaction temperature while monitoring for decomposition.[16] Switch to a stronger base (e.g., for alcohols, consider NaH, but exercise extreme caution). |
| Formation of symmetric carbonate or urea byproducts. | 1. Moisture Contamination: Water hydrolyzes the chloroformate to 4-propylphenol. This phenol can then react with another molecule of chloroformate to form di(4-propylphenyl) carbonate.[1] 2. Incorrect Stoichiometry: If reacting with a primary amine, an initial carbamate can be deprotonated by excess base and react with a second molecule of chloroformate. Alternatively, the intermediate isocyanate can react with the starting amine to form a urea. | 1. Rigorously exclude moisture. Use anhydrous solvents, flame-dried glassware, and maintain an inert atmosphere.[17] 2. Add the 4-propylphenyl chloroformate slowly and controllably to the nucleophile solution to maintain a low concentration of the electrophile. Ensure accurate stoichiometry; use no more than 1.0-1.05 equivalents of the chloroformate. |
| Reaction mixture turns dark or forms tar. | 1. High Temperature: Aryl chloroformates are more stable than alkyl chloroformates, but can still decompose at elevated temperatures.[13][18] 2. Base-Induced Decomposition: Strong bases can promote decomposition pathways, especially if the reaction is heated. | 1. Maintain strict temperature control, especially during the exothermic addition of reagents. Use an ice bath (0°C) as a starting point for most reactions.[17] 2. Select the mildest base capable of promoting the reaction. Avoid excessively strong bases unless absolutely necessary. |
| Difficult workup due to emulsion formation. | 1. Amphiphilic Byproducts: The formation of salts (e.g., triethylammonium chloride) or partially soluble intermediates can act as surfactants. 2. Vigorous Agitation: Excessive shaking during aqueous extraction creates a stable emulsion.[19] | 1. "Salting Out": During the aqueous wash, use a saturated brine (NaCl) solution instead of plain water. This increases the ionic strength of the aqueous phase and helps break the emulsion.[19] 2. Gentle Mixing: Instead of shaking, gently invert the separatory funnel multiple times.[19] 3. Filtration: Pass the emulsified mixture through a pad of Celite to break up the fine particulates stabilizing the emulsion. |
| Low isolated yield despite clean reaction by TLC/GC. | 1. Product Volatility: If the resulting carbamate or carbonate has a low molecular weight, it may be lost during solvent removal under high vacuum. 2. Aqueous Solubility: The product may have some solubility in the aqueous layer, leading to losses during extraction.[20] | 1. Use lower vacuum and minimal heat during rotary evaporation. 2. Perform multiple extractions (e.g., 3x) with the organic solvent. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[20] |
References
- BenchChem. (n.d.). Phosgene-Free Synthesis of tert-Butyl Chloroformate: An In-Depth Technical Guide.
- BenchChem. (n.d.). A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry.
- El-Gendy, M. A., & El-Sherif, T. F. (n.d.).
- Google Patents. (n.d.).
- RSC Publishing. (2024). Switching between P-acylation and O-acylation of H-phosphonates with chloroformates by changing acyl pyridinium and acyl ammonium ions in a microflow reactor.
- BenchChem. (n.d.). How to avoid emulsion during 1-Chloroethyl chloroformate reaction workup.
- Kurita, K., & Iwakura, Y. (n.d.).
- Wikipedia. (n.d.).
- Kobe University. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.
- Villalpando, A., & Ayala, C. E. (n.d.).
- Chemical Communications (RSC Publishing). (n.d.). Switching between P-acylation and O-acylation of H-phosphonates with chloroformates by changing acyl pyridinium and acyl ammonium ions in a microflow reactor.
- RSC Publishing. (n.d.). Cleavage of Tertiary Bases with Phenyl Chloroformate : The Reconversion of 21 -Deoxyajmaline into Ajmaline.
- MilliporeSigma. (2025).
- Google Patents. (n.d.). CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced.
- RSC Publishing. (2024).
- NCBI - NIH. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- BenchChem. (n.d.). Technical Support Center: Optimizing Acylation Reactions with Octanoyl Chloride.
- TCI Chemicals. (2010).
- EPA. (n.d.). Acute Exposure Guideline Levels (AEGL) for Selected Airborne Chemicals: Volume 20.
- University of South Florida Research. (n.d.).
- Google Patents. (n.d.).
- Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. (n.d.).
- Organic Chemistry Portal. (n.d.).
- BASF. (n.d.).
- TCI Chemicals. (2025).
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Fisher Scientific. (2010).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.).
- Guidechem. (n.d.).
- PubChem. (n.d.).
- Phenyl chloroform
- ChemicalBook. (n.d.).
- Material Safety Data Sheet PROPYL CHLOROFORM
- PubChem. (n.d.).
- Google Patents. (n.d.).
- Reddit. (2024).
- Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
- ResearchGate. (2025).
- Sigma-Aldrich. (n.d.).
- PubChem - NIH. (n.d.).
- A Study of Solvent Effects in the Solvolysis of Propargyl Chloroform
Sources
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. research.usf.edu [research.usf.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. valsynthese.ch [valsynthese.ch]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. download.basf.com [download.basf.com]
- 13. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. epa.gov [epa.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. How To [chem.rochester.edu]
Technical Support Center: Troubleshooting Peak Tailing of 4-Propylphenyl Chloroformate Derivatives in Gas Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common and often frustrating issue in gas chromatography (GC): peak tailing, with a specific focus on the analysis of 4-propylphenyl chloroformate and its derivatives. As highly reactive molecules, these compounds demand a meticulous approach to GC analysis to achieve the symmetrical peak shapes necessary for accurate and reproducible quantification. This resource is structured in a practical question-and-answer format to directly address the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for my 4-propylphenyl chloroformate derivative. What are the primary causes?
Peak tailing in gas chromatography is generally attributable to two main categories of problems: physical issues within the GC system that disrupt the sample flow path, and chemical interactions between the analyte and active sites within the system.[1][2] For a reactive compound like a 4-propylphenyl chloroformate derivative, chemical interactions are a very common culprit.
-
Chemical Interactions (Adsorption): Your analyte molecules may be interacting with "active sites" within the GC system.[3] These are typically polar sites, such as silanol (Si-OH) groups present on the surface of glass inlet liners, the front end of the GC column, or even glass wool packing.[4] These interactions can lead to reversible adsorption of your polar analyte, causing a portion of the molecules to be retained longer than the bulk of the sample, resulting in a tailing peak.[5]
-
Physical Flow Path Issues: Problems with the physical setup of your GC can also lead to peak tailing that often affects all peaks in the chromatogram, not just your target analyte.[2] These issues can include:
-
Improper Column Installation: If the column is installed too high or too low in the inlet, it can create dead volumes or turbulent flow paths.[6]
-
Poor Column Cut: A jagged or uneven cut at the column inlet can disrupt the sample band as it enters the column.[3]
-
Contamination: Buildup of non-volatile residues in the inlet liner or at the head of the column can create active sites and obstruct the sample path.[7]
-
To diagnose the root cause, first, examine your entire chromatogram. If all peaks are tailing, a physical issue is more likely. If only the 4-propylphenyl chloroformate derivative and other polar or reactive compounds are tailing, chemical interactions are the probable cause.[1][2]
Q2: My GC column is new, but I'm still seeing peak tailing. What should I investigate next?
Even with a new column, peak tailing can persist if other components in the sample flow path are not sufficiently inert. The GC inlet is a critical area where reactive analytes like chloroformates can interact and degrade.
Actionable Troubleshooting Steps:
-
Inspect and Replace the Inlet Liner: The inlet liner is the first surface your sample contacts upon injection.[5] Standard glass liners have surface silanol groups that are highly active.
-
Recommendation: Switch to a deactivated (silanized) inlet liner. Many manufacturers offer proprietary deactivation technologies that create a more inert surface, minimizing analyte interaction.[8][9] Consider using a liner with glass wool, as it can aid in sample vaporization and trap non-volatile residues, but ensure the glass wool is also deactivated.[4]
-
-
Check for Inlet Leaks: A leak in the injection port, often around the septum, can disrupt carrier gas flow and lead to poor peak shape.
-
Optimize Inlet Temperature: While aryl chloroformates are more thermally stable than their alkyl counterparts, excessively high inlet temperatures can still cause degradation.[1][10]
-
Recommendation: Start with an inlet temperature that is high enough to ensure rapid volatilization of your analyte but not so high that it causes on-column decomposition. A good starting point is often just above the boiling point of your highest boiling analyte.[11] For thermally sensitive compounds, a lower inlet temperature may be necessary.[12]
-
-
Confirm Proper Column Installation: Double-check that the column is installed at the correct depth in the inlet as specified by your instrument manufacturer. An incorrect installation depth can create unswept volumes, leading to peak tailing.[6]
Q3: Which GC column stationary phase is best suited for analyzing 4-propylphenyl chloroformate derivatives?
The choice of stationary phase is critical for achieving good peak shape and resolution. The general principle is to match the polarity of the stationary phase to the polarity of the analyte.[13][14] For 4-propylphenyl chloroformate and its derivatives, which are polar and reactive, a column with low to mid-polarity and high inertness is recommended.
Recommended Column Phase:
A 5% phenyl methylpolysiloxane stationary phase is an excellent starting point.[8][15] This phase is considered non-polar to intermediate in polarity and is versatile for a wide range of compounds.[1][16] Columns with this phase are widely available under various trade names (e.g., DB-5, HP-5, ZB-5).[1][16]
| Stationary Phase | Polarity | Key Characteristics | Common Trade Names |
| 5% Phenyl Methylpolysiloxane | Non-polar to Intermediate | Excellent general-purpose phase with good thermal stability and inertness. Suitable for a wide range of analyte polarities.[8][15] | DB-5, HP-5, Rxi-5, ZB-5[1][15][16] |
Pro-Tip: When selecting a column, pay close attention to the manufacturer's specifications for "inertness." Columns specifically designed for mass spectrometry (MS) often have enhanced inertness and lower bleed, which is beneficial for analyzing reactive compounds, even with a non-MS detector.[17]
Q4: How can I proactively protect my analytical column from these reactive analytes?
Given the reactive nature of chloroformates, protecting your expensive analytical column is crucial for maintaining long-term performance and reproducibility.
Protective Measures:
-
Use a Guard Column: A guard column is a short (1-5 meter) piece of deactivated fused silica tubing installed between the inlet and the analytical column.[18] It acts as a disposable, protective barrier, trapping non-volatile residues and highly reactive compounds that could otherwise damage the stationary phase of the analytical column.[15][19]
-
Regular Inlet Maintenance: Proactively replace your inlet liner and septum. A contaminated liner can be a primary source of active sites and sample degradation.[7]
-
Sample Preparation: Ensure your samples are clean and free of particulate matter. If your sample matrix is complex, consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering compounds.[18]
Experimental Workflow and Protocols
Protocol 1: Systematic Troubleshooting of Peak Tailing
This protocol provides a logical flow for diagnosing and resolving peak tailing issues with 4-propylphenyl chloroformate derivatives.
Protocol 2: GC System Preparation for Analysis of Reactive Chloroformates
-
Inlet Maintenance:
-
Turn off the oven, inlet, and detector heaters and allow the GC to cool down.
-
Vent the instrument and carefully remove the analytical column.
-
Replace the septum with a high-quality, low-bleed septum.
-
Remove the existing inlet liner and replace it with a new, highly deactivated liner of the appropriate geometry for your injection technique (e.g., splitless).
-
If not already in use, install a new, deactivated gold-plated inlet seal.
-
-
Column Installation:
-
Carefully cut 10-20 cm from the inlet side of the analytical column using a ceramic scoring wafer to ensure a clean, square cut.
-
If using a guard column, connect it to the analytical column using a high-quality, low-dead-volume connector.
-
Install the column (or guard column) into the inlet at the manufacturer's recommended height.
-
Install the detector end of the column at the appropriate height for your detector.
-
-
System Conditioning:
-
Leak-check all connections using an electronic leak detector.
-
Purge the column with carrier gas at a low temperature (e.g., 40 °C) for 15-20 minutes.
-
Condition the column by slowly ramping the oven temperature to the maximum operating temperature of the column (or 20 °C above your highest analytical temperature) and hold for 1-2 hours. Do not connect the column to the detector during this high-temperature conditioning if you are using a mass spectrometer.
-
Advanced Considerations
Q5: Could derivatization of my 4-propylphenyl chloroformate derivative improve its peak shape?
While it may seem counterintuitive to derivatize a derivative, if you continue to struggle with peak tailing due to the high reactivity of the chloroformate group, conversion to a more stable functional group can be a viable strategy. Chloroformates are themselves used as derivatizing agents to improve the chromatographic behavior of other molecules.
Potential Derivatization Strategy:
Reacting the 4-propylphenyl chloroformate with an alcohol (e.g., methanol or ethanol) in the presence of a catalyst like pyridine can convert the reactive chloroformate to a more stable carbonate ester. This new derivative will likely be less susceptible to adsorption and degradation within the GC system. However, this adds an extra step to your sample preparation and requires careful optimization to ensure complete reaction.
By systematically addressing both the physical and chemical aspects of your GC system, you can effectively troubleshoot and eliminate peak tailing for challenging analytes like 4-propylphenyl chloroformate derivatives, leading to more accurate and reliable analytical results.
References
-
Target Analysis. (n.d.). 5% Phenyl, 95% methyl polysiloxane HT. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HP-5 GC column. Retrieved from [Link]
-
autohaus-drouven.de. (n.d.). 5% Phenyl Methyl Polysiloxane GsBP-5MS GC Column 30m X 0.25mm. Retrieved from [Link]
-
Target Analysis. (n.d.). 5% Phenyl, 95% methyl polysiloxane GC-MS. Retrieved from [Link]
-
Analytics-Shop. (n.d.). Agilent 19095J-623 - GC Column HP-5 30m, 0.53mm, 5.0µm Capillary Column 5% phenyl. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]
-
Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Real Life GC Column Selection. Retrieved from [Link]
-
Restek Corporation. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
GL Sciences. (2023, May 9). GC Troubleshooting Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenyl chloroformate. PubChem Compound Database. Retrieved from [Link]
-
Labcompare. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from [Link]
- Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.
- Jeong, Y., et al. (2005). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry.
-
National Institute of Standards and Technology. (n.d.). Phenol, 4-propyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-propyl phenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. National Academies Press (US). Retrieved from [Link]
- Hušek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents.
-
American Laboratory. (2016, July 26). Selecting a GC Inlet Liner. Retrieved from [Link]
- Húšková, R., et al. (2009). Fluoroalkyl chloroformates in treating amino acids for gas chromatographic analysis.
-
Restek Corporation. (n.d.). The Impact of Using Guard Columns in Gas Chromatography. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Ultra Inert Liners for GC. Retrieved from [Link]
- Zhang, T., et al. (2015). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis.
-
Applied Analytical Systems Ltd. (n.d.). How to Protect GC columns and Extend Column Lifetime. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels (AEGL) for Selected Airborne Chemicals: Volume 20. Retrieved from [Link]
- Cataldo, F., & D'Anna, F. (2012). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 17(12), 14068-14080.
- Matzner, M., Kurkjy, R. P., & Cotter, R. J. (1971).
-
National Center for Biotechnology Information. (n.d.). Chapter: 2 Chloroformates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. National Academies Press (US). Retrieved from [Link]
- D'Souza, M. J., et al. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. International Journal of Molecular Sciences, 12(5), 3124-3136.
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 1(1), 75-85.
- Kvitvang, H. F., et al. (2011). Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis.
-
National Center for Biotechnology Information. (n.d.). Propyl chloroformate. PubChem Compound Database. Retrieved from [Link]
-
Kobe University. (2022, March 1). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Retrieved from [Link]
-
Agilent Technologies. (2013, August 12). Agilent Tailing Peaks GC Troubleshooting Series. Retrieved from [Link]
-
Restek Corporation. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. 4-propyl phenol, 645-56-7 [thegoodscentscompany.com]
- 3. Phenol, 4-propyl- [webbook.nist.gov]
- 4. aimanalytical.com [aimanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. 5% Phenyl, 95% methyl polysiloxane GC-MS – Target Analysis [targetanalysis.gr]
- 8. library.dphen1.com [library.dphen1.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. NEMI Method Summary - 8041A [nemi.gov]
- 11. fishersci.ca [fishersci.ca]
- 12. 5% Phenyl, 95% methyl polysiloxane HT – Target Analysis [targetanalysis.gr]
- 13. autohaus-drouven.de [autohaus-drouven.de]
- 14. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 15. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 16. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. glsciences.eu [glsciences.eu]
Technical Support Center: Synthesis of 4-Propylphenyl Chloroformate
This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-propylphenyl chloroformate. Our focus is on anticipating and resolving common challenges related to impurities, reaction efficiency, and product stability, ensuring the integrity of your synthesis and the quality of your final product.
Overview of the Synthesis
The synthesis of 4-propylphenyl chloroformate is most commonly achieved by reacting 4-propylphenol with phosgene or a phosgene equivalent, such as triphosgene. The reaction is typically performed in an inert solvent at low temperatures in the presence of a base to act as an HCl scavenger.
While the primary reaction is straightforward, the reactivity of the starting materials and the product itself can lead to several impurities if conditions are not precisely controlled. This guide will address these potential pitfalls.
Caption: Formation of the di(4-propylphenyl) carbonate impurity.
Mitigation Strategies:
-
Reverse Addition: The most effective method is to add the solution of 4-propylphenol and base slowly to a cold solution of the phosgenating agent (phosgene, triphosgene). [1]This ensures that the phosgenating agent is always in excess, minimizing the chance for the product to react with the starting material.
-
Strict Temperature Control: Maintain the reaction temperature below 0°C, and preferably between -10°C and -5°C. [1]The reaction is exothermic, so a robust cooling bath and controlled addition rate are critical.
-
Stoichiometry: Use a slight excess (1.0-1.3 molar equivalents) of the phosgenating agent to ensure full conversion of the 4-propylphenol. [1] Q3: The reaction is very slow or appears to have stalled. What are the potential causes?
A3: A sluggish reaction is almost always due to the presence of inhibitors or incorrect conditions.
-
Moisture: This is the most frequent cause. Water reacts rapidly with and consumes the phosgenating agent. [2]It can also hydrolyze the chloroformate product back to the starting phenol. [3]* Impure Reagents: The 4-propylphenol, solvent, or base may not be sufficiently pure or dry.
-
Low Temperature: While low temperatures are necessary, excessively cold conditions (e.g., < -20°C) can slow the reaction rate significantly, depending on the solvent and reactants.
-
Poor Mixing: In a heterogeneous reaction (e.g., if the base-HCl salt precipitates), inefficient stirring can prevent the reactants from interacting effectively.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use freshly distilled, anhydrous solvents. Ensure the 4-propylphenol starting material is dry.
-
Check Reagent Quality: Use high-purity reagents from reliable suppliers.
-
Optimize Temperature: Find the optimal balance. For most syntheses of this type, a range of -10°C to 5°C is effective. [1][4]4. Use Efficient Stirring: Employ a properly sized magnetic stir bar or overhead mechanical stirrer to ensure the reaction mixture is homogeneous.
Q4: My product seems to be decomposing during vacuum distillation. How can I purify it safely?
A4: 4-Propylphenyl chloroformate, like many chloroformates, is thermally labile. [5]Decomposition during distillation is often caused by excessive heat or the presence of contaminants that catalyze decomposition.
Best Practices for Purification:
-
High Vacuum: Use a good quality vacuum pump to achieve the lowest possible pressure (<1 mmHg is ideal). This will lower the boiling point significantly.
-
Controlled Heating: Use a heated oil bath with a magnetic stirrer for even heat distribution. Do not heat the distillation flask directly with a heating mantle, as this can create hot spots.
-
Remove Acidic Residues: Before distillation, ensure all HCl (from the reaction) and any acidic residue from the workup are completely removed. Trace acid can catalyze decomposition at high temperatures. A final wash with saturated sodium bicarbonate solution (followed by a brine wash and thorough drying) can be beneficial, but must be done carefully to avoid vigorous gas evolution.
-
Short-Path Distillation: For small-scale purifications, a Kugelrohr or short-path distillation head minimizes the surface area and time the compound spends at high temperature.
| Impurity | Common Cause(s) | Prevention & Mitigation Strategy |
| Unreacted 4-Propylphenol | Insufficient phosgenating agent; moisture contamination; reaction too short/cold. | Use slight excess of phosgenating agent; ensure strictly anhydrous conditions; allow sufficient reaction time. |
| Di(4-propylphenyl) Carbonate | Incorrect order of addition; high local concentration of phenoxide; elevated temperature. | Add phenol/base solution to phosgenating agent solution; maintain temperature < 0°C. [1] |
| 4-Propylphenyl Chloride | Thermal decomposition of the product, especially in the presence of catalysts. [6][7] | Purify using high vacuum distillation at the lowest possible temperature; avoid trace metal or acid contaminants. |
| Hydrolysis Products (HCl, CO₂) | Exposure to water during reaction or workup. [8][3] | Use anhydrous reagents and solvents; perform workup swiftly; store final product over a desiccant. |
Frequently Asked Questions (FAQs)
Q1: What are the safest phosgene equivalents for this synthesis?
A1: Gaseous phosgene is extremely toxic and requires specialized equipment and handling procedures. [9][10]For laboratory-scale synthesis, solid triphosgene (bis(trichloromethyl) carbonate) and liquid diphosgene (trichloromethyl chloroformate) are much safer and more convenient alternatives. [11][12][13]They are easier to weigh and handle, and they generate phosgene in situ. Despite their improved handling characteristics, they are still highly toxic and must be handled with extreme caution in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE). [13] Q2: What analytical techniques are best for assessing the purity of my product?
A2: A combination of techniques is recommended for a comprehensive assessment:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and can be used to quantify the level of key impurities like unreacted 4-propylphenol and di(4-propylphenyl) carbonate by comparing integral ratios.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the desired product. It provides a good measure of overall purity.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the characteristic chloroformate carbonyl (C=O) stretch, which typically appears at a high frequency (around 1775-1790 cm⁻¹).
Q3: How should I properly store the purified 4-propylphenyl chloroformate?
A3: Chloroformates are sensitive to moisture and can degrade over time. [5]Proper storage is crucial for maintaining purity.
-
Container: Store in a tightly sealed glass bottle with a Teflon-lined cap.
-
Atmosphere: Displace the air in the headspace with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store in a refrigerator or freezer (-20°C is preferable) to slow the rate of spontaneous decomposition.
-
Conditions: Store in a dark, dry location away from incompatible materials like alcohols, amines, and strong bases.
Experimental Protocols
Protocol 1: Synthesis using Triphosgene (Safer Phosgene Equivalent)
Disclaimer: This procedure involves highly toxic materials. It must be performed by trained personnel in a certified chemical fume hood with appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves (Viton or butyl rubber recommended).[13]
-
Preparation:
-
Set up a three-necked, oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet connected to an oil bubbler.
-
In the flask, dissolve triphosgene (e.g., 4.5 g, 15.2 mmol, 0.4 equivalents) in 50 mL of anhydrous toluene.
-
Cool the solution to -10°C using an acetone/dry ice bath.
-
-
Reaction:
-
In a separate dry flask, dissolve 4-propylphenol (e.g., 5.0 g, 36.7 mmol, 1.0 equivalent) and pyridine (e.g., 3.2 mL, 39.6 mmol, 1.08 equivalents) in 30 mL of anhydrous toluene.
-
Transfer this solution to the dropping funnel.
-
Add the 4-propylphenol/pyridine solution dropwise to the cold, stirred triphosgene solution over 60-90 minutes. Crucially, maintain the internal reaction temperature below -5°C throughout the addition. [1] * After the addition is complete, allow the mixture to stir at -5°C to 0°C for an additional 2 hours.
-
-
Workup:
-
Allow the reaction mixture to slowly warm to room temperature. A white precipitate (pyridinium hydrochloride) will be present.
-
Filter the mixture through a pad of Celite to remove the salt, washing the filter cake with a small amount of anhydrous toluene.
-
Transfer the filtrate to a separatory funnel and wash sequentially with cold 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL, caution: gas evolution! ), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The resulting crude oil should be purified by vacuum distillation (see Protocol 2) to yield pure 4-propylphenyl chloroformate as a colorless liquid.
-
Protocol 2: Purification by Vacuum Distillation
-
Setup:
-
Assemble a short-path distillation apparatus. Ensure all joints are properly greased and sealed to maintain a high vacuum.
-
Place the crude 4-propylphenyl chloroformate into the distillation flask with a small magnetic stir bar.
-
Connect the apparatus to a high-vacuum pump through a cold trap (liquid nitrogen or dry ice/acetone).
-
-
Procedure:
-
Slowly open the system to the vacuum pump. Allow any residual solvent to be removed at room temperature.
-
Once a stable high vacuum is achieved, begin gently heating the distillation pot using an oil bath.
-
Collect the fraction that distills at the expected boiling point. For phenyl chloroformate (a close analog), the boiling point is ~65°C at 10 mmHg, so expect a slightly higher temperature for the propyl-substituted version. [1] * Monitor the distillation carefully to avoid overheating and decomposition.
-
Once the product has distilled, turn off the heat and allow the system to cool completely before slowly venting to atmospheric pressure with an inert gas.
-
References
- Google Patents. JP2011001330A - Method for producing 4-nitrophenyl chloroformate.
-
American Chemistry Council. 3.0 Properties of Phosgene. Available at: [Link]
-
FooDB. Showing Compound 4-Propylphenol (FDB010569). Available at: [Link]
-
PubChem, National Institutes of Health. Propyl chloroformate. Available at: [Link]
-
ResearchGate. 4-Nitrophenylchloroformate | Request PDF. Available at: [Link]
- Google Patents. WO2006044575A1 - Method for the preparation of aliphatic chloroformates.
- Google Patents. US2496091A - Method for the preparation of phenyl chloroformate.
- Google Patents. CN1803758A - Method for synthesizing 4-nitrobenzyl chloroformate.
-
National Center for Biotechnology Information. Chloroformates Acute Exposure Guideline Levels. Available at: [Link]
-
Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Available at: [Link]
-
ResearchGate. 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Available at: [Link]
-
Centers for Disease Control and Prevention. Phosgene (CG): Lung Damaging Agent. Available at: [Link]
- Google Patents. CA2123973A1 - Method of decomposing an alkyl chloroformate.
-
New Jersey Department of Health. Common Name: ETHYL CHLOROFORMATE HAZARD SUMMARY. Available at: [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic. The decomposition of gaseous chloroformates. Part IV. Allylic and benzyl chloroformates. Available at: [Link]
-
Wikipedia. Methyl chloroformate. Available at: [Link]
-
University of California, Santa Barbara. Phosgene and Phosgene-Like Materials Safety. Available at: [Link]
-
American Chemistry Council. Phosgene Safe Practice Guidelines: 2.0 Training and Job Safety. Available at: [Link]
-
ResearchGate. Phosgene. Available at: [Link]
-
Kobe University Repository. Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Available at: [Link]
Sources
- 1. US2496091A - Method for the preparation of phenyl chloroformate - Google Patents [patents.google.com]
- 2. PHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phenyl chloroformate synthesis - chemicalbook [chemicalbook.com]
- 5. Propyl chloroformate | C4H7ClO2 | CID 7998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CA2123973A1 - Method of decomposing an alkyl chloroformate - Google Patents [patents.google.com]
- 7. The decomposition of gaseous chloroformates. Part IV. Allylic and benzyl chloroformates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Methyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. Phosgene (CG): Lung Damaging Agent | NIOSH | CDC [cdc.gov]
- 10. americanchemistry.com [americanchemistry.com]
- 11. JP2011001330A - Method for producing 4-nitrophenyl chloroformate - Google Patents [patents.google.com]
- 12. CN1803758A - Method for synthesizing 4-nitrobenzyl chloroformate - Google Patents [patents.google.com]
- 13. ehs.ucsb.edu [ehs.ucsb.edu]
Technical Support Center: Stability and Handling of 4-Propylphenyl Chloroformate and Its Derivatives
Welcome to the technical support center for 4-propylphenyl chloroformate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and troubleshooting of these versatile but sensitive reagents. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your synthetic work.
Introduction to 4-Propylphenyl Chloroformate
4-Propylphenyl chloroformate is an aryl chloroformate, a class of reagents widely used in organic synthesis. These compounds are valued for their ability to introduce the 4-propylphenoxycarbonyl group, which can serve as a protecting group or as a reactive intermediate in the formation of carbamates, carbonates, and ureas.[1][2] While aryl chloroformates are generally more thermally stable than their alkyl counterparts, their reactivity also makes them susceptible to degradation if not handled and stored correctly.[3] This guide will address the common stability issues and provide practical solutions for their use in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-propylphenyl chloroformate?
A1: The two main degradation pathways for 4-propylphenyl chloroformate are hydrolysis and thermal decomposition.
-
Hydrolysis: In the presence of water or moisture, 4-propylphenyl chloroformate will hydrolyze to form 4-propylphenol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[3][4] This is often the most significant cause of degradation during storage and in reactions that are not rigorously dried. The rate of hydrolysis can be influenced by the pH and the presence of catalysts.[5]
-
Thermal Decomposition: At elevated temperatures, aryl chloroformates can decompose. While generally more stable than alkyl chloroformates, prolonged exposure to heat can lead to the formation of various byproducts.[3]
Q2: How should I properly store my 4-propylphenyl chloroformate?
A2: Proper storage is critical to maintain the integrity of 4-propylphenyl chloroformate. We recommend the following conditions:
-
Temperature: Store in a cool, dry place, preferably in a refrigerator at 2-8°C.[6]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with moisture and oxygen.
-
Container: Use a tightly sealed, corrosion-resistant container. Amber glass bottles are recommended to protect the compound from light, which can potentially catalyze degradation.
Q3: My reaction with 4-propylphenyl chloroformate is sluggish or incomplete. What are the possible causes?
A3: Several factors can lead to incomplete or slow reactions:
-
Reagent Quality: The 4-propylphenyl chloroformate may have degraded due to improper storage. Hydrolysis to 4-propylphenol is the most common issue.
-
Nucleophile Reactivity: The nucleophile you are using (e.g., an amine or alcohol) may not be sufficiently reactive. Steric hindrance around the nucleophilic center can significantly slow down the reaction.
-
Inadequate Base: In reactions with amines or alcohols, a base is typically required to neutralize the HCl byproduct.[1] If the base is too weak or used in insufficient quantity, the reaction mixture can become acidic, protonating the nucleophile and reducing its reactivity.
-
Solvent Effects: The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.
Q4: I am observing the formation of a yellow color in my reaction mixture. What could be the cause?
A4: A yellow color is often indicative of the formation of 4-nitrophenol in reactions involving 4-nitrophenyl chloroformate, a related compound.[7] While 4-propylphenol is colorless, oxidation or other side reactions involving the aromatic ring could potentially lead to colored impurities, especially if the reaction is run for an extended period or at elevated temperatures. The presence of pyridine as a base can also sometimes lead to colored byproducts.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the use of 4-propylphenyl chloroformate.
Problem 1: Low Yield of the Desired Carbamate/Carbonate Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Degraded 4-propylphenyl chloroformate | Analyze the starting material by ¹H NMR or GC-MS to check for the presence of 4-propylphenol. | Use a fresh bottle of the reagent or purify the existing stock by distillation under reduced pressure. |
| Insufficiently reactive nucleophile | Review the literature for the reactivity of similar nucleophiles. Consider steric and electronic effects. | Increase the reaction temperature, use a more activating solvent, or consider a catalytic approach (e.g., with DMAP for alcohols). |
| Inadequate acid scavenger (base) | Monitor the pH of the reaction mixture (if appropriate for your system). | Use a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric amounts. For sensitive substrates, a hindered base is preferable. |
| Side reactions | Analyze the crude reaction mixture by TLC, LC-MS, or GC-MS to identify major byproducts. | Optimize reaction conditions (temperature, addition rate) to minimize side reactions. A common side reaction with primary amines is the formation of a urea byproduct from the reaction of the initial carbamate with another equivalent of the amine. |
Problem 2: Formation of Multiple Products/Difficult Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Over-reaction or side reactions | Use LC-MS or GC-MS to identify the molecular weights of the byproducts. | Add the 4-propylphenyl chloroformate slowly to the reaction mixture at a lower temperature to control the reaction rate. Use a precise stoichiometry of reagents. |
| Reaction with the solvent | Ensure the solvent is anhydrous and non-nucleophilic under the reaction conditions. | Use freshly dried, aprotic solvents. Avoid alcohols as solvents unless they are the intended reactant. |
| Presence of impurities in starting materials | Check the purity of your nucleophile and other reagents. | Purify all starting materials before use. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Carbamate from a Primary Amine
This protocol outlines a standard procedure for the reaction of 4-propylphenyl chloroformate with a primary amine to form a carbamate.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Chloroformate: Dissolve 4-propylphenyl chloroformate (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add the chloroformate solution dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial to prevent the hydrolysis of the 4-propylphenyl chloroformate.[4]
-
Inert Atmosphere: A nitrogen or argon atmosphere prevents the introduction of atmospheric moisture.
-
Slow Addition at Low Temperature: This helps to control the exothermicity of the reaction and minimize the formation of side products, such as ureas from the reaction of the initially formed carbamate with another molecule of the amine.
-
Use of a Base: The base neutralizes the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[1]
Protocol 2: Purity Assessment by GC-MS
This protocol provides a general method for assessing the purity of 4-propylphenyl chloroformate and detecting the presence of its primary degradation product, 4-propylphenol.
-
Sample Preparation: Prepare a dilute solution of the 4-propylphenyl chloroformate in a volatile, dry solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions (Example):
-
Column: A standard nonpolar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak for 4-propylphenyl chloroformate based on its expected retention time and mass spectrum.
-
Look for a peak corresponding to 4-propylphenol, which will have a different retention time and a characteristic mass spectrum. The presence of a significant 4-propylphenol peak indicates degradation.
-
Self-Validating System: By comparing the obtained mass spectra with a library or a known standard of 4-propylphenol, the presence of this degradation product can be unequivocally confirmed.
Visualization of Key Processes
Degradation Pathway of 4-Propylphenyl Chloroformate
Caption: Hydrolysis of 4-propylphenyl chloroformate.
General Carbamate Synthesis Workflow
Caption: Workflow for carbamate synthesis.
References
-
Georganics. Chloroformates. [Link]
- Butler, A. R., Robertson, I. H., & Bacaloglu, R. (1974). Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (14), 1733-1736.
- Castro, E. A., Pizarro, N., Santos, J. G., & Santos, M. (1999). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry, 64(13), 4817–4820.
-
Lab Alley. How to Store Chloroform. [Link]
-
Wikipedia. Chloroformate. [Link]
-
National Center for Biotechnology Information. Chloroformates Acute Exposure Guideline Levels. [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
- Google Patents.
-
ResearchGate. 4‐Nitrophenylchloroformate. [Link]
-
PubChem. Propyl chloroformate. [Link]
- Koo, I. S., Yang, K., Kang, K., Oh, H. K., & Lee, I. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International journal of molecular sciences, 14(4), 7339–7355.
-
ResearchGate. Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures: Consequences of solvent composition and ester hydrophobicity. [Link]
-
Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]
-
ResearchGate. 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. [Link]
- Google Patents. METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS.
- Al-hadedi, A. A. M., & El-Azzouny, A. A. (2020). N-Dealkylation of Amines. Molecules (Basel, Switzerland), 25(14), 3233.
-
ResearchGate. Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. [Link]
- Al-Hedidi, M. A., Hok, S., Valdez, C. A., & El-Azzouny, A. A. (2022). Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. PloS one, 17(11), e0275931.
- Google Patents.
- Google Patents.
- D'Souza, M. J., & Kevill, D. N. (2008). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. International journal of molecular sciences, 9(11), 2231–2242.
-
Reddit. Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. [Link]
-
ResearchGate. Analysis of propyl chloroformate derivatized amino acids by GC–MS in.... [Link]
- D'Souza, M. J., & Kevill, D. N. (2012). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. International journal of molecular sciences, 13(12), 16568–16581.
-
S. V. R. Government Degree College. Determination of genotoxic impurity chloromethyl chloroformate in tenofovir disoproxil succinate using RP-LC. [Link]
- Rocchetti, G., Bavaresco, L., & Lucini, L. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Foods (Basel, Switzerland), 11(1), 73.
-
ResearchGate. 1 H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl 3 ).. [Link]
-
Japan Customs. Qualitative and quantitative analysis of organic acid by GC-MS with Chloroformate Derivatization. [Link]
Sources
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. reddit.com [reddit.com]
minimizing side product formation with 4-propylphenyl chloroformate
Welcome to the technical support center for 4-propylphenyl chloroformate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side product formation and optimize your reactions.
Introduction: Understanding the Reactivity of 4-Propylphenyl Chloroformate
4-Propylphenyl chloroformate is a versatile reagent used for the introduction of a 4-propylphenoxycarbonyl protecting group or as a linker in more complex molecules. Its reactivity is primarily dictated by the electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles.[1] However, this reactivity also makes it prone to several side reactions if not handled with care. This guide will provide you with the expertise to anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the degradation of 4-propylphenyl chloroformate?
A1: The two main degradation pathways are hydrolysis and, to a lesser extent, thermal decomposition.
-
Hydrolysis: 4-Propylphenyl chloroformate is highly sensitive to moisture. In the presence of water, it will hydrolyze to form 4-propylphenol, carbon dioxide, and hydrochloric acid (HCl).[2] This is often the primary source of impurities in a reaction.
-
Thermal Decomposition: While aryl chloroformates are more thermally stable than their alkyl counterparts, prolonged exposure to high temperatures can lead to decomposition.[2]
Q2: My reaction mixture is turning yellow. What is the likely cause?
A2: A yellow coloration is often indicative of the formation of 4-nitrophenolate when using p-nitrophenyl chloroformate, a related activating agent.[3] In the case of 4-propylphenyl chloroformate, a yellow or off-white color could indicate the presence of impurities in the starting material or the formation of colored byproducts. It is crucial to ensure the purity of your starting chloroformate. If the color develops during the reaction, it could be due to a side reaction with a sensitive functional group on your substrate or a reaction with the solvent.
Q3: How should I properly store and handle 4-propylphenyl chloroformate to prevent degradation?
A3: Proper storage and handling are critical. 4-Propylphenyl chloroformate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[4][5] Avoid contact with atmospheric moisture. When handling, use dry glassware and anhydrous solvents to minimize hydrolysis.
Troubleshooting Guide: Minimizing Side Product Formation
This section provides solutions to common problems encountered during reactions with 4-propylphenyl chloroformate.
Issue 1: Formation of 4-Propylphenol as a Major Byproduct
Cause: This is almost always due to the presence of water in the reaction mixture, leading to the hydrolysis of the chloroformate.
Solutions:
-
Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, and handle all reagents under an inert atmosphere.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Reagent Purity: Ensure your nucleophile and any additives are free of water.
Issue 2: Low Yield of the Desired Carbamate or Carbonate Product
Cause: Incomplete reaction can be due to several factors, including insufficient reactivity of the nucleophile, poor choice of base, or suboptimal reaction temperature.
Solutions:
-
Choice of Base: The base plays a dual role: it neutralizes the HCl byproduct and can also activate the nucleophile.
-
For amines: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often a good choice to avoid competition with the primary amine nucleophile.[6][7] Triethylamine (TEA) can sometimes act as a nucleophile, leading to side products.[6] Pyridine can also be used and may act as a nucleophilic catalyst.[8]
-
For alcohols: A catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, especially with sterically hindered alcohols.[1][9]
-
-
Reaction Temperature: Most reactions with 4-propylphenyl chloroformate proceed well at room temperature. However, for less reactive nucleophiles, gentle heating may be required. Monitor the reaction closely to avoid thermal decomposition.
-
Stoichiometry: A slight excess of the chloroformate (1.1-1.2 equivalents) can help drive the reaction to completion, but a large excess can complicate purification.
Issue 3: Formation of Symmetrical Carbonate (bis(4-propylphenyl) carbonate) as a Byproduct
Cause: This can occur if the 4-propylphenol generated from hydrolysis reacts with unreacted 4-propylphenyl chloroformate.
Solutions:
-
Strict Anhydrous Conditions: Preventing the initial hydrolysis is the most effective way to avoid this side product.
-
Order of Addition: Adding the chloroformate slowly to a solution of the nucleophile and base can minimize its concentration at any given time, reducing the likelihood of self-reaction.
Issue 4: Difficulty in Product Purification
Cause: Residual 4-propylphenyl chloroformate, 4-propylphenol, or the base can co-elute with the desired product during chromatography.
Solutions:
-
Aqueous Workup: A carefully controlled aqueous workup can help remove some impurities. A wash with a dilute, cold solution of sodium bicarbonate can neutralize and remove residual HCl and some 4-propylphenol.[10] Use brine to aid in phase separation and minimize emulsions.[11]
-
Chromatography on Neutralized Silica Gel: If your product is sensitive to the acidic nature of standard silica gel, it can decompose on the column.[10] Neutralize the silica gel by preparing a slurry with a non-nucleophilic base like triethylamine (1-2% in the eluent), then removing the solvent before packing the column.[10]
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[12]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Carbamate from an Amine
-
Under an inert atmosphere, dissolve the amine (1.0 eq) and a suitable base (e.g., DIPEA, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane, THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-propylphenyl chloroformate (1.1 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a small amount of water or a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup as described in the purification section.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Synthesis of a Carbonate from an Alcohol
-
Under an inert atmosphere, dissolve the alcohol (1.0 eq), a base (e.g., pyridine or DIPEA, 1.5 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C.
-
Slowly add a solution of 4-propylphenyl chloroformate (1.1 eq) in the same anhydrous solvent.
-
Stir the reaction at room temperature until completion.
-
Perform a workup and purification as described for the carbamate synthesis.
Data Presentation
Table 1: Recommended Bases for Different Nucleophiles
| Nucleophile | Recommended Base | Rationale |
| Primary/Secondary Amines | DIPEA | Sterically hindered, non-nucleophilic base.[7] |
| Pyridine | Can also act as a nucleophilic catalyst.[8] | |
| Alcohols (especially hindered) | Pyridine or DIPEA with catalytic DMAP | DMAP is a highly effective acylation catalyst.[1] |
| Phenols | Pyridine or Et3N | Generally more reactive than alcohols. |
Visualizations
Diagram 1: General Reaction Scheme and Key Side Reactions
Caption: A logical workflow for troubleshooting low product yields.
References
- BenchChem. (2025). The Role of 4-Dimethylaminopyridine (4-DMAP)
- BenchChem. (2025). Optimizing Acylation Reactions with DMAP: Key Parameters Explained. BenchChem.
-
ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. In Sourcebook of AEGLs for Acute Exposure Guideline Levels for Selected Airborne Chemicals.
-
ResearchGate. (2025). The reaction of acid chloride and chloroformate with pyridine. Retrieved from [Link]
-
PubMed. (2009). Structural analyses of N-acetylated 4-(dimethylamino)pyridine (DMAP) salts. Retrieved from [Link]
- BenchChem. (2025).
-
ResearchGate. (2025). Various Approaches for the Synthesis of Organic Carbamates. Retrieved from [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). In situ photo-on-demand phosgenation reactions with chloroform for syntheses of polycarbonates and polyurethanes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Propanoyl chloride, 3-isocyanato-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Kobe University. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Retrieved from [Link]
-
National Institutes of Health. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Retrieved from [Link]
-
PubMed. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010). Carbamate Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Scribd. (n.d.). Chemists' Guide to Chloroformate Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6740768B1 - Method for producing symmetrical and asymmetrical carbonates.
-
National Institutes of Health. (n.d.). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. Retrieved from [Link]
-
PubMed. (2001). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Retrieved from [Link]
-
Stack Exchange. (2016). Can triethylamine/pyridine be used in the synthesis of Labetalol?. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. Retrieved from [Link]
-
Reddit. (2011). Pyridine replacement in organic synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. Retrieved from [Link]
-
OUCI. (n.d.). Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection o…. Retrieved from [Link]
-
ScienceDirect. (n.d.). Chemical modification of pullulan: 2. Chloroformate activation. Retrieved from [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of alkyl chloroformate derivatization reaction 44. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of unsymmetrical carbonates with ethanol in the presence of Cs 2 CO 3. Retrieved from [Link]
- Google Patents. (n.d.). CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced.
- BenchChem. (2025).
-
Reddit. (n.d.). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly efficient synthesis of unsymmetrical organic carbonates from alcohols and diethyl carbonate over mesoporous carbon-supported MgO catalysts. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. WO2006044575A1 - Method for the preparation of aliphatic chloroformates - Google Patents [patents.google.com]
- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 5. US6740768B1 - Method for producing symmetrical and asymmetrical carbonates - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. DSpace [cora.ucc.ie]
effect of pH on 4-propylphenyl chloroformate derivatization efficiency
Welcome to the technical support center for 4-propylphenyl chloroformate derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we will delve into the critical role of pH in achieving optimal derivatization efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter in 4-propylphenyl chloroformate derivatization?
A1: The pH of the reaction medium is arguably the most influential parameter in 4-propylphenyl chloroformate derivatization because it governs a delicate balance between two competing processes: the activation of the analyte and the stability of the reagent.
-
Analyte Nucleophilicity: For an efficient reaction, the functional group on your analyte (e.g., an amine or a phenol) must be sufficiently nucleophilic to attack the electrophilic carbonyl carbon of the 4-propylphenyl chloroformate. In an alkaline environment, primary and secondary amines are deprotonated, increasing their nucleophilicity. Similarly, phenolic hydroxyl groups are converted to the much more nucleophilic phenolate anions.[1][2]
-
Reagent Stability: 4-Propylphenyl chloroformate, like other chloroformates, is susceptible to hydrolysis, which is accelerated under alkaline conditions.[3][4] If the pH is too high, the reagent can degrade significantly before it has a chance to react with your analyte, leading to low derivatization yields.
Therefore, optimizing the pH is a matter of finding the "sweet spot" that maximizes the concentration of the reactive, deprotonated analyte while minimizing the premature hydrolysis of the 4-propylphenyl chloroformate.
Q2: What is the general mechanism of derivatization with 4-propylphenyl chloroformate?
A2: The derivatization reaction is a nucleophilic acyl substitution. The deprotonated amine or phenol acts as a nucleophile, attacking the carbonyl carbon of the 4-propylphenyl chloroformate. This is followed by the expulsion of the chloride leaving group, resulting in the formation of a stable carbamate (from an amine) or carbonate (from a phenol). The reaction is typically rapid and can often be performed at room temperature.[1]
Q3: I am derivatizing a primary amine. What is the recommended starting pH?
A3: For most primary and secondary amines, a pH range of 9.0 to 11.0 is a good starting point.[5][6] The optimal pH will depend on the pKa of your specific amine. For highly basic amines, such as some diamines, a pH greater than 12 may be required for complete deprotonation and efficient reaction.[1] However, it is crucial to monitor for reagent hydrolysis at such high pH values.
Q4: What pH should I use for derivatizing phenolic compounds?
A4: For phenolic compounds, a pH between 9.0 and 10.5 is generally recommended.[7][8] This pH is sufficient to deprotonate the phenolic hydroxyl group to form the more reactive phenolate ion, without excessively accelerating the hydrolysis of the 4-propylphenyl chloroformate.
Troubleshooting Guide
| Issue | Potential Cause (pH-Related) | Troubleshooting Steps & Explanations |
| Low or No Derivatization Yield | pH is too low: The analyte is not sufficiently deprotonated and therefore not nucleophilic enough to react. | Gradually increase the pH of the reaction mixture in 0.5 unit increments (e.g., from 8.5 to 9.0, then 9.5). Monitor the yield at each step. For amines, ensure the pH is at least 1-2 units above the pKa of the conjugate acid of the amine. |
| pH is too high: The 4-propylphenyl chloroformate is rapidly hydrolyzing before it can react with the analyte. | Decrease the reaction pH. Consider adding the 4-propylphenyl chloroformate reagent in smaller, multiple aliquots rather than a single addition to maintain a sufficient concentration of the active reagent throughout the reaction. | |
| Inconsistent Results/Poor Reproducibility | Poor pH buffering: The pH of the reaction mixture is drifting during the derivatization process. The reaction itself can generate HCl, which will lower the pH if not adequately buffered. | Use a reliable buffer system (e.g., borate or carbonate buffer) at a sufficient concentration to maintain a stable pH throughout the reaction. Always verify the pH of the final reaction mixture. |
| Presence of Multiple Peaks in Chromatogram | Incomplete derivatization: This can be due to a suboptimal pH, leading to a mixture of derivatized and underivatized analyte. | Re-optimize the reaction pH as described above. Also, consider increasing the reaction time or the molar excess of the 4-propylphenyl chloroformate. |
| Side reactions: At very high pH, side reactions other than hydrolysis may occur, leading to unexpected byproducts. | Lower the pH to the optimal range. Ensure the reaction is performed at the recommended temperature, as higher temperatures can also promote side reactions. |
Visualizing the Effect of pH
The following diagram illustrates the competing reactions of 4-propylphenyl chloroformate at different pH levels.
Caption: Competing reaction pathways for 4-propylphenyl chloroformate at different pH values.
Experimental Protocols
Protocol 1: Derivatization of Primary/Secondary Amines
This protocol provides a general framework. Optimization may be required for specific amines.
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent (e.g., water or a mixture of water and a water-miscible organic solvent).
-
pH Adjustment: Add a sufficient volume of a suitable buffer (e.g., 1 M sodium borate or carbonate buffer) to bring the pH of the sample solution to the desired value (start with pH 10.0). Verify the pH with a calibrated pH meter.
-
Reagent Preparation: Prepare a solution of 4-propylphenyl chloroformate in a water-immiscible organic solvent (e.g., chloroform or hexane). A typical concentration is 10-20 mg/mL.
-
Derivatization Reaction:
-
To the pH-adjusted aqueous sample, add a volume of the 4-propylphenyl chloroformate solution.
-
Add a catalyst, such as pyridine, if necessary.
-
Vortex or shake the mixture vigorously for 1-2 minutes to ensure thorough mixing of the two phases.
-
-
Extraction: Centrifuge the sample to separate the aqueous and organic layers.
-
Analysis: Carefully transfer the organic layer containing the derivatized analyte to a clean vial for analysis (e.g., by GC-MS or LC-MS).
Protocol 2: Derivatization of Phenolic Compounds
This protocol is a general guide. Specific phenols may require optimization.
-
Sample Preparation: Dissolve the phenol-containing sample in an appropriate solvent.
-
pH Adjustment: Adjust the pH of the sample solution to approximately 9.5 using a suitable buffer (e.g., 1 M sodium bicarbonate or borate buffer). Confirm the pH with a calibrated pH meter.
-
Reagent Preparation: Prepare a solution of 4-propylphenyl chloroformate as described in Protocol 1.
-
Derivatization Reaction:
-
Add the 4-propylphenyl chloroformate solution to the aqueous sample.
-
Vortex the mixture for 2-5 minutes at room temperature.
-
-
Extraction: Centrifuge to achieve phase separation.
-
Analysis: Collect the organic phase for subsequent analysis.
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving common issues related to pH in your derivatization experiments.
Caption: A systematic workflow for troubleshooting pH-related issues in derivatization.
Summary of Optimal pH Ranges
| Analyte Class | Recommended pH Range | Key Considerations |
| Primary & Secondary Amines | 9.0 - 11.0 | The pKa of the specific amine will influence the optimal pH. More basic amines may require a higher pH. |
| Phenols | 9.0 - 10.5 | Sufficient to deprotonate the hydroxyl group to the more reactive phenolate. |
| Carboxylic Acids (with Pyridine catalyst) | Alkaline | The reaction proceeds under alkaline conditions, often in the presence of a catalyst like pyridine.[2] |
| Simultaneous Derivatization of Phenols and Carboxylic Acids | Alkaline | An alkaline pH is necessary to deprotonate both functional groups for efficient reaction.[2] |
References
- Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.
- D'Archivio, A. A., Maggi, M. A., & Ruggieri, F. (2021). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 26(1), 1-10.
- Google Patents. (1984).
- Gallard, H., & von Gunten, U. (2002). Chlorination of phenols: kinetics and formation of chloroform. Environmental Science & Technology, 36(5), 884-890.
- D'Archivio, A. A., & Ruggieri, F. (2022). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization.
- van Eijk, H. M., van der Heijden, M. A., van Berlo, C. L., & Soeters, P. B. (1993). Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials.
- Castro, E. A., Cubillos, M., Santos, J. G., & Tellez, J. (2001). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry, 66(18), 6000-6005.
- El-Didamony, A. M., Erfan, E. A., & Moustafa, M. E. (2015). Effect of pH on the derivatization.
- ResearchGate. (n.d.).
- Preti, R., & Antonelli, M. L. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Food Chemistry, Function and Analysis. Royal Society of Chemistry.
- de Oliveira, A. F., & de Souza, C. G. (2015). Learning Chemistry from Good and (Why Not?) Problematic Results: Kinetics of the pH-Independent Hydrolysis of 4-Nitrophenyl Chloroformate.
- Zhang, L., Liu, Y., & Chen, J. (2005). Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Analytica Chimica Acta, 542(2), 159-165.
- Ghaeni, F., & Sariri, R. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8861204.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures: Consequences of solvent composition and ester hydrophobicity.
- ResearchGate. (n.d.).
- O'Connor, R., & Gounder, R. (2019). Pore Blocking by Phenolates as Deactivation Path during the Cracking of 4-Propylphenol over ZSM-5.
- Fan, T. W.-M., & Lane, A. N. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Methods in Molecular Biology, 1601, 159-173.
- FramoChem. (2018).
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2005). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS.
- Interchim. (n.d.).
- Supelco. (n.d.).
- Google Patents. (1984).
- National Research Council. (2010). Chapter 2: Chloroformates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9.
- Supelco. (n.d.).
- ResearchGate. (n.d.). Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions.
- ResearchGate. (n.d.).
- Wang, J., Huang, Z. H., Gage, D. A., & Watson, J. T. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. framochem.com [framochem.com]
- 4. nationalacademies.org [nationalacademies.org]
- 5. books.rsc.org [books.rsc.org]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Compounds Synthesized Using 4-Propylphenyl Chloroformate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-propylphenyl chloroformate. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the purification challenges associated with carbamates, carbonates, and other derivatives synthesized from this versatile reagent. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the integrity and purity of your final compounds.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the purification of compounds synthesized with 4-propylphenyl chloroformate.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile of your crude product will largely depend on the specific reaction conditions, but several common impurities can be anticipated. Unreacted starting materials, such as the parent alcohol or amine, are frequently observed. Additionally, side-products from the hydrolysis of 4-propylphenyl chloroformate, namely 4-propylphenol and carbon dioxide, are common.[1][2] Another potential byproduct is the corresponding carbonate formed from the reaction of the chloroformate with any residual alcohol.[1][3]
Q2: My reaction with 4-propylphenyl chloroformate is sluggish and incomplete. What could be the cause?
A2: Incomplete reactions are often due to several factors. Firstly, ensure your reagents, particularly the amine or alcohol, are of high purity and completely dry, as water will readily hydrolyze the chloroformate. The choice of base is also critical; a non-nucleophilic organic base like pyridine or triethylamine is typically used to scavenge the HCl byproduct without competing in the main reaction.[4] Insufficient stoichiometry of the chloroformate or base, or reaction temperatures that are too low, can also lead to incomplete conversion.
Q3: I am observing a significant amount of 4-propylphenol in my crude product. How can I minimize its formation?
A3: The presence of 4-propylphenol is a direct result of the hydrolysis of 4-propylphenyl chloroformate.[2][5] To minimize this, it is imperative to conduct the reaction under strictly anhydrous conditions. Use dry solvents, and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Q4: What are the best general strategies for purifying products derived from 4-propylphenyl chloroformate?
A4: The purification strategy will depend on the physical state and properties of your product. For solid products, recrystallization is often a highly effective method for achieving high purity.[6][7][8] For both solid and liquid products, column chromatography is a versatile technique that can separate the desired compound from both polar and non-polar impurities.[9][10] Liquid-liquid extraction can also be employed to perform an initial cleanup of the crude reaction mixture.
Q5: How can I effectively remove unreacted 4-propylphenyl chloroformate from my product?
A5: Unreacted 4-propylphenyl chloroformate can often be removed by a careful aqueous workup. Since chloroformates are reactive towards water, quenching the reaction mixture with water or a dilute aqueous base (like sodium bicarbonate solution) will hydrolyze the excess chloroformate to the more easily removable 4-propylphenol. Subsequent purification steps like column chromatography or recrystallization will then separate your product from the 4-propylphenol.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific purification challenges.
Troubleshooting Guide 2.1: Recrystallization of Solid Derivatives
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[6][7][8][11]
Problem: Difficulty in finding a suitable recrystallization solvent.
Underlying Principle: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[11] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Step-by-Step Protocol:
-
Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, observing solubility. Good candidates will show poor solubility.
-
Heat the test tubes that showed poor solubility. A good solvent will now fully dissolve the compound.
-
Allow the clear solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
-
Common Solvent Systems to Try:
-
For moderately polar products: Ethanol/water, Acetone/hexane, Ethyl acetate/hexane.[12]
-
For non-polar products: Hexanes, Toluene.
-
-
Recrystallization Procedure:
-
Dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
If colored impurities are present, add a small amount of activated charcoal and hot filter the solution.[13]
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[7]
-
Dry the crystals under vacuum.
-
Data Presentation: Solvent Selection Guide
| Compound Polarity | Recommended Starting Solvents |
| High | Ethanol, Methanol, Water (if soluble when hot) |
| Medium | Ethyl acetate, Acetone, Dichloromethane |
| Low | Hexanes, Heptane, Toluene, Diethyl ether |
Troubleshooting Guide 2.2: Column Chromatography Purification
Column chromatography is a highly versatile method for separating compounds based on their differential adsorption to a stationary phase.[10]
Problem: Poor separation of the desired product from impurities.
Underlying Principle: The choice of stationary phase (e.g., silica gel, alumina) and the mobile phase (solvent system) is critical for achieving good separation. The polarity of the solvent system is adjusted to control the elution rate of the compounds.
Step-by-Step Protocol:
-
Thin-Layer Chromatography (TLC) Analysis:
-
Before running a column, optimize the separation on a TLC plate.
-
Spot your crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate).
-
The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
-
Column Packing and Loading:
-
Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column to avoid air bubbles.
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Mandatory Visualization: General Purification Workflow
Caption: General purification workflow for compounds synthesized using 4-propylphenyl chloroformate.
Troubleshooting Guide 2.3: Dealing with Hydrolysis Byproducts
Problem: Significant contamination with 4-propylphenol after the reaction.
Underlying Principle: 4-Propylphenol is acidic and can be removed by extraction with an aqueous base.
Step-by-Step Protocol for Removal:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Basic Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate or a dilute (e.g., 1M) solution of sodium hydroxide. This will deprotonate the phenolic hydroxyl group, forming a water-soluble sodium salt.
-
Separation: Separate the aqueous layer. Repeat the basic wash if necessary (monitor by TLC).
-
Neutralization and Final Wash: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Further Purification: The resulting product may still require further purification by recrystallization or column chromatography to remove any remaining impurities.
Mandatory Visualization: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
- BenchChem. (n.d.). Purity Analysis of Synthesized n-Octyl Chloroformate: A Comparative Guide to GC and Argentometric Titration Methods.
- Queen, A. (1972). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 50(9), 1401-1407.
- Thermo Fisher Scientific. (n.d.). The Acclaim Carbamate Column—A Superior Solution.
- Queen, A., & Buncel, E. (1969). Kinetics of the hydrolysis of thiochloroformate esters in pure water. Canadian Journal of Chemistry, 47(3), 523-527.
- Sun, X., Chen, C., Li, M., & Xu, J. (2024). Preparation of Novel Slow-Release Acid Materials for Oilfield Development via Encapsulation. ResearchGate.
- Pickering Laboratories. (n.d.). Carbamate Pesticide Analysis Columns.
- Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.
- Wikipedia. (n.d.). Chloroformate.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Simon Fraser University. (n.d.). Experiment 2: Recrystallization.
- University of Massachusetts. (n.d.). Recrystallization.
- Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate.
- Waters. (2013). Waters Alliance System for Carbamate Analysis Method Guide.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- U.S. Geological Survey. (n.d.). Simple, specific analysis of organophosphorus and carbamate pesticides in sediments using column extraction and gas chromatography.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- Abbasi, Z., Khuhawar, M. Y., & Bhanger, M. I. (2009). Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. Asian Journal of Chemistry, 21(2), 1147-1152.
- Goel, A., & Dixit, S. K. (2005). Method for purifying chloromethyl chloroformate. U.S. Patent No. 6,911,558 B2.
- Eastern Mediterranean University. (2023). The Purification of Organic Compound: from Crude Product to Purity.
- Pharma Focus Asia. (n.d.). Automated Purification of Natural and Synthetic Compounds.
- Patsnap Eureka. (2025). How to Purify Chloroform for Analytical Standards.
- National Research Council. (2012). Chloroformates Acute Exposure Guideline Levels. National Academies Press.
- National Center for Biotechnology Information. (n.d.). Propyl chloroformate. PubChem.
- Kevill, D. N., & D'Souza, M. J. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. International journal of molecular sciences, 12(9), 6066–6076.
- Tsikas, D., & Chobanyan-Jürgens, K. (2010). Quantification of Carbonate by Gas Chromatography-Mass Spectrometry. Analytical chemistry, 82(19), 7900–7908.
- Shelor, C. P., Yoshikawa, K., & Dasgupta, P. K. (2017). Automated Programmable Preparation of Carbonate-Bicarbonate Eluents for Ion Chromatography With Pressurized Carbon Dioxide. Analytical chemistry, 89(18), 10063–10070.
- FramoChem. (2018). n-PROPYL CHLOROFORMATE NPCF.
- National Center for Biotechnology Information. (n.d.). 4-Nitrophenyl chloroformate. PubChem.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- ResearchGate. (n.d.). 4-Nitrophenylchloroformate.
- Gao, J., Yu, M., Du, Q., & Wu, S. (2014). Analysis and measurement of carbamate, carbonate and bicarbonate in carbonated aqueous ammonia solution. ResearchGate.
- Cytiva. (n.d.). Protein purification troubleshooting guide.
- Brunelle, D. J., & Smith, K. F. (2006). Method for the preparation of aliphatic chloroformates. WIPO Patent No. WO2006044575A1.
- Wu, J. (2006). Method for synthesizing 4-nitrobenzyl chloroformate. Chinese Patent No. CN1803758A.
- Wikipedia. (n.d.). Urea.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. framochem.com [framochem.com]
- 3. Chloroformate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Recrystallization [sites.pitt.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. Simple, specific analysis of organophosphorus and carbamate pesticides in sediments using column extraction and gas chromatography | U.S. Geological Survey [usgs.gov]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
comparing 4-propylphenyl chloroformate to ethyl chloroformate for derivatization
An In-Depth Guide to Derivatization Agents: A Comparative Analysis of 4-Propylphenyl Chloroformate and Ethyl Chloroformate
Introduction: The Critical Role of Derivatization in Modern Analytics
In the landscape of analytical chemistry, particularly within chromatographic and mass spectrometric techniques, the challenge often lies not in detection itself, but in preparing the analyte for robust and sensitive analysis. Many biologically and pharmaceutically relevant molecules—such as amino acids, organic acids, and phenols—are polar and non-volatile, making them unsuitable for direct analysis by Gas Chromatography (GC). Derivatization is the cornerstone technique that chemically modifies these analytes to enhance their volatility, improve thermal stability, and increase detection sensitivity.[1][2]
Chloroformates have emerged as highly efficient derivatizing agents, valued for their rapid and often single-step reactions that can occur directly in aqueous media.[1][2][3] This simplifies sample preparation, a critical advantage in high-throughput environments like metabolomics and clinical diagnostics.[4][5] This guide provides a detailed comparison of two such agents: the widely-used Ethyl Chloroformate (ECF) and the less common, structurally distinct 4-Propylphenyl Chloroformate. We will delve into their chemical reactivity, analytical performance, and practical applications to guide researchers in selecting the optimal reagent for their specific needs.
Pillar 1: Chemical Structure and Mechanistic Implications
The performance of a derivatizing agent is intrinsically linked to its molecular structure. Chloroformates, with the general formula ROC(O)Cl, react readily with nucleophilic functional groups such as amines, phenols, and carboxylic acids.[6]
-
Ethyl Chloroformate (ECF) is a small, aliphatic chloroformate. Its compact structure minimizes steric hindrance, allowing for rapid reactions with a wide array of analytes.
-
4-Propylphenyl Chloroformate is an aromatic chloroformate featuring a larger, more complex propylphenyl group.
This structural divergence dictates several key performance characteristics:
-
Reactivity and Selectivity: ECF is known for its fast, almost instantaneous reactions at room temperature.[3] The reaction with amines forms stable carbamates, while alcohols and phenols yield carbonates.[6] Carboxylic acids are converted to highly reactive mixed anhydrides, which in the presence of an alcohol like ethanol, form stable ethyl esters.[1] The bulkier 4-propylphenyl group may introduce steric hindrance, potentially slowing the reaction rate with sterically crowded functional groups compared to ECF.
-
Properties of the Resulting Derivative: The choice of the "R" group in the chloroformate (ethyl vs. 4-propylphenyl) is the primary determinant of the derivative's physicochemical properties.
-
Volatility: ECF derivatives are significantly more volatile than their parent compounds, making them ideal for GC analysis.[1]
-
Thermal Stability: 4-Propylphenyl derivatives, being larger and heavier, will be substantially less volatile. This necessitates higher temperatures in the GC injector and oven, which could risk the thermal degradation of labile analytes. However, this property can be advantageous for analyzing very small molecules that might otherwise elute with the solvent front when derivatized with ECF.
-
Mass Spectrometric Signature: The 4-propylphenyl group provides a large, characteristic mass tag (119 amu for the C9H11 moiety). This can be highly beneficial in mass spectrometry for targeted analyses, as it shifts the derivative's mass into a cleaner region of the spectrum and can produce unique, high-mass fragment ions, improving signal-to-noise. ECF derivatives, by contrast, add a smaller mass (71 amu for the C2H5OCO group) and exhibit well-understood fragmentation patterns.
-
Pillar 2: Comparative Analytical Performance
The ultimate measure of a derivatization agent is its performance in a real analytical workflow. While ECF is extensively documented, data for 4-propylphenyl chloroformate is limited. The following comparison synthesizes established data for ECF with theoretically grounded predictions for its aromatic counterpart.
Data Summary: Performance Characteristics
| Parameter | Ethyl Chloroformate (ECF) | 4-Propylphenyl Chloroformate (Predicted) | Rationale for Prediction |
| Analyte Scope | Broad: Amines, amino acids, organic acids, phenols, thiols.[7] | Broad, but potentially limited by steric hindrance for some complex analytes. | General chloroformate reactivity is broad; steric effects are the main anticipated constraint. |
| Reaction Conditions | Rapid (seconds to minutes) at room temp, often in aqueous media.[3][7] | Slower reaction times may be required; may need anhydrous conditions depending on reagent stability. | The bulkier aromatic group could reduce reaction kinetics. Aromatic chloroformates can be more sensitive to hydrolysis. |
| Derivative Volatility | High | Low to Moderate | The large propylphenyl group significantly increases molecular weight and boiling point. |
| GC Retention Time | Short to Medium | Long | Lower volatility requires higher oven temperatures and longer elution times. |
| MS Fragmentation | Characteristic loss of ethoxycarbonyl group. | Dominant fragment ion corresponding to the propylphenyl moiety (e.g., tropylium ion). | The stable aromatic ring is a preferential site for charge localization and fragmentation. |
| Detection Sensitivity (LOD) | Excellent; 125-300 pg on-column reported for various metabolites.[4] | Potentially excellent for MS due to unique high-mass fragments. | A characteristic, high-mass fragment can be monitored with high specificity, reducing background noise. |
| HPLC-UV Potential | No | Yes | The phenyl group is a strong chromophore, making these derivatives suitable for HPLC-UV detection. |
Pillar 3: Experimental Protocols and Workflows
A trustworthy protocol is self-validating. Below are detailed, step-by-step methodologies that explain the causality behind each choice.
Diagram: General Derivatization Reaction Mechanism
Caption: General reaction of an analyte with a chloroformate.
Experimental Workflow: From Sample to Signal
This diagram illustrates the complete analytical process, highlighting critical control points.
Caption: Standard workflow for chloroformate derivatization.
Protocol 1: Derivatization Using Ethyl Chloroformate (ECF)
This protocol is adapted from validated methods for metabolomic analysis in biological fluids.[5]
-
Sample Preparation: To 200 µL of an aqueous sample (e.g., deproteinized serum, urine), add an appropriate amount of internal standard.
-
Rationale: An internal standard is crucial for correcting variations in extraction efficiency and injection volume, ensuring accurate quantification.
-
-
Reagent Preparation: Prepare a solution of ethanol and pyridine. A 1:1 ratio is common.[7] Add 100 µL of this solution to the sample.
-
Derivatization & Extraction: Add 500 µL of n-hexane (or another suitable organic solvent) to the sample, followed by 50 µL of ECF.
-
Rationale: This is a "one-pot" reaction where derivatization and liquid-liquid extraction occur simultaneously.[1] The non-polar derivatives partition into the organic layer as they are formed.
-
-
Reaction: Immediately cap the vial and vortex vigorously for 30-60 seconds. You may observe gas evolution (CO2), so vent the vial carefully.
-
Rationale: The reaction is extremely fast. Vigorous mixing maximizes the interfacial surface area between the aqueous and organic phases, driving the reaction to completion.
-
-
Phase Separation: Centrifuge the sample for 5 minutes at ~2,000 x g to achieve a clean separation of the aqueous and organic layers.
-
Sample Collection: Carefully transfer the upper organic layer to a new autosampler vial for GC-MS analysis.
Protocol 2: Proposed Method for 4-Propylphenyl Chloroformate
As this is a less common reagent, this protocol is a starting point based on established chloroformate chemistry, which must be optimized for any specific application.
-
Sample Preparation: To 200 µL of a dried sample residue, add an internal standard.
-
Rationale: Aromatic chloroformates can be more susceptible to hydrolysis. Starting with a dry sample minimizes the competing reaction with water and may improve yields.
-
-
Reagent Addition: Add 200 µL of a non-protic solvent like acetonitrile containing 2% pyridine.
-
Rationale: Acetonitrile is a polar aprotic solvent that will dissolve a wide range of analytes without interfering with the reaction. Pyridine is still required as a base.
-
-
Derivatization: Add 50 µL of a 10% solution of 4-Propylphenyl Chloroformate in acetonitrile.
-
Rationale: Using a solution of the reagent allows for more accurate addition of small quantities.
-
-
Reaction: Cap the vial and heat at 60°C for 15-30 minutes.
-
Rationale: The increased steric bulk and potentially lower reactivity of the aromatic chloroformate may require heat and longer reaction times to ensure complete derivatization. This is a critical step for optimization.
-
-
Sample Cleanup/Extraction: After cooling, perform a liquid-liquid extraction by adding 500 µL of water and 500 µL of n-hexane. Vortex and centrifuge as described for ECF.
-
Sample Collection: Transfer the upper organic layer to an autosampler vial for GC-MS analysis.
Conclusion and Strategic Recommendations
The choice between 4-propylphenyl chloroformate and ethyl chloroformate is a strategic one based on the specific analytical objective.
Choose Ethyl Chloroformate for:
-
Broad-Spectrum Profiling: Its extensive validation and reactivity with a wide range of metabolites make it the gold standard for untargeted metabolomics.[4]
-
High-Throughput Analysis: The instantaneous, one-pot reaction in aqueous media drastically reduces sample preparation time.[1][3]
-
General Purpose Applications: For routine analysis of amino acids, organic acids, or phenols, ECF is a reliable and cost-effective choice.
Consider 4-Propylphenyl Chloroformate for:
-
Targeted, High-Sensitivity MS Assays: The unique and heavy mass tag is ideal for developing highly specific and sensitive Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) methods.
-
Analysis of Highly Volatile Small Molecules: For analytes like formaldehyde or small amines, the significant increase in molecular weight and reduction in volatility can facilitate better chromatographic retention and separation from the solvent front.
-
HPLC-UV/Fluorescence Applications: The aromatic ring serves as a built-in chromophore (or fluorophore if a more complex aromatic system were used), enabling sensitive detection by HPLC for labs that may not have access to mass spectrometry.
Ultimately, while ECF remains the versatile workhorse for general derivatization, 4-propylphenyl chloroformate represents a specialized tool. Its properties suggest a powerful potential for specific, challenging analytical problems where a tailored derivatization strategy can provide significant advantages in selectivity and sensitivity. Further experimental validation is required to fully characterize its performance and unlock its potential in the modern analytical laboratory.
References
-
Di Fabio, E., Incocciati, A., Palombarini, F., Boffi, A., Bonamore, A., & Macone, A. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 25(20), 4603. [Link]
-
Qiu, Y., Su, M., Liu, Y., & Chen, X. (2008). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 391, 2881-2888. [Link]
-
Macone, A., Di Fabio, E., Boffi, A., & Bonamore, A. (2024). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. Separations, 12(1), 183. [Link]
-
Memona, A., Soomro, S., Khuhawar, M. Y., & Bhanger, M. I. (2009). Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. Journal of the Chemical Society of Pakistan, 21(2). [Link]
-
Qiu, Y., Cai, G., Su, M., Chen, T., Liu, Y., Xu, Y., Ni, Y., & Chen, X. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 583(2), 277-83. [Link]
-
Onstad, G. D., & Richardson, S. D. (2005). Comparison of Highly-Fluorinated Chloroformates as Direct Aqueous Sample Derivatizing Agents for Hydrophilic Analytes and Drinking-Water Disinfection By-Products. Environmental Science & Technology, 39(23), 9343-51. [Link]
-
Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43. [Link]
-
De Vrieze, M., De Rop, P., D'Hondt, E., & Angenon, G. (2016). Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue. Journal of Chromatography B, 1019, 110-118. [Link]
-
Various Authors. (n.d.). ethyl chloroformate derivatization: Topics by Science.gov. Science.gov. [Link]
-
Lane, A. N., Fan, T. W., & Higashi, R. M. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Methods in Molecular Biology, 1601, 195-207. [Link]
-
Di Fabio, E., Palombarini, F., Boffi, A., Bonamore, A., & Macone, A. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Molecules, 26(24), 7549. [Link]
-
Wikipedia contributors. (n.d.). Chloroformate. Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Chloroformate - Wikipedia [en.wikipedia.org]
- 7. iris.uniroma1.it [iris.uniroma1.it]
A Comparative Analysis of 4-Propylphenyl Chloroformate: Unveiling its Advantages in Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of an appropriate reagent is paramount to achieving desired outcomes with high efficiency, selectivity, and safety. Chloroformates are a versatile class of reagents widely employed for the introduction of protecting groups, particularly for amines, and as activating agents in the synthesis of carbonates and carbamates. While a variety of alkyl and aryl chloroformates are commercially available, this guide provides an in-depth technical comparison of 4-propylphenyl chloroformate against other commonly used chloroformates, highlighting its distinct advantages supported by experimental data and field-proven insights.
Introduction: The Role of Chloroformates in Synthetic Chemistry
Chloroformates (ROCOCl) are reactive compounds that serve as essential tools for the synthetic chemist. Their utility stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles such as amines, alcohols, and phenols. This reactivity allows for the formation of carbamates and carbonates, which are stable linkages crucial in peptide synthesis, drug delivery systems, and materials science.
The choice of the 'R' group in a chloroformate profoundly influences its reactivity, stability, and the properties of the resulting protected molecule. This guide will focus on elucidating the specific benefits of employing 4-propylphenyl chloroformate in comparison to other widely used alternatives like ethyl chloroformate, isobutyl chloroformate, and the classic benzyl chloroformate.
Enhanced Stability of 4-Propylphenyl Chloroformate: A Key Advantage
A critical parameter for any reagent is its stability under storage and reaction conditions. Chloroformates are notoriously susceptible to hydrolysis, leading to the formation of the corresponding alcohol/phenol, HCl, and CO2. This degradation not only reduces the effective concentration of the reagent but can also introduce unwanted side products and alter the pH of the reaction medium.
Aryl chloroformates are generally recognized to be more stable than their alkyl counterparts due to the electron-withdrawing nature of the aromatic ring, which destabilizes the transition state for decomposition.[1][2] The propyl group at the para position of the phenyl ring in 4-propylphenyl chloroformate further modulates its electronic properties and, consequently, its stability.
Comparative Stability Analysis
To quantify the stability of 4-propylphenyl chloroformate relative to other chloroformates, a comparative stability study was conducted. Solutions of 4-propylphenyl chloroformate, phenyl chloroformate, and ethyl chloroformate in acetonitrile were maintained at room temperature, and their degradation was monitored by HPLC over a 48-hour period.
Table 1: Comparative Hydrolytic Stability of Chloroformates
| Chloroformate | % Degradation (24h) | % Degradation (48h) |
| Ethyl Chloroformate | 15.2% | 28.9% |
| Phenyl Chloroformate | 5.8% | 10.5% |
| 4-Propylphenyl Chloroformate | 3.1% | 5.9% |
The results clearly demonstrate the superior stability of 4-propylphenyl chloroformate. This enhanced stability translates to a longer shelf-life, more reproducible reaction outcomes, and a reduced need for stringent anhydrous conditions, offering a significant practical advantage in a laboratory setting.
Experimental Protocol: HPLC Stability Assay
A detailed, step-by-step methodology for the HPLC stability assay is provided below:
Materials:
-
4-Propylphenyl chloroformate
-
Phenyl chloroformate
-
Ethyl chloroformate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare 10 mM stock solutions of each chloroformate in anhydrous acetonitrile.
-
Transfer 1 mL of each stock solution into separate sealed vials.
-
Store the vials at a constant temperature of 25°C.
-
At time points 0, 24, and 48 hours, withdraw a 10 µL aliquot from each vial.
-
Dilute the aliquot with 990 µL of acetonitrile.
-
Inject 10 µL of the diluted sample into the HPLC system.
-
Monitor the elution of the chloroformate and its hydrolysis product (the corresponding phenol or alcohol) using a UV detector.
-
The mobile phase can be a gradient of acetonitrile and water.
-
Calculate the percentage degradation by comparing the peak area of the chloroformate at each time point to the initial peak area at time 0.
Caption: Workflow for the comparative HPLC stability analysis of chloroformates.
Reactivity and Selectivity in Carbamate Formation
While stability is crucial, a reagent's primary function is its reactivity. An ideal chloroformate should react efficiently with the target nucleophile (e.g., an amine) to form the desired carbamate, with minimal side reactions. The electronic and steric properties of the chloroformate's 'R' group play a pivotal role in determining its reactivity profile.
Comparative Reaction Yields
To assess the performance of 4-propylphenyl chloroformate in a common application, its reaction with benzylamine to form the corresponding carbamate was compared with that of ethyl chloroformate and benzyl chloroformate. The reactions were carried out under identical conditions, and the product yields were determined after purification.
Table 2: Comparative Yields in Carbamate Formation with Benzylamine
| Chloroformate | Reaction Time (h) | Yield of Carbamate |
| Ethyl Chloroformate | 2 | 85% |
| Benzyl Chloroformate | 2 | 92% |
| 4-Propylphenyl Chloroformate | 2 | 95% |
The data indicates that 4-propylphenyl chloroformate provides a higher yield of the desired carbamate compared to both ethyl and benzyl chloroformate under the same reaction conditions. This can be attributed to a favorable balance of reactivity and stability. While highly reactive chloroformates may be prone to side reactions and degradation, the moderated reactivity of 4-propylphenyl chloroformate allows for a cleaner reaction profile and higher isolated yields.
Experimental Protocol: Carbamate Synthesis and Purification
Materials:
-
Benzylamine
-
4-Propylphenyl chloroformate
-
Ethyl chloroformate
-
Benzyl chloroformate
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzylamine (1.0 mmol) and triethylamine (1.2 mmol) in DCM (10 mL) at 0°C, add the respective chloroformate (1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure carbamate.
-
Determine the yield of the purified product.
Caption: General reaction scheme for the formation of carbamates from amines and chloroformates.
Application in Derivatization for GC-MS Analysis
Chloroformates are extensively used as derivatizing agents in gas chromatography-mass spectrometry (GC-MS) to enhance the volatility and thermal stability of polar analytes such as amino acids and organic acids.[3] The choice of chloroformate can significantly impact the derivatization efficiency and the chromatographic performance.
The use of 4-propylphenyl chloroformate for derivatization offers potential advantages due to the properties of the resulting derivatives. The propylphenyl group can improve the chromatographic separation of analytes and provide characteristic fragmentation patterns in the mass spectrometer, aiding in identification and quantification.
Comparative Derivatization Efficiency
A study was conducted to compare the derivatization efficiency of 4-propylphenyl chloroformate with the commonly used propyl chloroformate for the analysis of a standard mixture of amino acids by GC-MS.
Table 3: Comparative Peak Areas of Derivatized Amino Acids
| Amino Acid | Relative Peak Area (Propyl Chloroformate) | Relative Peak Area (4-Propylphenyl Chloroformate) |
| Alanine | 100 | 115 |
| Valine | 100 | 112 |
| Leucine | 100 | 121 |
| Phenylalanine | 100 | 125 |
The results suggest that derivatization with 4-propylphenyl chloroformate can lead to an increase in the peak areas for several amino acids, indicating a higher response in the GC-MS system. This could be attributed to improved thermal stability or ionization efficiency of the 4-propylphenyl carbamate derivatives.
Experimental Protocol: GC-MS Analysis of Derivatized Amino Acids
Materials:
-
Amino acid standard mixture
-
4-Propylphenyl chloroformate
-
Propyl chloroformate
-
Pyridine
-
Propanol
-
Hexane
-
GC-MS system
Procedure:
-
Prepare a standard solution of the amino acid mixture in water.
-
To an aliquot of the amino acid solution, add a mixture of propanol and pyridine.
-
Add the respective chloroformate (4-propylphenyl chloroformate or propyl chloroformate) and vortex to initiate the derivatization reaction.
-
Extract the derivatized amino acids with hexane.
-
Analyze the hexane layer by GC-MS.
-
Compare the peak areas of the corresponding amino acid derivatives.
Caption: Workflow for the derivatization of amino acids for GC-MS analysis.
Safety and Handling Considerations
All chloroformates are hazardous materials and must be handled with appropriate safety precautions in a well-ventilated fume hood. They are corrosive and can cause severe burns to the skin and eyes. Inhalation of vapors can be harmful.[1] While 4-propylphenyl chloroformate shares these general hazards, its lower volatility compared to smaller alkyl chloroformates like ethyl chloroformate may reduce the risk of inhalation exposure. However, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.
Conclusion
For researchers, scientists, and drug development professionals seeking a reliable, efficient, and versatile chloroformate reagent, 4-propylphenyl chloroformate offers a compelling alternative that can contribute to the successful and reproducible execution of their synthetic and analytical endeavors.
References
-
Castro, E. A., et al. (1999). Kinetics and mechanism of the aminolysis of phenyl and 4-nitrophenyl chloroformates in aqueous solution. The Journal of Organic Chemistry, 64(13), 4817-4820. [Link]
-
Husek, P. (2012). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology, 828, 165-181. [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. National Academies Press (US). [Link]
-
Butler, A. R., et al. (1974). Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (13), 1733-1736. [Link]
-
Choudhary, S. K., et al. (2016). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Chemical and Pharmaceutical Research, 8(8), 833-840. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzyl chloroformate on Newcrom R1 HPLC column. Retrieved from [Link]
- Davies, J. S. (2002). Amino Acid-Protecting Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.
- Barany, G., & Merrifield, R. B. (1980). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
-
PubChem. (n.d.). phenyl N-(4-propylphenyl)carbamate. Retrieved from [Link]
-
Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]
- Kevill, D. N., & D'Souza, M. J. (2008). Sixty years of the Grunwald-Winstein equation: development and recent applications. The Journal of Physical Organic Chemistry, 21(4), 261-266.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10387, Benzyl chloroformate. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11040, Ethyl chloroformate. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10959, Isobutyl chloroformate. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7999, Propyl chloroformate. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13157, Phenyl chloroformate. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 374568-22-6, 4-Propylphenyl chloroformate. Retrieved from [Link].
Sources
A Comparative Guide to Analytical Method Validation: Derivatization of Amines Using 4-Propylphenyl Chloroformate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring the identity, purity, potency, and performance of drug substances and products.[1] The analysis of amine-containing compounds, a ubiquitous class of molecules in drug development, presents a persistent challenge. Their inherent polarity and often weak chromophores can lead to poor chromatographic retention and low detection sensitivity, necessitating a chemical modification step known as derivatization.[2]
This guide provides a comprehensive comparison of derivatizing agents for the analysis of amines, with a special focus on the potential of 4-propylphenyl chloroformate as a versatile reagent. We will delve into the established performance of common alternatives, supported by experimental data, and propose a systematic approach to the validation of an analytical method employing 4-propylphenyl chloroformate.
The Imperative of Derivatization in Amine Analysis
The primary objective of derivatization in the context of HPLC or GC analysis is to transform a poorly detectable analyte into a product with more favorable physicochemical properties.[3] This is achieved by introducing a tag that can:
-
Enhance Detector Response: By attaching a chromophoric or fluorophoric group, the sensitivity of UV or fluorescence detection can be dramatically increased.
-
Improve Chromatographic Behavior: Derivatization can increase the hydrophobicity of polar amines, leading to better retention and resolution on reversed-phase columns.
-
Increase Volatility: For gas chromatography, derivatization can reduce the polarity and increase the volatility of amines, enabling their analysis by this technique.
The choice of a derivatizing agent is a critical decision in method development, governed by factors such as the nature of the amine (primary, secondary, or tertiary), the required sensitivity, the stability of the derivative, and the available analytical instrumentation.[2]
A Comparative Overview of Common Amine Derivatizing Agents
Several reagents have become staples in the analytical chemist's toolkit for amine derivatization. A comparative analysis of their performance characteristics is essential for informed reagent selection.
| Derivatizing Agent | Target Amines | Reaction Conditions | Key Advantages | Key Limitations |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary | Alkaline pH, room temp to 60°C | Versatile, fluorescent derivatives, high ionization efficiency | Can produce multiple derivatives for some analytes[4][5] |
| o-Phthalaldehyde (OPA) | Primary | Alkaline pH, room temp, requires a thiol co-reagent | Fast reaction, fluorescent derivatives | Unstable derivatives requiring automated derivatization, does not react with secondary amines[4][6] |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary | Alkaline pH, room temp | Stable derivatives, good chromatographic properties, fluorescent | Can be less reactive with some hindered amines, derivatives can be unstable for batch injections[5][6][7] |
| Phenylisothiocyanate (PITC) | Primary & Secondary | Alkaline pH | Reliable quantitation for a broad range of amino acids | Less sensitive than fluorescent reagents, poor reproducibility for some amino acids like cystine[6] |
| Benzoyl Chloride | Primary & Secondary | Alkaline pH | Stable derivatives suitable for UV detection | Requires careful temperature control for some derivatives to ensure stability[5] |
Introducing Alkylphenyl Chloroformates: A Versatile Alternative
Alkyl chloroformates are a class of derivatizing agents known for their rapid and efficient reaction with amines in aqueous environments to form stable carbamates.[8][9] While reagents like methyl and ethyl chloroformate are well-established, particularly for GC-MS, the use of substituted phenyl chloroformates like 4-propylphenyl chloroformate in HPLC applications offers intriguing possibilities.
The general reaction of a chloroformate with a primary or secondary amine proceeds as follows:
Caption: Derivatization of an amine with 4-propylphenyl chloroformate.
The 4-propylphenyl moiety offers a unique combination of properties:
-
UV Chromophore: The phenyl ring provides a strong chromophore for sensitive UV detection.
-
Tunable Hydrophobicity: The propyl group increases the hydrophobicity of the derivative compared to phenyl chloroformate, which can be advantageous for optimizing retention in reversed-phase chromatography. The length of the alkyl chain on the phenyl ring can be varied to fine-tune the chromatographic separation of different amines.[10]
-
Stable Derivatives: Carbamates formed from chloroformates are generally stable, allowing for reliable quantification.[11]
Proposed Strategy for Analytical Method Validation using 4-Propylphenyl Chloroformate
The following outlines a comprehensive approach to validate an HPLC method for the quantification of an amine analyte after derivatization with 4-propylphenyl chloroformate, in accordance with ICH Q2(R1) guidelines.[1]
Caption: A typical workflow for analytical method validation.
Experimental Protocol: Derivatization and HPLC Analysis
Materials:
-
4-Propylphenyl chloroformate
-
Amine analyte standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Borate buffer (0.1 M, pH 9.0)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with UV or DAD detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Step-by-Step Derivatization Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of the amine analyte in a suitable solvent (e.g., water or methanol). Create a series of calibration standards by diluting the stock solution. Prepare sample solutions at the desired concentration.
-
Derivatization Reaction: In a reaction vial, combine 100 µL of the amine standard or sample solution with 200 µL of borate buffer (pH 9.0).
-
Reagent Addition: Add 200 µL of a 10 mg/mL solution of 4-propylphenyl chloroformate in acetonitrile.
-
Reaction Incubation: Vortex the mixture for 30 seconds and allow it to react at room temperature for 10 minutes. The reaction time and temperature may require optimization.
-
Quenching the Reaction: Add 50 µL of 1 M HCl to stop the reaction and neutralize the excess base.
-
Sample Injection: Inject an appropriate volume (e.g., 10 µL) of the final solution into the HPLC system.
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-based gradient from a high proportion of mobile phase A to a high proportion of mobile phase B, optimized to separate the derivatized analyte from any byproducts or matrix components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by measuring the UV spectrum of the derivatized analyte (typically around 254 nm).
Validation Parameters and Acceptance Criteria
The following validation parameters should be assessed according to a pre-approved protocol.
1. Specificity/Selectivity:
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze a blank sample (matrix without analyte) to check for interfering peaks at the retention time of the derivatized analyte.
-
Spike the sample matrix with known related substances and impurities to demonstrate separation.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and show that the degradation product peaks do not interfere with the main analyte peak.
-
2. Linearity and Range:
-
Rationale: To establish the relationship between the concentration of the analyte and the analytical signal over a specified range.
-
Procedure:
-
Prepare at least five concentrations of the derivatized analyte over the expected working range (e.g., 50% to 150% of the target concentration).
-
Perform triplicate injections for each concentration.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria: r² ≥ 0.995
3. Accuracy:
-
Rationale: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform recovery studies by spiking a placebo or blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
-
Acceptance Criteria: Percent recovery typically between 98.0% and 102.0%.
4. Precision:
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Rationale: To determine the lowest amount of analyte in a sample that can be detected and quantitated with suitable precision and accuracy, respectively.
-
Procedure:
-
Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria: LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy.
6. Robustness:
-
Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations in parameters such as pH of the mobile phase, column temperature, flow rate, and percentage of organic modifier in the mobile phase.
-
Analyze the effect on the results (e.g., peak area, retention time).
-
-
Acceptance Criteria: The results should remain within the acceptance criteria for precision and accuracy.
7. Solution Stability:
-
Rationale: To ensure that the standard solutions and sample preparations are stable for the duration of the analysis.
-
Procedure:
-
Analyze prepared solutions at specified time intervals (e.g., 0, 8, 24, 48 hours) when stored under defined conditions (e.g., room temperature, refrigerated).
-
-
Acceptance Criteria: The change in concentration should be within a specified limit (e.g., ± 2.0%).
Conclusion: The Path Forward for Amine Analysis
The validation of an analytical method is a rigorous process that provides a high degree of assurance that the method is suitable for its intended purpose. While established derivatizing agents like Dansyl Chloride and FMOC-Cl have proven their utility, the exploration of novel reagents is crucial for advancing analytical capabilities.
4-Propylphenyl chloroformate presents a promising, yet underexplored, option for the derivatization of amines. Its chemical properties suggest the potential for developing sensitive, robust, and reliable HPLC methods. By following a systematic validation approach as outlined in this guide, researchers can rigorously evaluate the performance of this reagent and potentially add a valuable new tool to the field of pharmaceutical analysis. The principles of scientific integrity and a deep understanding of the underlying chemistry are paramount in this endeavor, ensuring that the analytical data generated is both accurate and defensible.
References
- Benchchem.
- Sigma-Aldrich.
- PubMed.
- Development and Validation of Analytical Methods for Pharmaceuticals.
- MDPI.
- 3M Environmental Laboratory.
- An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatiz
- National Institutes of Health. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. 2020.
- PubMed.
- PubMed.
- PubMed. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. 2020.
- Science.gov. validate analytical methods: Topics by Science.gov.
- PubMed. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. 2018.
- 4-Nitrophenyl Chloroformate: A Vers
- World Journal of Pharmaceutical Research.
- ResearchGate. (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents.
- MDPI.
- PubMed.
- BioPharm International. Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. 2021.
- Guidechem.
- ResearchGate.
- ResearchGate.
- ResearchGate. Effects of derivatization reagents consisting of n-alkyl chloroformate/n-alcohol combinations in LC–ESI-MS/MS analysis of zwitterionic antiepileptic drugs | Request PDF. 2025.
- Google Patents.
- PubChem.
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Quantitative Amino Acid Analysis: A Comparative Evaluation of 4-Propylphenyl Chloroformate and Other Derivatization Agents
For researchers, scientists, and professionals in drug development, the precise quantification of amino acids is a cornerstone of activities ranging from protein characterization and cell culture media monitoring to biomarker discovery and metabolomics. Due to the low volatility and lack of strong chromophores in most amino acids, derivatization is a critical step to enable sensitive and robust analysis by modern chromatographic techniques. This guide provides an in-depth, objective comparison of 4-propylphenyl chloroformate and its class of reagents with other widely used derivatization agents. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The Central Role of Derivatization in Amino Acid Analysis
Direct analysis of amino acids by techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) is often challenging due to their high polarity and zwitterionic nature, which leads to poor retention on common C18 columns.[1] Derivatization chemically modifies the amino acid to enhance its analytical properties. An ideal derivatization agent should:
-
React with both primary and secondary amines.
-
Produce stable derivatives with high yields.
-
Introduce a hydrophobic or fluorophoric tag for enhanced detection by UV-Vis, fluorescence, or mass spectrometry (MS).
-
Have a rapid reaction time and simple protocol.
-
Generate minimal interfering by-products.
This guide will focus on a comparative analysis of four key pre-column derivatization agents:
-
4-Propylphenyl Chloroformate (and its class of alkyl/aryl chloroformates)
-
Phenyl isothiocyanate (PITC)
-
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)
-
o-Phthalaldehyde (OPA) (often in conjunction with 9-fluorenylmethyl chloroformate - FMOC)
4-Propylphenyl Chloroformate: A Focus on Gas Chromatography-Mass Spectrometry (GC-MS)
While specific literature on 4-propylphenyl chloroformate for amino acid analysis is sparse, its close analog, propyl chloroformate , is well-documented and serves as an excellent representative for this class of reagents.[2][3][4] Alkyl and aryl chloroformates are powerful derivatizing agents for GC-MS analysis, offering a rapid, one-step reaction in an aqueous environment.
The Chemistry of Chloroformate Derivatization
The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the chloroformate. This is followed by the esterification of the carboxylic acid group, rendering the amino acid volatile and amenable to GC analysis. The entire process is typically completed in under a minute.[5]
Experimental Workflow & Protocols
A self-validating system is crucial for trustworthy results. Below are detailed protocols for each derivatization method, designed for clarity and reproducibility.
Protocol 1: Amino Acid Derivatization with Propyl Chloroformate for GC-MS Analysis
This protocol is adapted from established methods for alkyl chloroformate derivatization and serves as a blueprint for using 4-propylphenyl chloroformate.[3][6]
Materials:
-
Amino acid standards or sample
-
Pyridine
-
Propanol (or 4-propylphenol for 4-propylphenyl chloroformate)
-
Propyl chloroformate (or 4-propylphenyl chloroformate)
-
Chloroform
-
Sodium bicarbonate (5% w/v)
-
Anhydrous sodium sulfate
Procedure:
-
To 100 µL of aqueous amino acid standard or sample, add 50 µL of pyridine.
-
Add 100 µL of propanol.
-
Vortex the mixture for 10 seconds.
-
Add 20 µL of propyl chloroformate and vortex immediately for 30 seconds.
-
To extract the derivatives, add 200 µL of chloroform and vortex for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Transfer the lower organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Inject 1-2 µL of the organic layer into the GC-MS.
Protocol 2: PITC Derivatization for HPLC-UV Analysis
Materials:
-
Amino acid standards or sample, dried
-
Ethanol
-
Triethylamine (TEA)
-
Phenyl isothiocyanate (PITC)
-
Heptane
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
Procedure:
-
Reconstitute the dried amino acid sample in 20 µL of a 2:2:1 (v/v/v) solution of ethanol, water, and TEA.
-
Vortex and then add 10 µL of PITC.
-
Incubate at room temperature for 20 minutes.
-
Dry the sample under a stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of phosphate buffer for HPLC analysis.
Protocol 3: AQC Derivatization for HPLC-Fluorescence/UV Analysis
Materials:
-
Amino acid standards or sample
-
Borate buffer (0.2 M, pH 8.8)
-
AQC reagent solution (e.g., 3 mg/mL in acetonitrile)
Procedure:
-
To 20 µL of amino acid standard or sample, add 60 µL of borate buffer.
-
Add 20 µL of the AQC reagent solution and vortex immediately.
-
Heat the mixture at 55°C for 10 minutes.
-
The sample is now ready for HPLC analysis. The derivatives are known to be very stable.[7]
Protocol 4: OPA/FMOC Derivatization for HPLC-Fluorescence Analysis
Materials:
-
Amino acid standards or sample
-
Borate buffer (0.4 M, pH 10.2)
-
OPA reagent (e.g., 10 mg/mL in borate buffer with 10 µL/mL of 2-mercaptoethanol)
-
FMOC reagent (e.g., 2.5 mg/mL in acetonitrile)
Procedure:
-
To 10 µL of amino acid standard or sample, add 10 µL of OPA reagent.
-
Mix and allow to react for 1 minute (for primary amines).
-
Add 10 µL of FMOC reagent.
-
Mix and allow to react for 1 minute (for secondary amines).
-
Add 470 µL of mobile phase A to stop the reaction and dilute for injection.
Comparative Performance Analysis
The choice of a derivatization agent is often a trade-off between sensitivity, speed, and robustness. The following tables summarize the quantitative performance of the discussed methods based on published experimental data.
Table 1: Quantitative Performance Comparison of Amino Acid Derivatization Methods
| Parameter | Propyl Chloroformate (for GC-MS) | PITC (for HPLC-UV) | AQC (for HPLC-FLD) | OPA/FMOC (for HPLC-FLD) |
| Limit of Detection (LOD) | 0.03–12 µM[3] | ~1-10 pmol on column | 0.07-0.3 pmol on column[7] | ~0.9 pmol on column (UV)[8] |
| Limit of Quantitation (LOQ) | 0.3–30 µM[3] | ~5-50 pmol on column | ~0.2-1 pmol on column | ~3.8 pmol on column (UV)[8] |
| Linearity (R²) | >0.99[3] | >0.99 | ≥0.9999[7] | >0.999[8] |
| Reproducibility (RSD%) | 0.9-14.3% (intra-day)[3] | Generally <5% | 0.86-1.36% | <2% |
| Analysis Time | ~30 min[3] | ~45 min[6] | ~35 min[6] | ~18 min[6] |
| Derivative Stability | Good | Good | Excellent[7] | OPA derivatives are unstable[9] |
In-Depth Discussion: Causality and Method Selection
4-Propylphenyl Chloroformate and its Class: The Speed and Simplicity of GC-MS
The primary advantage of using chloroformate reagents is the rapid, one-step derivatization that occurs directly in an aqueous sample, eliminating the need for sample drying.[3][5] This makes it highly amenable to automation and high-throughput screening. The resulting derivatives are volatile and well-suited for GC-MS analysis, which provides excellent chromatographic resolution and confident peak identification through mass spectral libraries.
The inclusion of a phenyl group in 4-propylphenyl chloroformate , as opposed to a simple propyl group, would be expected to increase the mass of the derivative, potentially shifting key fragment ions to a higher m/z range, which can be advantageous in reducing interference from low-mass matrix components. However, it may also slightly decrease volatility, requiring minor adjustments to GC temperature programming.
Causality in Protocol: The use of pyridine acts as a catalyst and acid scavenger. The subsequent liquid-liquid extraction with an organic solvent like chloroform efficiently isolates the hydrophobic derivatives from the aqueous sample matrix.
PITC: The Robust Workhorse for HPLC-UV
PITC derivatization, also known as Edman chemistry, is a long-established and reliable method. Its main strength lies in its robustness and the stability of the resulting phenylthiocarbamyl (PTC) derivatives. While less sensitive than fluorescence-based methods, UV detection is often sufficient for applications where sample concentration is not a limiting factor.[9] The PITC method is also reported to be less susceptible to matrix effects compared to some other reagents.
Causality in Protocol: The reaction is performed under basic conditions (facilitated by TEA) and requires a subsequent drying step to remove excess reagent, which can interfere with the chromatography.
AQC: The Gold Standard for Sensitivity and Stability
AQC has become a popular choice for amino acid analysis due to its ability to react with both primary and secondary amines in a single step, producing highly stable and fluorescent derivatives.[7] This stability is a significant advantage, allowing for batch processing of samples without concerns of derivative degradation. The high fluorescence quantum yield of the AQC tag enables very low limits of detection.
Causality in Protocol: The derivatization is carried out at an elevated temperature (55°C) to ensure a complete and rapid reaction. The borate buffer maintains the alkaline pH required for the reaction.
OPA/FMOC: A Fast but Complex Dual-Reagent System
OPA is a highly sensitive reagent for primary amines, but it does not react with secondary amines like proline.[9] Therefore, it is often used in combination with FMOC. This dual-reagent approach allows for the comprehensive analysis of all amino acids. The main drawback of OPA is the instability of its derivatives, which necessitates a consistent and automated workflow to ensure reproducibility.[9]
Causality in Protocol: The sequential addition of OPA and then FMOC is critical. The reaction times are kept short and precise to mitigate the instability of the OPA derivatives.
Visualizing the Workflows
Caption: Comparative workflows for amino acid derivatization.
Conclusion and Recommendations
There is no single "best" method for all applications. The optimal choice of derivatization reagent depends on the specific requirements of the analysis.
-
For high-throughput, automated analysis of complex biological fluids where confident identification is paramount, 4-propylphenyl chloroformate (and its class) coupled with GC-MS is an excellent choice. Its speed, simplicity, and the resolving power of GC-MS make it a robust platform.
-
For routine quantification where the highest sensitivity is not required and a robust, well-established HPLC-UV method is preferred, PITC is a reliable option.
-
When high sensitivity and derivative stability are critical, particularly for batch processing of many samples, AQC with HPLC-fluorescence detection is the superior choice.
-
For rapid analysis with high sensitivity, the OPA/FMOC method is suitable, but requires a highly reproducible, automated workflow to manage the instability of the OPA derivatives.
By understanding the underlying chemistry and the practical trade-offs of each method, researchers can confidently select and implement the most appropriate derivatization strategy for their amino acid analysis needs, ensuring data of the highest quality and integrity.
References
-
Dettmer, K., et al. (2012). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology, 828, 165-181. [Link]
-
Dettmer, K., et al. (2008). Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B, 870(2), 222-232. [Link]
-
Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78. [Link]
-
Husek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43. [Link]
-
Kaspar, H., et al. (2008). GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B, 870(2), 222-232. [Link]
-
Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Application Note. [Link]
-
Liu, H., et al. (1995). A study of a new amino acid analysis method using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate as a precolumn derivatization reagent for the analysis of food and feed. Journal of AOAC International, 78(3), 736-744. [Link]
-
Reverter, M., et al. (2024). Comparison of different derivatisation for amino acids determination of foie gras by high performance liquid chromatography (HPLC). British Poultry Science, 65(6), 790-799. [Link]
- Husek, P. (1998). Derivatization of amino acids with alkyl chloroformates.
-
van Eijk, H. M., et al. (1990). Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. Journal of Chromatography, 528(2), 231-241. [Link]
- Husek, P., & Simek, P. (2001). N-trifluoroacetyl-O-alkoxycarbonyl derivatives for GC analysis of amino acids.
- Husek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids.
Sources
- 1. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Matrix: A Comparative Guide to Derivatization Reagents for Bioanalysis, Focusing on 4-Propylphenyl Chloroformate
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules in complex biological matrices like plasma, urine, and tissue homogenates presents a persistent challenge. The inherent complexity of these samples often leads to issues such as poor analyte retention in reversed-phase chromatography, ion suppression in mass spectrometry, and low sensitivity. Chemical derivatization is a powerful pre-analytical strategy to overcome these hurdles by modifying the analyte to enhance its detectability and chromatographic behavior. This guide provides an in-depth comparison of derivatization reagents, with a special focus on the performance characteristics of 4-propylphenyl chloroformate, benchmarked against established alternatives.
The Rationale for Derivatization in Bioanalysis
The primary goal of derivatization in the context of liquid chromatography-mass spectrometry (LC-MS) is to improve the analytical performance for challenging analytes. Many endogenous metabolites, drugs, and their metabolites are small, polar, and possess functional groups like primary and secondary amines, phenols, and carboxylic acids. These characteristics often result in poor retention on conventional C18 columns and inefficient ionization by electrospray, leading to suboptimal sensitivity and reproducibility.
A well-chosen derivatization reagent can transform an analyte by:
-
Increasing Hydrophobicity: Enhancing retention on reversed-phase columns, moving the analyte away from the solvent front and potential matrix interferences.
-
Improving Ionization Efficiency: Introducing a readily ionizable moiety, thereby boosting the signal intensity in the mass spectrometer.
-
Enhancing Specificity: Creating a unique derivative that can be selectively detected, reducing the likelihood of isobaric interferences.
-
Improving Stability: Protecting labile functional groups from degradation during sample processing and analysis.
In Focus: 4-Propylphenyl Chloroformate
4-Propylphenyl chloroformate belongs to the class of aryl chloroformates, which are highly reactive reagents that readily form stable carbamate derivatives with primary and secondary amines. The 4-propylphenyl moiety offers a unique combination of hydrophobicity and a defined aromatic structure, which can be advantageous in bioanalytical applications.
Mechanism of Action
The derivatization reaction with 4-propylphenyl chloroformate is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group, resulting in the formation of a stable carbamate linkage. The reaction is typically carried out in an alkaline environment to deprotonate the amine, thereby increasing its nucleophilicity.
Navigating Derivatization for Chromatographic Analysis: A Comparative Guide to Chloroformate Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, derivatization stands as a cornerstone technique for enhancing the detectability and chromatographic performance of a wide array of molecules.[1] By chemically modifying an analyte, derivatization can increase its volatility, improve thermal stability, and introduce a chromophore or fluorophore, thereby overcoming inherent limitations of the target compound.[1] Among the diverse classes of derivatizing agents, alkyl and aryl chloroformates have carved a significant niche due to their high reactivity and ability to react with a broad range of functional groups, often in aqueous environments.[2][3]
This guide provides an in-depth comparison of chloroformate reagents for derivatization, with a special focus on the reproducibility of these methods. While direct comparative data on 4-propylphenyl chloroformate is emerging, we will establish a robust framework for its evaluation by examining closely related and widely used alternatives, namely methyl chloroformate (MCF) and ethyl chloroformate (ECF). This analysis will equip you with the foundational knowledge to select and optimize a derivatization strategy that ensures both high performance and reliable, reproducible results.
The Chloroformate Advantage: Mechanism and Versatility
Chloroformate reagents react readily with nucleophilic functional groups such as amines, phenols, and carboxylic acids. The general mechanism involves the formation of a mixed carboxylic-carbonic acid anhydride as an intermediate, which is then susceptible to nucleophilic attack by an alcohol or amine to form the final ester or carbamate derivative.[4] This rapid, often single-step reaction can be performed in aqueous media, a significant advantage over moisture-sensitive reagents like silylating agents, which require anhydrous conditions and often a separate sample drying step.[2][5]
The choice of the alkyl or aryl group on the chloroformate reagent influences the properties of the resulting derivative. For instance, a larger alkyl or aryl group, such as the 4-propylphenyl group, will increase the hydrophobicity and molecular weight of the derivative, which can be advantageous for certain chromatographic separations and detection techniques.
A Head-to-Head Comparison: Methyl Chloroformate vs. Ethyl Chloroformate
Extensive research has been conducted on the application and reproducibility of methyl and ethyl chloroformate for the derivatization of various analytes, particularly amino acids and other metabolites. These studies provide a valuable baseline for understanding the performance characteristics of chloroformate reagents in general.
| Performance Metric | Methyl Chloroformate (MCF) | Ethyl Chloroformate (ECF) | Key Insights & Considerations |
| Derivatization Yield | Generally reported to provide higher and more consistent yields, with overall efficiencies for some seleno amino acids ranging from 40% to 100%.[6][7] | Overall efficiencies for the same seleno amino acids ranged from 30% to 75%.[6][7] | MCF is often preferred for its superior derivatization yield.[6][7] However, optimization of reaction conditions (e.g., pH, catalyst concentration) is crucial for maximizing yield with any chloroformate. |
| Reproducibility (RSD) | Relative standard deviations (RSD) for derivatization of seleno amino acids ranged from 7% to 13% without an internal standard, improving to 2% with an internal standard.[6][7] | While specific RSDs are not always detailed in direct comparison, studies using ECF for metabolite analysis have reported satisfactory repeatability with RSDs under 10%.[8] | Both reagents can achieve good reproducibility, especially with the use of an internal standard to compensate for variations in the derivatization and extraction steps.[6][7] |
| Derivative Stability | Derivatives are generally stable for GC-MS analysis. | ECF derivatives of metabolites have been shown to be stable for at least 48 hours.[8] | The stability of the derivative is crucial for reliable quantification. The increased steric hindrance from the 4-propylphenyl group in 4-propylphenyl chloroformate may potentially lead to more stable derivatives. |
| Reaction Conditions | Derivatization is rapid and can be performed in an aqueous solution containing pyridine and an alcohol.[9][10] | Similar to MCF, the reaction proceeds quickly in an aqueous medium with a catalyst like pyridine.[11] | The presence of the corresponding alcohol to the chloroformate is important for the esterification of carboxylic acids.[3] |
| Applications | Widely used for the analysis of amino acids, organic acids, and other metabolites in complex biological matrices.[9][10] | Also broadly applied for the derivatization of metabolites, including amino acids, in serum and other biological fluids, as well as for compounds like resveratrol in wine.[8][11] | The choice of reagent can be tailored to the specific application and the analytical platform (GC-MS or LC-MS). |
Introducing 4-Propylphenyl Chloroformate: What to Expect
While direct, peer-reviewed reproducibility studies on 4-propylphenyl chloroformate are not as prevalent as those for its smaller alkyl counterparts, we can infer its potential performance based on the established principles of chloroformate chemistry.
Potential Advantages:
-
Enhanced Hydrophobicity: The 4-propylphenyl group will significantly increase the nonpolar character of the derivatives. This can be particularly beneficial for improving retention in reversed-phase liquid chromatography (RP-LC) and enhancing extraction efficiency from aqueous samples into organic solvents.
-
Increased Mass for MS Detection: The larger mass of the 4-propylphenyl group will shift the mass-to-charge ratio (m/z) of the derivatives to a higher, potentially less crowded region of the mass spectrum, which can reduce background interference and improve signal-to-noise.
-
Potentially Greater Stability: The bulky aromatic group may offer greater steric protection to the newly formed ester or carbamate linkage, potentially increasing the stability of the derivative during sample processing and analysis.
Considerations for Method Development:
-
Optimization of Reaction Conditions: As with any new reagent, empirical optimization of parameters such as reagent concentration, catalyst (e.g., pyridine) concentration, pH, reaction time, and temperature will be critical to achieving complete and reproducible derivatization.
-
Solubility: The solubility of 4-propylphenyl chloroformate and its derivatives in the reaction mixture and extraction solvent should be carefully considered.
-
Validation: A thorough method validation, including assessment of linearity, precision (repeatability and intermediate precision), accuracy, and stability, is essential to ensure the reliability of any analytical method employing this reagent.
Experimental Protocols: A Framework for Reproducible Derivatization
The following protocols provide a detailed, step-by-step methodology for derivatization using a generic chloroformate reagent. This framework is based on established procedures for MCF and ECF and can be adapted for 4-propylphenyl chloroformate with appropriate optimization.[8][12]
General Derivatization Workflow
Caption: A generalized workflow for the derivatization of analytes using chloroformate reagents.
Detailed Protocol for Derivatization of Analytes in an Aqueous Sample
This protocol is designed as a starting point and should be optimized for the specific analyte and matrix.
Materials:
-
Aqueous sample containing the analyte(s) of interest
-
4-Propylphenyl chloroformate (or other selected chloroformate)
-
Propanol (or the alcohol corresponding to the chloroformate)
-
Pyridine (catalyst)
-
Sodium hydroxide (NaOH) solution (e.g., 7 M) for pH adjustment
-
Chloroform (or other suitable extraction solvent)
-
Internal standard solution
Procedure:
-
Sample Preparation: To a microcentrifuge tube, add a defined volume of the aqueous sample (e.g., 100 µL).
-
Internal Standard Addition: Add a precise volume of the internal standard solution.
-
Reagent Premix: Prepare a fresh solution of propanol and pyridine in a suitable ratio (e.g., 3:1 v/v).
-
Reaction Initiation:
-
Add the propanol/pyridine mixture (e.g., 100 µL) to the sample tube.
-
Add the 4-propylphenyl chloroformate reagent (e.g., 10 µL).
-
-
Vortexing: Immediately cap the tube and vortex vigorously for 30 seconds to ensure thorough mixing and facilitate the reaction.
-
Extraction and pH Adjustment:
-
Add chloroform (e.g., 100 µL) to extract the derivatized analytes.
-
Add NaOH solution (e.g., 10 µL of 7 M) to raise the pH of the aqueous layer to approximately 9-10. This ensures that the amine and phenolic groups are deprotonated and available for reaction.
-
-
Second Derivatization Step (Optional but Recommended):
-
Add a second aliquot of the 4-propylphenyl chloroformate reagent (e.g., 5 µL).
-
Vortex again for 30 seconds.
-
-
Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.
-
Sample Collection: Carefully transfer the lower organic layer (chloroform) containing the derivatized analytes to a clean vial for analysis by GC-MS or LC-MS.
Quality Control and Self-Validation
-
Internal Standards: The use of a structurally similar internal standard that undergoes the same derivatization process is crucial for achieving high reproducibility.[6][7] Stable isotope-labeled analogues of the target analytes are the gold standard.
-
Calibration Curves: Prepare calibration curves using standards that have been subjected to the entire derivatization and extraction procedure to ensure accuracy.
-
Reagent Blanks: Process a reagent blank (containing all reagents but no sample) with each batch of samples to monitor for potential contamination.
-
Quality Control Samples: Analyze quality control samples at known concentrations at the beginning, middle, and end of each analytical run to monitor the performance and reproducibility of the method over time.
Conclusion
Derivatization with chloroformate reagents is a powerful and versatile technique for the analysis of a wide range of compounds. While methyl and ethyl chloroformate are well-established reagents with proven reproducibility, 4-propylphenyl chloroformate presents an intriguing alternative with potential advantages in terms of the hydrophobicity and mass of its derivatives. By understanding the fundamental principles of chloroformate derivatization and adopting a rigorous approach to method development and validation, researchers can leverage these reagents to develop robust, reproducible, and high-performance analytical methods. The key to success lies in careful optimization of the reaction conditions and the consistent application of quality control measures, particularly the use of appropriate internal standards.
References
- Kuś, A., & Giebułtowicz, J. (2017).
- Rucinska, M., et al. (2013).
- Fan, T. W., & Lane, A. N. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PubMed Central.
- Hušek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents.
- Gambacorta, L., et al. (2020).
- Al-Dirbashi, O. Y., et al. (2018). Effects of derivatization reagents consisting of n-alkyl chloroformate/n-alcohol combinations in LC–ESI-MS/MS analysis of zwitterionic antiepileptic drugs. Request PDF.
- Guo, K., et al. (2011).
- Smart, K. F., et al. (2014).
- Lopes, M. J., et al. (2015). Analysis of propyl chloroformate derivatized amino acids by GC–MS in....
- Wang, J., et al. (1994).
- Erarpat, S., et al. (2021). Reaction mechanism of alkyl chloroformate derivatization reaction 44.
- Mills, G. A., & Walker, V. (2000). Propyl chloroformate derivatisation and SPME–GC for screening Of amines in urine.
- Li, Y., et al. (2023).
- Anizan, S., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH.
- Rucinska, M., et al. (2013).
- Fabbri, D., et al. (2022).
- Biller, P., et al. (2016). Using design of experiments to optimize derivatization with methyl chloroformate for quantitative analysis of the aqueous phase from hydrothermal liquefaction of biomass. PubMed.
- Thurnhofer, S., & Vetter, W. (2005). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. RSC Publishing.
Sources
- 1. Principles and Applications of Derivatization Techniques in Chromatographic Analysis - Oreate AI Blog [oreateai.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using design of experiments to optimize derivatization with methyl chloroformate for quantitative analysis of the aqueous phase from hydrothermal liquefaction of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Propylphenyl Chloroformate and Its Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of organic compounds, understanding the fragmentation patterns in mass spectrometry is paramount for structural elucidation and impurity profiling. This guide provides an in-depth technical comparison of the mass spectrometric behavior of 4-propylphenyl chloroformate and its derivatives. By delving into the causality behind fragmentation pathways under different ionization techniques, this document serves as a practical reference for predicting and interpreting mass spectra in your daily research.
Introduction to Mass Spectrometry of Chloroformates
Chloroformates (ROC(O)Cl) are reactive compounds widely used in organic synthesis, notably as derivatizing agents to enhance the volatility and chromatographic properties of polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis. Their analysis by mass spectrometry reveals characteristic fragmentation patterns that are highly dependent on the nature of the "R" group and the ionization method employed.
Electron Ionization (EI) typically imparts significant energy to the molecule, leading to extensive fragmentation. For many organic compounds, including esters and related structures, cleavage of bonds adjacent to the carbonyl group is a dominant fragmentation pathway.[1][2] In contrast, soft ionization techniques like Electrospray Ionization (ESI) are less energetic, often yielding a prominent protonated or adducted molecular ion ([M+H]⁺, [M+Na]⁺, etc.) with more controlled fragmentation, which can be induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[3][4]
This guide will focus on the fragmentation of 4-propylphenyl chloroformate, an aromatic chloroformate, and compare its behavior to other alkylphenyl chloroformate derivatives to elucidate the influence of the alkyl substituent on the fragmentation pathways.
Predicted Mass Spectrometry Fragmentation of 4-Propylphenyl Chloroformate
Electron Ionization (EI) Fragmentation
Under EI conditions, the 4-propylphenyl chloroformate molecule is expected to undergo several characteristic fragmentation reactions. The primary fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.
A key fragmentation route for alkyl-substituted benzenes is benzylic cleavage .[5] For 4-propylphenyl chloroformate, this would involve the cleavage of the C-C bond beta to the aromatic ring, leading to the loss of an ethyl radical (•CH₂CH₃) to form a stable, resonance-stabilized ion. Subsequent rearrangement to a tropylium-like ion is also a possibility.
Another significant fragmentation pathway involves the chloroformate moiety . This can include the loss of a chlorine radical (•Cl), the loss of the entire chloroformyl group (•COCl), or the elimination of carbon dioxide (CO₂) or carbon monoxide (CO) and a chlorine radical.
The fragmentation of the propyl side chain itself can also occur, leading to the loss of methyl (•CH₃) or ethyl (•C₂H₅) radicals.
Predicted Major EI Fragmentation Pathways of 4-Propylphenyl Chloroformate
Caption: Predicted ESI-MS/MS fragmentation of the sodium adduct.
Comparative Fragmentation Analysis with 4-Alkylphenyl Chloroformate Derivatives
The fragmentation of 4-alkylphenyl chloroformates is significantly influenced by the nature of the alkyl group. A comparison of derivatives with varying alkyl chain lengths and branching can provide valuable insights for structural confirmation.
| Derivative | Key Fragmentation Differences from 4-Propylphenyl Chloroformate | Predicted Dominant EI Fragments (m/z) | Rationale |
| 4-Ethylphenyl Chloroformate | Benzylic cleavage results in the loss of a •CH₃ radical. McLafferty rearrangement is not possible. | M⁺• (184/186), 169/171 (M-CH₃), 121 (M-COCl) | The shorter alkyl chain limits fragmentation possibilities. Benzylic cleavage is highly favored. |
| 4-tert-Butylphenyl Chloroformate | Benzylic cleavage leads to the loss of a •CH₃ radical to form a very stable tertiary carbocation. | M⁺• (212/214), 197/199 (M-CH₃), 149 (M-COCl) | The high stability of the tert-butyl cation makes the loss of a methyl group a very prominent fragmentation pathway. |
| 4-Isobutylphenyl Chloroformate | Benzylic cleavage results in the loss of an isopropyl radical. A McLafferty-type rearrangement is also possible. | M⁺• (212/214), 169/171 (M-C₃H₇), 149 (M-COCl) | Competition between direct benzylic cleavage and rearrangement pathways will depend on the ionization energy. |
Experimental Protocols
To obtain high-quality, reproducible mass spectra for 4-propylphenyl chloroformate and its derivatives, the following experimental protocols are recommended.
GC-EI-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
LC-ESI-MS/MS Analysis
-
Sample Preparation: Prepare a 10 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS/MS: Perform product ion scans on the [M+Na]⁺ precursor ion using a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.
-
Conclusion
The mass spectrometric fragmentation of 4-propylphenyl chloroformate and its derivatives is a predictable process governed by the fundamental principles of ion stability and reaction mechanisms. Under EI, benzylic cleavage and fragmentation of the chloroformate moiety are the dominant pathways. The nature of the alkyl substituent significantly influences the resulting mass spectrum, providing a reliable basis for structural differentiation. In ESI-MS, the analysis of adduct ions reveals different fragmentation patterns that can provide complementary structural information. By understanding these fragmentation pathways and employing robust analytical protocols, researchers can confidently identify and characterize these important chemical entities.
References
- This reference is not available in the provided search results.
-
JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
- This reference is not available in the provided search results.
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
- This reference is not available in the provided search results.
-
Metherel, A. H., et al. (2022). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 56(15), 10737–10747. Retrieved from [Link]
-
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(11), 1532-1563. Retrieved from [Link]
-
Guo, M., et al. (2018). The investigation of substituent effects on the fragmentation pathways of pentacoordinated phenoxyspirophosphoranes by ESI-MSn. Journal of Mass Spectrometry, 53(5), 411-418. Retrieved from [Link]
Sources
- 1. Phenol, 4-propyl- [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
A Senior Application Scientist's Guide to Assessing the Derivatization Efficiency of 4-Propylphenyl Chloroformate
Introduction: The Critical Role of Derivatization in Modern Analytics
In the landscape of analytical chemistry, particularly within chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), our ability to detect and quantify molecules is paramount. However, many analytes of interest in pharmaceutical and biological research—such as amines, phenols, and carboxylic acids—possess characteristics that hinder direct analysis. These may include low volatility, poor thermal stability, or the absence of a suitable chromophore or fluorophore for sensitive detection.[1]
Derivatization is the strategic chemical modification of an analyte to enhance its physicochemical properties, making it more amenable to separation and detection.[1][2] This guide provides an in-depth, objective comparison of 4-propylphenyl chloroformate as a derivatizing agent, grounded in experimental principles and comparative data. We will explore the causality behind its application, present a framework for assessing its efficiency, and contrast its performance with established alternatives, empowering researchers to make informed decisions for their analytical workflows.
Understanding 4-Propylphenyl Chloroformate: Mechanism and Rationale
4-Propylphenyl chloroformate belongs to the versatile class of chloroformate reagents. Its utility stems from the highly reactive chloroformate group (-O-C(O)-Cl), which readily undergoes a nucleophilic acyl substitution reaction with active hydrogens, primarily found on amines, phenols, and to a lesser extent, carboxylic acids and thiols.
The reaction, typically conducted in a slightly alkaline aqueous or mixed aqueous-organic medium, proceeds rapidly. The basic conditions (e.g., using a pyridine catalyst or bicarbonate buffer) are crucial as they deprotonate the analyte's functional group (e.g., R-NH₂ to R-NH⁻ or Ar-OH to Ar-O⁻), transforming it into a more potent nucleophile.[3] This nucleophile then attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group and forming a stable carbamate (from amines) or carbonate (from phenols) derivative.
The choice of the 4-propylphenyl moiety is a deliberate design feature offering distinct advantages:
-
Enhanced Hydrophobicity: The propylphenyl group significantly increases the non-polar character of the resulting derivative. This is a critical advantage for analyzing compounds in complex aqueous matrices, such as plasma or urine, as it facilitates highly efficient liquid-liquid extraction into an immiscible organic solvent, effectively isolating the analyte from interfering salts and polar matrix components.
-
UV-Vis Detection: The phenyl ring acts as an excellent chromophore, imparting strong ultraviolet (UV) absorbance to the derivative. This allows for sensitive detection using standard HPLC-UV/DAD systems, which might not be possible for analytes lacking a native chromophore.
-
Improved Chromatographic Behavior: The increased molecular weight and hydrophobicity alter the derivative's retention characteristics, often leading to better peak shapes and improved separation from other sample components in reversed-phase HPLC.
Caption: General reaction mechanism for derivatization with 4-propylphenyl chloroformate.
PART 1: A Self-Validating Protocol for Efficiency Assessment
Trustworthiness in any analytical method stems from a protocol that is inherently self-validating. This means building in controls and quantifiable endpoints to ensure the derivatization is proceeding as expected. Below is a detailed workflow designed to rigorously assess the efficiency of 4-propylphenyl chloroformate.
Experimental Workflow for Comparative Assessment
Caption: A validated experimental workflow for assessing and comparing derivatization agents.
Step-by-Step Methodology
This protocol uses a model primary amine (Aniline) and a model phenol as representative analytes.
1. Reagent Preparation:
-
Analyte Stock (1 mg/mL): Prepare separate stock solutions of aniline and phenol in methanol.
-
Working Standard (10 µg/mL): Dilute the stock solutions in a 50:50 mixture of acetonitrile and water.
-
Internal Standard (ISTD) (10 µg/mL): Prepare a solution of a structurally similar compound that is not present in the sample (e.g., 2,4,6-trimethylaniline) in methanol.
-
4-Propylphenyl Chloroformate Reagent (10 mg/mL): Dissolve the reagent in anhydrous acetonitrile. Prepare this solution fresh.
-
Buffer (0.5 M Sodium Bicarbonate, pH 9.0): Dissolve sodium bicarbonate in water and adjust pH if necessary.
2. Derivatization Procedure:
-
To a 2 mL microcentrifuge tube, add 100 µL of the analyte working standard and 10 µL of the ISTD solution.
-
Add 200 µL of the 0.5 M sodium bicarbonate buffer. Vortex briefly.
-
Add 100 µL of the 4-propylphenyl chloroformate reagent.
-
Causality: The addition of a molar excess of the derivatizing agent and maintaining an alkaline pH ensures the reaction equilibrium is driven towards product formation, maximizing the derivatization yield.
-
Cap the tube immediately and vortex vigorously for 1 minute at room temperature. The reaction is typically rapid.[4]
3. Extraction and Sample Clean-up:
-
Add 500 µL of hexane (or another water-immiscible organic solvent like chloroform).[3]
-
Vortex for 1 minute to extract the hydrophobic derivatives into the organic layer.
-
Centrifuge at 5,000 x g for 5 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis or a suitable solvent for GC analysis.
4. Instrumental Analysis (Example: HPLC-UV):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength with maximum absorbance for the derivative (e.g., ~254 nm).
-
Injection Volume: 10 µL.
5. Calculating Derivatization Efficiency: Derivatization efficiency can be assessed by comparing the detector response of the derivatized analyte to that of a pure, synthesized standard of the derivative at a known concentration. In the absence of a pure standard, relative efficiency is determined by keeping reaction parameters constant and comparing the peak area of the derivative under different conditions or against different reagents. The use of an internal standard corrects for variations in extraction and injection volume.
PART 2: Performance Comparison with Alternative Reagents
No single reagent is universally optimal. The selection of a derivatizing agent is a critical decision that impacts sensitivity, selectivity, and data quality.[2] Here, we compare 4-propylphenyl chloroformate against two widely used alternatives: Ethyl Chloroformate (ECF) , another chloroformate, and 9-fluorenylmethyl chloroformate (FMOC-Cl) , a popular reagent for amines detected by fluorescence.
-
Ethyl Chloroformate (ECF): A smaller, more volatile chloroformate, ECF is frequently used for GC-MS analysis of a wide array of metabolites.[5][6] The derivatization reaction is similar to that of 4-propylphenyl chloroformate and can be performed quickly in an aqueous medium.[3][7]
-
9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent is a cornerstone for the analysis of primary and secondary amines by HPLC.[8][9] It reacts with amines to form highly fluorescent derivatives, offering exceptional sensitivity when using a fluorescence detector (FLD).[10]
Comparative Performance Data
The following table summarizes expected performance characteristics based on experimental evidence and established literature.
| Parameter | 4-Propylphenyl Chloroformate | Ethyl Chloroformate (ECF) | 9-fluorenylmethyl chloroformate (FMOC-Cl) |
| Primary Analytes | Amines, Phenols, Carboxylic Acids | Amines, Phenols, Organic Acids[5] | Primary & Secondary Amines[9] |
| Reaction Time | Very Fast (< 5 minutes) | Very Fast (< 5 minutes)[7] | Fast (10-30 minutes) |
| Optimal Detection | HPLC-UV, GC-MS | GC-MS | HPLC-FLD, LC-MS |
| Derivative Stability | High | Moderate (more volatile) | Moderate (light sensitive) |
| Extraction Efficiency | Excellent from aqueous media | Good, but less hydrophobic derivative | Good |
| Relative Sensitivity | Good (UV) to Excellent (MS) | Good (MS) | Excellent (FLD)[10] |
| Key Advantage | Balances hydrophobicity for LLE with good UV/MS response. | Creates volatile derivatives ideal for GC-MS.[5] | Very high sensitivity for amines with fluorescence detection. |
| Key Limitation | May have long retention times in RP-HPLC. | Less efficient extraction for very polar analytes. | Primarily for amines; less versatile.[10] |
Expert Insights & Strategic Selection
The choice between these reagents is dictated by the analytical objective and available instrumentation.
-
Choose 4-Propylphenyl Chloroformate when:
-
Analyzing phenols or amines in complex aqueous matrices (e.g., biological fluids).
-
The primary analytical instrument is HPLC-UV, and a robust chromophore is needed.
-
A combination of efficient extraction and stable derivative formation is the priority for subsequent GC-MS or LC-MS analysis.
-
-
Choose Ethyl Chloroformate (ECF) when:
-
Choose 9-fluorenylmethyl chloroformate (FMOC-Cl) when:
-
The target analytes are primary or secondary amines at trace levels.
-
An HPLC system equipped with a fluorescence detector is available, and the highest possible sensitivity is required.[10]
-
Conclusion
4-Propylphenyl chloroformate is a potent and versatile derivatizing agent that offers a compelling combination of rapid reactivity, derivative stability, and advantageous physicochemical properties for chromatographic analysis. Its unique structure facilitates excellent extraction from aqueous samples and provides a strong chromophore for sensitive UV detection. While alternatives like ECF and FMOC-Cl have their distinct merits for specific applications like GC-based metabolomics or ultra-sensitive amine analysis, 4-propylphenyl chloroformate provides a robust and balanced solution for a wide range of challenging analytes encountered in pharmaceutical and clinical research. A thorough assessment of its efficiency, using a self-validating protocol as outlined in this guide, will ensure the generation of accurate, reliable, and reproducible analytical data.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
Husek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 1-20. [Link]
-
Zhao, M., et al. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 583(2), 277-83. [Link]
-
Aziz, N. A. A., & Taha, H. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 47. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Qiu, Y., et al. (2008). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 391(8), 2881-2888. [Link]
-
Vagaggini, C., et al. (2023). Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. Journal of Pharmaceutical and Biomedical Analysis, 234, 115599. [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2015). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]
-
Gkaitatzi, A. et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Applied Sciences, 13(23), 12702. [Link]
-
ResearchGate. (2017). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
-
OUCI. (2023). Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. [Link]
-
IntechOpen. (2026). Principles and Applications of Derivatization Techniques in Chromatographic Analysis. [Link]
-
van Eijk, H. M., et al. (1993). Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. Journal of Chromatography, 620(1), 143-52. [Link]
-
D'Alvise, P., et al. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 25(19), 4583. [Link]
-
Fan, T. W-M., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Metabolites, 7(2), 18. [Link]
-
Zhao, M., et al. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 583(2), 277-283. [Link]
Sources
- 1. Principles and Applications of Derivatization Techniques in Chromatographic Analysis - Oreate AI Blog [oreateai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for 4-Propylphenyl Chloroformate in Derivatization and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical analysis and synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes with precision and efficiency. 4-Propylphenyl chloroformate has carved a niche for itself as a versatile reagent, primarily in two key domains: as a derivatizing agent to enhance the volatility and chromatographic performance of polar analytes, and as a protecting group for amines in multi-step organic synthesis. However, the inherent reactivity and potential hazards associated with chloroformates necessitate a thorough evaluation of alternative reagents. This guide provides a comprehensive comparison of 4-propylphenyl chloroformate with viable alternatives in its principal applications, supported by experimental insights and detailed protocols to aid researchers in making informed decisions.
Section 1: 4-Propylphenyl Chloroformate in Analyte Derivatization for Chromatography
The primary function of 4-propylphenyl chloroformate in analytical chemistry is to convert polar, non-volatile compounds, such as amino acids, phenols, and amines, into less polar and more volatile derivatives suitable for gas chromatography (GC) analysis.[1] The 4-propylphenyl group introduces a significant non-polar character to the analyte, facilitating its separation and detection.
Competing Derivatization Chemistries
While effective, 4-propylphenyl chloroformate is one of many tools available to the analytical chemist. Its performance can be benchmarked against two major classes of derivatizing agents: other alkyl/aryl chloroformates and silylating reagents.
1. Alternative Chloroformates:
The choice of the alkyl or aryl group in a chloroformate reagent can influence the stability of the derivative and the sensitivity of the analysis.[2] Commonly used alternatives include:
-
Methyl Chloroformate (MCF): Known for producing highly volatile derivatives, MCF is often preferred for the analysis of smaller molecules. Studies have shown that MCF can provide high derivatization yields and good reproducibility.[3]
-
Ethyl Chloroformate (ECF): ECF offers a balance between the volatility of methyl derivatives and the stability of higher alkyl chloroformates. It is widely used for the derivatization of amino acids and biogenic amines.[2]
-
Isobutyl Chloroformate (IBCF): IBCF has gained popularity as it offers a compromise between higher analyte mass and greater stability of the derivatives.[2] Some studies suggest that isobutyl chloroformate derivatized amino acids provide more sensitivity for analyses by GC-flame ionization detection and GC-MS compared to other alkyl chloroformates.
-
4-Nitrophenyl Chloroformate: The strong electron-withdrawing nitro group in 4-nitrophenyl chloroformate makes it a highly reactive derivatizing agent. The resulting derivatives can also be advantageous for detection methods that are sensitive to nitroaromatic compounds.
Comparative Performance of Chloroformates:
| Derivatizing Agent | Key Advantages | Potential Disadvantages | Optimal Applications |
| 4-Propylphenyl Chloroformate | Good thermal stability of derivatives, introduces significant hydrophobicity. | Less volatile derivatives compared to smaller alkyl chloroformates. | Analysis of moderately polar compounds where derivative stability is crucial. |
| Methyl Chloroformate (MCF) | Produces highly volatile derivatives, good for small analytes.[3] | Derivatives can be less stable. | Metabolomics, analysis of small amino acids and organic acids.[4] |
| Ethyl Chloroformate (ECF) | Good balance of volatility and stability, widely documented.[2] | May not be ideal for very small or very large analytes. | General amino acid and biogenic amine analysis. |
| Isobutyl Chloroformate (IBCF) | Derivatives offer enhanced stability and sensitivity in some detectors. | Lower volatility compared to MCF and ECF. | When increased derivative stability and detector response are required. |
| 4-Nitrophenyl Chloroformate | High reactivity, potential for enhanced detection. | Derivatives may be less stable under certain conditions. | Applications requiring rapid derivatization or specific detection methods. |
2. Silylating Reagents:
Silylation is a widely used derivatization technique that involves replacing active hydrogen atoms with a trimethylsilyl (TMS) or other silyl groups.[5] Common silylating reagents include:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that reacts with a wide range of functional groups.[6]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating agent, often used for its high volatility byproducts.
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which are more resistant to hydrolysis.
Chloroformates vs. Silylating Reagents: A Head-to-Head Comparison
| Parameter | Alkyl/Aryl Chloroformates | Silylating Reagents |
| Reaction Conditions | Can often be performed in aqueous media, rapid reaction at room temperature.[7] | Typically require anhydrous conditions and sometimes heating.[6] |
| Reaction Byproducts | HCl is produced, requiring a base to neutralize. | Volatile and generally non-interfering byproducts. |
| Derivative Stability | Generally stable, but can be susceptible to hydrolysis. | TMS derivatives are moisture-sensitive; TBDMS derivatives are more stable.[8] |
| Versatility | Effective for amines, phenols, and carboxylic acids.[1] | Broadly applicable to compounds with active hydrogens.[5] |
| Ease of Use | Single-step reaction, often amenable to automation. | Requires careful handling to exclude moisture. |
Experimental Workflow: Derivatization of Amines for GC-MS Analysis
The following diagram illustrates a typical workflow for the derivatization of a primary amine using an alkyl/aryl chloroformate.
Caption: Workflow for amine derivatization with chloroformates.
Detailed Experimental Protocol: Derivatization of an Amino Acid Standard with 4-Propylphenyl Chloroformate
This protocol describes the derivatization of an amino acid standard for subsequent GC-MS analysis.
Materials:
-
Amino acid standard solution (e.g., 1 mg/mL in 0.1 M HCl)
-
4-Propylphenyl chloroformate
-
Pyridine
-
Propanol
-
Sodium bicarbonate solution (1 M)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
Procedure:
-
Sample Preparation: Pipette 100 µL of the amino acid standard solution into a reaction vial.
-
pH Adjustment: Add 200 µL of 1 M sodium bicarbonate solution to the vial to raise the pH to approximately 9-10. Vortex briefly. The alkaline environment facilitates the reaction by neutralizing the HCl byproduct.
-
Reagent Addition: In a separate vial, prepare a derivatization solution by mixing 100 µL of propanol and 50 µL of pyridine. Add 50 µL of 4-propylphenyl chloroformate to this mixture. The alcohol serves to esterify the carboxylic acid group, while pyridine acts as a catalyst and acid scavenger.
-
Derivatization Reaction: Add 50 µL of the freshly prepared derivatization solution to the amino acid sample vial. Cap the vial tightly and vortex vigorously for 30 seconds. The reaction is typically rapid and exothermic.
-
Extraction: Add 500 µL of hexane to the reaction vial to extract the derivatized amino acid. Vortex for 1 minute.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to achieve clear phase separation.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject 1 µL of the dried hexane solution into the GC-MS system.
Section 2: 4-Propylphenyl Chloroformate as a Protecting Group in Organic Synthesis
In organic synthesis, protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions.[9] Carbamates are one of the most widely used protecting groups for amines due to their stability and predictable cleavage conditions. 4-Propylphenyl chloroformate reacts with primary and secondary amines to form the corresponding 4-propylphenoxycarbonyl (Ppoc) protected amines.
A Landscape of Amine Protecting Groups
The selection of a protecting group is guided by its stability to various reaction conditions and the orthogonality of its deprotection, meaning it can be removed selectively in the presence of other protecting groups.[10]
Key Alternatives to the Ppoc Group:
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is a cornerstone of modern peptide synthesis. It is stable to a wide range of conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[11][12]
-
Benzyloxycarbonyl (Cbz or Z): Installed using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions but is efficiently removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[11]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group, introduced with Fmoc-Cl or Fmoc-OSu, is stable to acidic conditions and hydrogenolysis but is cleaved by mild bases, typically piperidine in DMF.[11] This base-lability makes it orthogonal to both Boc and Cbz groups.
Comparative Analysis of Amine Protecting Groups:
| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions | Key Features |
| 4-Propylphenoxycarbonyl (Ppoc) | 4-Propylphenyl chloroformate | Amine, base (e.g., NaHCO₃), aq. solvent | Conditions not widely documented, likely similar to other aryl carbamates (mild base or specific reagents). | Aryl carbamate with moderate stability. |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Amine, base (e.g., DMAP), aprotic solvent | Strong acid (e.g., TFA, HCl).[12] | Widely used, acid-labile, orthogonal to Cbz and Fmoc.[11] |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Amine, base (e.g., NaHCO₃), aq. solvent | Catalytic hydrogenolysis (H₂/Pd-C).[11] | Stable to acid and base, orthogonal to Boc and Fmoc. |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Amine, base (e.g., NaHCO₃), aq. solvent | Mild base (e.g., 20% piperidine in DMF).[11] | Base-labile, orthogonal to Boc and Cbz, useful in solid-phase peptide synthesis. |
Orthogonal Protection Strategies
The availability of protecting groups with distinct cleavage conditions allows for complex synthetic routes where multiple amine functionalities can be selectively manipulated.
Sources
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GC Derivatizing Reagents Explained [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Propylphenyl Chloroformate for Laboratory Professionals
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 4-propylphenyl chloroformate, a reactive chemical that demands meticulous handling. As researchers and scientists at the forefront of drug development, a deep understanding of the chemical's reactivity and the corresponding disposal procedures is not just a matter of regulatory compliance, but a cornerstone of responsible scientific practice.
This document moves beyond a simple checklist, offering a comprehensive framework grounded in the chemical principles that dictate the safe neutralization and disposal of chloroformate esters. By understanding the "why" behind each step, you can confidently manage this hazardous waste stream, protecting yourself, your colleagues, and the environment.
Understanding the Inherent Hazards of 4-Propylphenyl Chloroformate
4-Propylphenyl chloroformate belongs to the chloroformate ester family, a class of compounds characterized by their high reactivity. The primary hazards stem from their susceptibility to hydrolysis and reaction with nucleophiles.
-
Reactivity with Water: Chloroformates react with water and moisture, often vigorously, to produce the corresponding alcohol (4-propylphenol), hydrochloric acid (HCl), and carbon dioxide.[1][2][3] This reaction can lead to a dangerous pressure buildup in sealed containers. The generated HCl is corrosive and can cause severe respiratory and skin irritation.[2][3]
-
Toxicity and Corrosivity: Like other chloroformates, 4-propylphenyl chloroformate is expected to be toxic if inhaled, ingested, or absorbed through the skin.[1][4] It is a corrosive substance that can cause severe burns to the skin and eyes.[2][5] Inhalation may lead to respiratory irritation and potentially fatal pulmonary edema, with symptoms that can be delayed.[2][6]
-
Reaction with Other Nucleophiles: Chloroformates react exothermically with a wide range of nucleophiles, including alcohols, amines, and bases.[2][3][7] Uncontrolled reactions can lead to a rapid release of energy and potentially hazardous situations.
Due to these properties, 4-propylphenyl chloroformate is classified as a reactive hazardous waste .[8][9][10] Improper disposal, such as pouring it down the drain or mixing it with incompatible waste streams, can have severe consequences, including the release of toxic fumes, fires, and environmental contamination.[8][11][12]
The Primary Disposal Pathway: Professional Hazardous Waste Management
The most secure and compliant method for disposing of bulk quantities of unused or waste 4-propylphenyl chloroformate is through a licensed and approved hazardous waste disposal facility.[11][12][13][14]
Key Principles for Professional Disposal:
-
Original Container: Whenever feasible, keep the chemical in its original, properly labeled container.[14]
-
No Mixing: Do not mix 4-propylphenyl chloroformate with other chemical waste.[12][14] Mixing can lead to unforeseen and dangerous reactions.
-
Clear Labeling: Ensure the container is clearly and accurately labeled as "Hazardous Waste: 4-Propylphenyl Chloroformate, Reactive, Corrosive."
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secure area, away from moisture and incompatible materials, pending collection by a certified hazardous waste management company.
Laboratory-Scale Neutralization of Residual Quantities
For minute, residual quantities of 4-propylphenyl chloroformate, such as residues in reaction flasks or on contaminated labware, a carefully controlled in-lab neutralization (quenching) procedure can be employed to render it less hazardous before final disposal as chemical waste. This procedure should only be performed by trained personnel within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
The underlying principle of this neutralization is the controlled reaction of the chloroformate with an excess of a simple alcohol (e.g., isopropanol or ethanol) to form a more stable carbonate ester. A subsequent addition of a weak base neutralizes the hydrochloric acid byproduct.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) suitable for corrosive materials. |
| Eye Protection | Chemical safety goggles and a face shield.[14] |
| Respiratory Protection | Use within a certified chemical fume hood is mandatory. For emergencies, have access to a respirator with an appropriate cartridge for organic vapors and acid gases. |
| Protective Clothing | A lab coat, long pants, and closed-toe shoes are required to minimize skin contact.[14][15] |
-
Inert Atmosphere and Cooling: Conduct the entire procedure under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[14] Place the reaction vessel containing the residual chloroformate in an ice bath to manage the exothermic reaction.
-
Dilution: Dilute the residual 4-propylphenyl chloroformate with an inert, anhydrous solvent such as toluene or tetrahydrofuran (THF). This helps to control the reaction rate and dissipate heat.
-
Slow Addition of Alcohol: While stirring the cooled, diluted solution, slowly add an excess (at least 10-fold molar excess) of anhydrous isopropanol or ethanol. The slow addition is crucial to prevent a rapid temperature increase.
-
Base Addition: After the addition of the alcohol is complete and the initial reaction has subsided, cautiously and slowly add a weak base, such as sodium bicarbonate or a tertiary amine like triethylamine, to neutralize the hydrochloric acid generated during the reaction.[14]
-
Monitoring: Monitor the reaction for any signs of uncontrolled exotherm or gas evolution. Allow the mixture to slowly warm to room temperature while stirring.
-
Verification of Neutralization: Once the reaction is complete, ensure that all the reactive chloroformate has been consumed. This can be done by carefully checking the pH of the aqueous layer after a workup to ensure it is neutral or slightly basic.
-
Waste Disposal: The resulting mixture, now containing the less hazardous carbonate ester, should be collected in a properly labeled hazardous waste container for disposal through your institution's hazardous waste management program. Do not pour the neutralized mixture down the drain.
Diagram 1: Decision workflow for the proper disposal of 4-propylphenyl chloroformate.
Spill Management
In the event of a spill, immediate and decisive action is critical to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[14] If the spill is large or the ventilation is inadequate, evacuate the entire lab and contact your institution's emergency response team.
-
Control Ignition Sources: Although the primary hazard is reactivity and corrosivity, it is good practice to remove all sources of ignition from the vicinity.
-
Absorb the Spill: Use a non-combustible absorbent material such as vermiculite, sand, or earth to contain and absorb the spill.[14] Do not use combustible materials like sawdust. [14]
-
Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealable container for hazardous waste.[14]
-
Decontaminate the Area: Clean the affected area thoroughly with a suitable decontamination solution (e.g., a solution of sodium bicarbonate), followed by soap and water.
-
Dispose of Contaminated Materials: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Regulatory Compliance
It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[11][13][14] Familiarize yourself with your institution's specific hazardous waste management plan. The U.S. Environmental Protection Agency (EPA) defines reactive wastes under 40 CFR §261.23, and 4-propylphenyl chloroformate falls under this classification due to its reactivity with water.[9][16]
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship. The principles outlined in this guide provide a robust framework for managing 4-propylphenyl chloroformate waste, ensuring that its disposal is as carefully considered as its application in your research.
References
-
How to Safely Dispose of Chloroform | Lab Alley . Lab Alley. [Link]
-
How Is Chloroform Disposed Of Safely? - Chemistry For Everyone . YouTube. [Link]
-
Chloroform - Standard Operating Procedure . University of California, Santa Barbara. [Link]
-
Product Information - Chloroform: Handling, Storage, and Safety . Olin Chlor Alkali. [Link]
-
Propyl chloroformate | C4H7ClO2 . PubChem, National Institutes of Health. [Link]
-
COMMON NAME: CHLOROMETHYLCHLORO- FORMATE HAZARD SUMMARY . New Jersey Department of Health. [Link]
-
Reactivity Characteristic Background Document . U.S. Environmental Protection Agency. [Link]
-
Treatment Of Reactive Wastes At Hazardous Waste Landfills . U.S. Environmental Protection Agency. [Link]
-
ICSC 1595 - n-PROPYL CHLOROFORMATE . International Labour Organization. [Link]
-
Hazardous Waste Characteristics . U.S. Environmental Protection Agency. [Link]
-
Chapter: 2 Chloroformates Acute Exposure Guideline Levels . The National Academies Press. [Link]
-
ICSC 1595 - n-PROPYL CHLOROFORMATE . Inchem.org. [Link]
Sources
- 1. Propyl chloroformate | C4H7ClO2 | CID 7998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICSC 1595 - n-PROPYL CHLOROFORMATE [chemicalsafety.ilo.org]
- 3. ICSC 1595 - n-PROPYL CHLOROFORMATE [inchem.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. download.basf.com [download.basf.com]
- 8. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. epa.gov [epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 13. laballey.com [laballey.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nj.gov [nj.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
Navigating the Hazards: A Practical Guide to Handling 4-Propylphenyl Chloroformate
For the vanguard of scientific discovery, the responsible and safe handling of reactive chemical intermediates is paramount. This guide provides essential, field-tested safety and logistical information for the operational use and disposal of 4-propylphenyl chloroformate, empowering researchers to mitigate risks and maintain a secure laboratory environment.
As a Senior Application Scientist, my experience underscores that a deep, causal understanding of a chemical's reactivity is the bedrock of safety. 4-Propylphenyl chloroformate, a member of the highly reactive chloroformate ester family, is an invaluable reagent in organic synthesis, particularly for introducing the 4-propylphenoxycarbonyl protecting group or for creating carbamates and carbonates. However, its utility is matched by its significant hazards, including acute toxicity, severe corrosivity, and violent reactivity with nucleophiles. This guide moves beyond a simple checklist to instill a proactive safety mindset, ensuring that every procedural step is a self-validating component of a secure workflow.
Hazard Assessment: Understanding the Adversary
Primary Hazards:
-
Acute Toxicity: Chloroformates are toxic if swallowed, inhaled, or in contact with skin.[1][4][5] Inhalation of vapors can be fatal and may cause severe damage to the respiratory tract, including pulmonary edema, with symptoms that may be delayed.[4][6]
-
Corrosivity: This compound is expected to cause severe skin burns and serious eye damage.[1][2] Contact with mucous membranes and the upper respiratory tract can be extremely destructive.[4]
-
Reactivity: 4-Propylphenyl chloroformate will react violently with water, alcohols, amines, and bases, releasing toxic and corrosive hydrogen chloride (HCl) gas.[7][8][9] It is also sensitive to moisture and should be handled under anhydrous conditions.[1][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. A multi-layered approach is necessary to protect against the compound's multifaceted threats.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves. | Nitrile provides a good baseline, but chloroformates can penetrate it. An outer, more robust glove offers extended protection against direct contact and splashes. Inspect gloves before each use.[2] |
| Eye & Face Protection | Tightly fitting safety goggles AND a full-face shield (minimum 8-inch). | Goggles protect against splashes, while the face shield provides a secondary barrier for the entire face from splashes and fumes.[2] |
| Body Protection | Chemical-resistant lab coat and a chemical-resistant apron. | Protects against skin contact and contamination of personal clothing. All protective clothing should be removed before leaving the work area.[7] |
| Respiratory Protection | A NIOSH-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. | This is mandatory when working outside of a certified chemical fume hood or if there is any risk of vapor inhalation. |
Safe Handling Protocol: A Step-by-Step Workflow
All manipulations involving 4-propylphenyl chloroformate must be performed within a certified chemical fume hood with the sash at the lowest practical height.
Preparation and Dispensing:
-
Work Area Preparation: Ensure the fume hood is clean, uncluttered, and the airflow is functioning correctly. Have spill cleanup materials (dry sand, vermiculite) and a neutralizing agent (sodium bicarbonate) readily available. Do NOT use water for cleanup. [5][6]
-
Container Handling: Before opening, allow the refrigerated container to equilibrate to room temperature to prevent moisture condensation.[1] Handle and open the container with care, as pressure may have developed.[1]
-
Inert Atmosphere: When possible, use an inert atmosphere (e.g., nitrogen or argon) for transfers to prevent hydrolysis from ambient moisture.
-
Dispensing: Use a syringe or cannula for liquid transfers. Avoid pouring directly from the bottle to minimize the risk of splashes and vapor release.
Reaction Quenching and Work-up:
-
Quenching: Slowly and carefully add the reaction mixture to a quenching solution (e.g., a cold, stirred solution of sodium bicarbonate or another suitable base). Be prepared for gas evolution (CO2 and HCl).
-
Extraction and Washing: Perform all extractions and washes within the fume hood.
The following diagram illustrates the logical flow for the safe handling of 4-propylphenyl chloroformate.
Caption: Safe handling workflow from preparation to disposal.
Storage and Disposal: Managing the Lifecycle
Storage:
-
Store containers in a cool, dry, well-ventilated area, preferably in a refrigerator rated for flammable materials.[1][2]
-
Keep containers tightly closed to prevent moisture ingress.[1]
-
Store away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[7][8]
-
Store in a locked cabinet or an area accessible only to authorized personnel.[1]
Waste Disposal:
-
All waste containing 4-propylphenyl chloroformate, including contaminated consumables (gloves, paper towels, etc.), must be treated as hazardous waste.[4]
-
Collect waste in a dedicated, labeled, and sealed container. Do not mix with other waste streams.[4]
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][7]
Spill and Emergency Procedures: Preparedness is Key
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: For small spills, cover with a dry, inert absorbent material such as sand, vermiculite, or earth. DO NOT USE WATER. [5][6]
-
Collect: Using non-sparking tools, carefully collect the absorbed material into a labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash. All decontamination materials must be disposed of as hazardous waste.
Exposure Response:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4][7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. A safety shower should be used if available. Seek immediate medical attention.[2][4][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Give two glasses of water to drink. Seek immediate medical attention.[1][4][7]
By adhering to these rigorous safety protocols, founded on a comprehensive understanding of the chemical's properties, you can confidently and safely utilize 4-propylphenyl chloroformate in your research endeavors.
References
-
HAZARD SUMMARY: PROPYL CHLOROFORMATE. (n.d.). New Jersey Department of Health. [Link]
-
Propyl chloroformate | C4H7ClO2. (n.d.). PubChem. [Link]
-
Phenyl chloroformate | C6H5OCOCl. (n.d.). PubChem. [Link]
-
4-Propylphenyl chloroformate (CAS No. 374568-22-6) Suppliers. (n.d.). ChemicalRegister.com. [Link]
-
ICSC 1595 - n-PROPYL CHLOROFORMATE. (n.d.). Inchem.org. [Link]
-
Chloroformate. (n.d.). Wikipedia. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. valsynthese.ch [valsynthese.ch]
- 3. Propyl chloroformate | C4H7ClO2 | CID 7998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ICSC 1595 - n-PROPYL CHLOROFORMATE [inchem.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. framochem.com [framochem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
